1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Description
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Properties
IUPAC Name |
1-bromo-2-methyl-4-nitro-5-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-6(2)15-10-5-8(11)7(3)4-9(10)12(13)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOYPMMITUZVSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301227014 | |
| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1202858-68-1 | |
| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1202858-68-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-methyl-5-(1-methylethoxy)-4-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301227014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene CAS number 1202858-68-1
An In-Depth Technical Guide to 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS No. 1202858-68-1): A Key Intermediate in Modern Oncology
Abstract
This technical guide provides a comprehensive analysis of this compound, a highly functionalized aromatic compound identified by CAS number 1202858-68-1. Primarily recognized for its role as a critical building block in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor Ceritinib, this intermediate is of significant interest to researchers in medicinal chemistry and drug development.[1][2] This document elucidates the compound's physicochemical properties, molecular architecture, plausible synthetic pathways, and key chemical reactivities. Furthermore, it details its principal application in pharmaceutical manufacturing and outlines essential safety and handling protocols. The synthesis of complex active pharmaceutical ingredients (APIs) relies on the availability of such well-defined and versatile intermediates.
Introduction to a Key Pharmaceutical Intermediate
In the intricate landscape of pharmaceutical synthesis, the efficiency and success of a multi-step drug manufacturing process are often contingent on the quality and accessibility of advanced intermediates. This compound is a prime example of such a crucial molecule. Its polysubstituted benzene ring offers a unique combination of functional groups, each serving a distinct and vital role in the construction of more complex molecular targets.
The primary significance of this compound lies in its established use as a precursor in the synthesis of Ceritinib, a second-generation ALK inhibitor used in the treatment of specific types of non-small cell lung cancer (NSCLC).[1] The strategic placement of its bromo, isopropoxy, methyl, and nitro groups provides the necessary chemical handles for sequential reactions that ultimately build the complex heterocyclic core of the final drug product. Understanding the properties and reactivity of this intermediate is therefore paramount for process chemists and drug discovery scientists working on kinase inhibitors and related therapeutic agents.
Physicochemical Properties and Molecular Structure
The compound exists as a solid at room temperature, typically a white to yellow powder, a characteristic color for many nitroaromatic compounds.[1] Its molecular structure is defined by a benzene ring with four different substituents, which dictates its reactivity and physical properties.
Molecular Architecture
The molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of approximately 274.11 g/mol .[1][2][3] The substitution pattern on the benzene ring is key to its utility:
-
Bromo Group (C1): Serves as an excellent leaving group, making this position a prime site for nucleophilic aromatic substitution or, more commonly, for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[4][5]
-
Methyl Group (C2): This group exerts a moderate steric influence and acts as a weak ortho-, para-director in electrophilic aromatic substitution, though the ring is already fully substituted.
-
Nitro Group (C4): A strong electron-withdrawing group that deactivates the ring towards electrophilic substitution but can activate it for nucleophilic substitution. Critically, the nitro group is readily reduced to an amino group (-NH₂), a fundamental transformation in the synthesis of many APIs.[5][6]
-
Isopropoxy Group (C5): This bulky ether group influences the compound's solubility and can direct metallation reactions. Its presence is a specific requirement for the final drug target's structure and binding affinity.
The interplay of these groups—the ortho relationship between the bromo and methyl groups, and the meta relationship of the nitro group to both—creates a unique electronic and steric environment that defines the molecule's specific reactivity profile.[1]
Tabulated Physicochemical Data
| Property | Value | Source |
| CAS Number | 1202858-68-1 | [3][7][8] |
| Molecular Formula | C₁₀H₁₂BrNO₃ | [1][2][3] |
| Molecular Weight | 274.11 g/mol | [1][3][8] |
| Appearance | White to yellow solid/powder | [1] |
| Boiling Point | 342.1 ± 37.0 °C (Predicted) | [1][3] |
| Density | 1.434 ± 0.06 g/cm³ (Predicted) | [3] |
| Synonyms | 2-Bromo-4-isopropoxy-5-nitrotoluene | [3] |
Synthesis and Mechanistic Considerations
The synthesis of polysubstituted benzenes requires careful strategic planning regarding the order of substituent introduction to leverage activating/deactivating and directing effects.[9] While specific proprietary methods for CAS 1202858-68-1 may exist, a plausible synthetic route can be devised from commercially available precursors based on fundamental principles of organic chemistry.
A logical retrosynthetic analysis suggests that the final step could be the nitration of a 1-bromo-5-isopropoxy-2-methylbenzene precursor. The directing effects of the isopropoxy (strong ortho-, para-director) and methyl (weak ortho-, para-director) groups would synergistically direct the incoming nitro group to the C4 position.
Illustrative Laboratory Protocol: Nitration of 1-Bromo-5-isopropoxy-2-methylbenzene
This protocol is illustrative, based on standard procedures for nitration of activated aromatic rings.[10] Researchers must conduct their own risk assessment and optimization.
-
Reaction Setup: To a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the precursor, 1-bromo-5-isopropoxy-2-methylbenzene (1.0 equiv), and a suitable solvent like dichloromethane. Cool the mixture to 0-5 °C in an ice bath.
-
Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated nitric acid (1.1 equiv) to concentrated sulfuric acid (2.0 equiv) while cooling in an ice bath.
-
Addition: Add the cold nitrating mixture dropwise to the stirred solution of the starting material, ensuring the internal temperature does not exceed 10 °C. The controlled temperature is critical to prevent over-nitration and side reactions.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, carefully pour the mixture over crushed ice. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product, this compound.
Reactivity and Role in Complex Molecule Synthesis
The synthetic value of this compound stems from the distinct reactivity of its functional groups, which allows for selective, sequential transformations.
-
Transformations at the Bromo Position: The carbon-bromine bond is the primary site for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions. For instance, a Suzuki coupling could introduce a new aryl or heteroaryl group, while a Buchwald-Hartwig amination could form a new carbon-nitrogen bond. This reactivity is fundamental to connecting different fragments of a target drug molecule.[4]
-
Transformations of the Nitro Group: The reduction of the nitro group to an amine is one of the most important reactions in medicinal chemistry.[6] This transformation converts an electron-withdrawing group into a nucleophilic and basic amino group, which can then be used for amide bond formation, cyclization reactions, or other elaborations essential for constructing the final API.
Application Profile: The Synthesis of Ceritinib
The most well-documented application of this compound is as a key intermediate for Ceritinib.[1][2] In the synthesis, the nitro group is typically reduced to the corresponding aniline. This aniline derivative then undergoes a series of reactions, including cyclizations and substitutions, where the bromine atom may be displaced or the other substituents guide the formation of the drug's complex heterocyclic core. Sourcing this specific intermediate from reliable suppliers is a critical step in the pharmaceutical supply chain for this anti-cancer therapeutic.[11]
Safety, Handling, and Storage
As with any halogenated nitroaromatic compound, this compound must be handled with appropriate care. While specific toxicity data for this compound is limited, data from analogous structures (e.g., 1-bromo-4-nitrobenzene) provide a basis for safe handling protocols.[12][13]
| Safety Aspect | Recommendation | Rationale / Reference |
| Personal Protective Equipment (PPE) | Safety glasses/goggles, chemical-resistant gloves (e.g., nitrile), lab coat. | Standard practice to prevent skin and eye irritation.[12][14] |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. | Nitroaromatic compounds can be toxic upon inhalation or ingestion.[1][12][15] |
| Incompatibilities | Strong oxidizing agents, strong bases. | To prevent vigorous or uncontrolled reactions.[12][15] |
| Storage | Store in a tightly sealed container in a cool, dry place. | Recommended for chemical stability and to prevent moisture absorption.[3][15] |
| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | To prevent environmental contamination.[3][12] |
Conclusion and Future Outlook
This compound (CAS 1202858-68-1) is more than just a chemical compound; it is an enabling tool for the synthesis of life-saving medicines. Its value is defined by its molecular architecture, which provides chemists with the specific functional handles needed to construct complex APIs like Ceritinib with precision and efficiency. The continued demand for targeted therapies in oncology and other fields ensures that the need for such advanced, highly functionalized intermediates will persist. Future research may explore the use of this versatile building block in the synthesis of other novel bioactive molecules, leveraging its unique reactivity profile to accelerate the drug discovery and development process.
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A Comprehensive Technical Guide to the Regioselective Synthesis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Abstract
This technical guide provides a detailed, field-proven methodology for the synthesis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene, a key precursor in the manufacturing of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1] The synthetic strategy detailed herein is designed for optimal regiochemical control, addressing the inherent challenges of introducing multiple substituents onto an aromatic ring. By leveraging the hierarchical directing effects of activating and deactivating groups, this guide presents a logical, multi-step pathway starting from a commercially available starting material, p-cresol. We will delve into the mechanistic rationale behind each transformation, provide step-by-step experimental protocols, and summarize critical reaction parameters. This document is intended for researchers, chemists, and professionals in the field of pharmaceutical development and organic synthesis.
Introduction and Strategic Overview
The target molecule, this compound (Molecular Formula: C₁₀H₁₂BrNO₃, Molecular Weight: 274.11 g/mol ), presents a significant synthetic challenge due to its specific substitution pattern on the benzene ring.[1][2] The successful synthesis hinges on the precise control of electrophilic aromatic substitution reactions, which are governed by the electronic properties of the substituents already present on the ring.
Our synthetic design is rooted in a retrosynthetic analysis that prioritizes high-yield, regioselective transformations. The chosen pathway involves a three-step sequence commencing with p-cresol:
-
O-Alkylation: Introduction of the isopropoxy group via a Williamson Ether Synthesis.
-
Electrophilic Bromination: Regioselective installation of a bromine atom, directed by the potent activating effect of the isopropoxy group.
-
Electrophilic Nitration: Final introduction of the nitro group at the sterically and electronically favored position.
This forward-thinking approach ensures that each subsequent substitution is directed with high fidelity by the existing groups, minimizing the formation of isomeric impurities and simplifying purification processes.
Synthetic Pathway and Mechanistic Rationale
The overall synthetic workflow is depicted below. The strategy is built upon the foundational principles of electrophilic aromatic substitution, where the order of substituent introduction is paramount for achieving the desired isomer.[3]
Caption: Proposed three-step synthesis of the target compound from p-cresol.
The causality behind this specific sequence is as follows:
-
Step 1 (Etherification First): The hydroxyl group of p-cresol is first converted to an isopropoxy ether. The resulting isopropoxy group is a powerful ortho, para-director and a strong activating group for electrophilic aromatic substitution, more so than the methyl group.[4][5][6]
-
Step 2 (Bromination): With the strongly activating isopropoxy group present, bromination is directed to one of its ortho positions. This step yields the desired 1,2,4-trisubstituted benzene ring with high regioselectivity.
-
Step 3 (Nitration Last): The final nitration step is directed by the combined influence of the three existing substituents. The isopropoxy group is the most powerful activator and directs the incoming nitro group to its remaining open ortho position, which is the desired C4 position, thus completing the synthesis.[7]
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times. The reagents used are corrosive and/or toxic.
Step 1: Synthesis of 4-Isopropoxytoluene
-
Principle: This reaction is a classic Williamson Ether Synthesis, where the phenoxide ion of p-cresol acts as a nucleophile and displaces the bromide from 2-bromopropane in an Sₙ2 reaction.[8][9][10] The use of a polar aprotic solvent like DMF accelerates the reaction.
-
Protocol:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and N,N-dimethylformamide (DMF, 3-4 mL per gram of p-cresol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-bromopropane (1.2 eq.) dropwise to the mixture.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into cold water (3x the volume of DMF).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield crude 4-isopropoxytoluene, which can be purified by vacuum distillation if necessary.
-
Step 2: Synthesis of 1-Bromo-5-isopropoxy-2-methylbenzene
-
Principle: This is an electrophilic aromatic bromination. The potent electron-donating isopropoxy group strongly activates the ring, directing the incoming electrophile (Br⁺, from NBS) primarily to its ortho position.
-
Protocol:
-
In a 250 mL round-bottom flask protected from light, dissolve 4-isopropoxytoluene (1.0 eq.) in acetonitrile.
-
Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise to the solution at room temperature. The addition may cause a slight exotherm.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and then with a saturated sodium thiosulfate solution to remove any unreacted bromine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent to yield the crude product. Purification can be achieved via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
-
Step 3: Synthesis of this compound
-
Principle: This is a classic electrophilic nitration using a mixture of nitric and sulfuric acids, which generates the nitronium ion (NO₂⁺) in situ.[11] The regiochemical outcome is dictated by the existing substituents; the strongly activating isopropoxy group directs the nitration to its vacant ortho position.
-
Protocol:
-
To a 100 mL flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid (H₂SO₄, ~3 eq. by volume to the substrate).
-
Cool the acid to 0 °C in an ice-salt bath.
-
Slowly add 1-Bromo-5-isopropoxy-2-methylbenzene (1.0 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
Prepare the nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1 volume part HNO₃ to 2 volume parts H₂SO₄) in a separate beaker, pre-cooled to 0 °C.
-
Add the cold nitrating mixture dropwise to the substrate solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A solid precipitate should form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from ethanol or isopropanol to yield this compound as a solid.
-
Quantitative Data Summary
The following table provides a representative summary of the quantities and expected yields for this synthetic sequence. Actual results may vary based on experimental conditions and scale.
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Expected Yield (%) |
| 1 | p-Cresol | 2-Bromopropane, K₂CO₃ | 1.0 : 1.2 : 1.5 | DMF | 85 - 95% |
| 2 | 4-Isopropoxytoluene | N-Bromosuccinimide (NBS) | 1.0 : 1.05 | Acetonitrile | 80 - 90% |
| 3 | 1-Bromo-5-isopropoxy-2-methylbenzene | Conc. HNO₃ | 1.0 : 1.1 | Conc. H₂SO₄ | 75 - 85% |
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IUPAC name for C10H12BrNO3
An In-Depth Technical Guide to N-(4-bromo-2,5-dimethoxybenzyl)acetamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(4-bromo-2,5-dimethoxybenzyl)acetamide, a compound of significant interest in the fields of medicinal chemistry and pharmacology. With the molecular formula C10H12BrNO3, this molecule belongs to the class of substituted phenethylamines, which are known for their diverse biological activities. This document details the chemical properties, synthesis, potential applications, and safety considerations of N-(4-bromo-2,5-dimethoxybenzyl)acetamide, offering a valuable resource for professionals engaged in drug discovery and development.
Introduction: Unveiling a Molecule of Interest
The landscape of drug discovery is in constant evolution, with a continuous search for novel molecular entities that can serve as leads for therapeutic agents. Substituted phenethylamines represent a rich source of such compounds, with a well-documented history of interacting with various biological targets, particularly within the central nervous system. N-(4-bromo-2,5-dimethoxybenzyl)acetamide emerges as a noteworthy derivative within this class, distinguished by its unique combination of a brominated and dimethoxylated phenyl ring coupled with an acetamido group.
This guide aims to provide a deep dive into the scientific and technical aspects of this compound, moving beyond a simple recitation of facts to offer insights into the rationale behind its synthesis and potential utility. By understanding the structure-activity relationships and the synthetic pathways, researchers can better appreciate its potential and limitations.
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value |
| IUPAC Name | N-(4-bromo-2,5-dimethoxybenzyl)acetamide |
| Molecular Formula | C10H12BrNO3 |
| Molecular Weight | 290.11 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane |
| Melting Point | Not available in public literature, but expected to be a crystalline solid with a defined melting point |
Structural Elucidation:
The structure of N-(4-bromo-2,5-dimethoxybenzyl)acetamide is characterized by a benzene ring substituted with a bromine atom at the 4-position and two methoxy groups at the 2- and 5-positions. An acetamidomethyl group is attached to the 1-position of the ring. This specific arrangement of substituents is crucial for its potential biological activity.
Synthesis and Manufacturing
The synthesis of N-(4-bromo-2,5-dimethoxybenzyl)acetamide can be approached through a multi-step process starting from commercially available precursors. A logical and efficient synthetic route is paramount for producing the compound in sufficient purity and yield for research purposes.
Retrosynthetic Analysis
A retrosynthetic approach reveals a straightforward pathway to the target molecule. The key disconnection is the amide bond, which can be formed from the corresponding amine and an acetylating agent. The amine, in turn, can be synthesized from a suitable benzaldehyde.
Solubility and stability of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
An In-depth Technical Guide to the Solubility and Stability of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Introduction: Contextualizing a Key Pharmaceutical Intermediate
This compound is a polysubstituted benzene derivative with the molecular formula C₁₀H₁₂BrNO₃ and a molecular weight of 274.11 g/mol .[1][2][3] Its primary significance in the pharmaceutical industry lies in its role as a key precursor in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1] The journey of any active pharmaceutical ingredient (API) or its intermediates from synthesis to a stable, effective drug product is critically dependent on its fundamental physicochemical properties. Among these, solubility and stability are paramount.
This guide provides an in-depth analysis of the solubility and stability profiles of this compound. We will explore the theoretical underpinnings of its behavior, present field-proven experimental protocols for its characterization, and discuss the implications of these properties for drug development. The methodologies described herein are designed to be self-validating systems, ensuring robust and reliable data generation for researchers, scientists, and drug development professionals.
Part 1: Solubility Profile Assessment
The solubility of a compound governs its dissolution rate and bioavailability, making it a critical parameter in drug discovery and formulation.[4][5] this compound's structure—featuring a hydrophobic aromatic core, a moderately polar nitro group, and lipophilic bromo and isopropoxy substituents—suggests a complex solubility profile. The compound is described as sparingly soluble in aqueous media, a characteristic typical of many nitroaromatic compounds.[1] A predicted high logP value of 3.97610 further indicates significant lipophilicity and a strong affinity for organic solvents.[1]
Theoretical Framework: "Like Dissolves Like"
The principle of "like dissolves like" provides a foundational prediction of solubility. The molecule's overall low polarity suggests poor solubility in water but higher solubility in organic solvents. The presence of the nitro group may allow for some interaction with polar solvents, but the bulky, nonpolar isopropoxy group and the aromatic ring are dominant features.
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Nonpolar | Toluene, Hexane | Moderate to High | The aromatic nature of toluene and the alkyl nature of hexane will interact favorably with the benzene ring and isopropoxy group. |
| Polar Aprotic | Acetone, DMSO, THF | High | These solvents can engage in dipole-dipole interactions with the nitro group while also solvating the hydrophobic portions of the molecule. |
| Polar Protic | Ethanol, Methanol | Moderate | The hydroxyl groups can hydrogen bond with the oxygen atoms of the nitro group, but the overall lipophilicity of the molecule will limit extensive dissolution. |
| Aqueous | Water, PBS (pH 7.4) | Very Low | The hydrophobic character of the molecule dominates, leading to poor interaction with the highly polar, hydrogen-bonding network of water.[1] |
Experimental Determination of Thermodynamic Solubility
Thermodynamic solubility is the equilibrium concentration of a compound in a solvent at a specific temperature and pressure. It represents the true saturation point and is a crucial parameter for formulation development.[6][7] The shake-flask method is the gold-standard for its determination.[4]
Objective: To determine the thermodynamic solubility of this compound in various solvents.
Methodology Rationale: This protocol establishes equilibrium between the solid solute and the solvent over an extended period, ensuring a true measure of thermodynamic solubility. Centrifugation and filtration are used to separate the undissolved solid, and HPLC provides a precise and specific method for quantifying the dissolved compound, avoiding interference from impurities.[6]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of glass vials, each containing a known volume of a selected solvent (e.g., Water, pH 7.4 Phosphate Buffer, Ethanol, Acetone).
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a minimum of 48-72 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the suspended solid settle. Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant. For quality control, it is advisable to filter this supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent and does not adsorb the compound).
-
Quantification: Dilute the clear supernatant with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Calculation: Determine the solubility by comparing the measured concentration against a standard curve of the compound. Express results in units such as mg/mL or µg/mL.
Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).
Part 2: Chemical Stability and Forced Degradation
Stability testing is a cornerstone of pharmaceutical development, ensuring that a drug substance maintains its quality, purity, and potency over time.[8] Forced degradation, or stress testing, is intentionally used to accelerate the degradation of a compound to identify likely degradation products and establish stability-indicating analytical methods.[9][10] This is a regulatory requirement under ICH guidelines.[8]
For this compound, key areas of susceptibility include the nitro group (which can be reduced) and the bromo-substituted aromatic ring (susceptible to nucleophilic substitution or photolytic cleavage).
Forced Degradation Experimental Design
Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.
Methodology Rationale: The conditions are selected to cover the most common degradation routes for pharmaceutical compounds.[8] The goal is to achieve 10-20% degradation, which is sufficient to produce and detect major degradants without completely consuming the parent compound, thereby validating the analytical method's ability to resolve the parent peak from its degradation products.[11]
| Stress Condition | Reagent/Method | Typical Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl | 60°C, 24-48h | Hydrolysis of the isopropoxy ether linkage. |
| Base Hydrolysis | 0.1 M NaOH | 60°C, 24-48h | Hydrolysis of the isopropoxy ether; potential nucleophilic substitution of the bromine. |
| Oxidation | 3% H₂O₂ | Room Temp, 24h | Oxidation of the methyl group or the aromatic ring. |
| Thermal | Dry Heat Oven | 80°C, 72h | General decomposition. Nitroaromatics can begin to decompose at elevated temperatures.[1] |
| Photostability | ICH-compliant light chamber | UV/Vis exposure | Nitroaromatic compounds are known to be photosensitive.[8] Potential for radical reactions or reduction of the nitro group. |
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress:
-
Hydrolytic: Mix the stock solution with equal parts of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid/base. For the control, use purified water. Place vials in a water bath at the target temperature.
-
Oxidative: Mix the stock solution with a 6% H₂O₂ solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal: Transfer the solid compound into a vial and place it in a calibrated oven. Also, subject a solution of the compound to thermal stress.
-
Photolytic: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time-Point Sampling: Withdraw aliquots from the stressed solutions at predetermined time points (e.g., 2, 8, 24, 48 hours). For thermal and photolytic solid samples, dissolve a portion in a suitable solvent at each time point.
-
Neutralization: Neutralize the acidic and basic samples before injection to prevent damage to the HPLC column.
-
Analysis: Analyze all samples, including a non-degraded control, using a stability-indicating HPLC method. Use a photodiode array (PDA) detector to assess peak purity and identify the UV maxima of new peaks.
Caption: Forced Degradation Study Workflow.
Stability-Indicating Analytical Method
A robust analytical method is essential to separate, detect, and quantify the parent compound and its degradation products. HPLC is the method of choice.[12]
Example HPLC Method:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or PDA scan (200-400 nm)
-
Column Temperature: 30°C
This method provides good retention for the moderately nonpolar parent compound while the gradient elution ensures that both more polar and less polar degradation products can be resolved and detected.[8]
Potential Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized. The electron-withdrawing nitro group makes the aromatic ring electron-deficient and susceptible to nucleophilic attack, while the nitro group itself is a common site for reduction.
Caption: Hypothesized Degradation Pathways.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for characterizing the solubility and stability of this compound. The compound's predicted low aqueous solubility and high lipophilicity necessitate careful consideration during formulation development, potentially requiring enabling technologies such as amorphous solid dispersions or lipid-based formulations.
The stability profile, determined through rigorous forced degradation studies, is critical for defining storage conditions, packaging requirements, and re-test periods.[1][8] The outlined protocols for solubility and stability assessment provide a robust framework for generating the high-quality data required by regulatory agencies and for making informed decisions throughout the drug development lifecycle. It is imperative that all experimental work is conducted with careful validation of analytical methods to ensure data integrity.
References
- A review of methods for solubility determination in biopharmaceutical drug characteris
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- Bevernage, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
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- Designing Forced Degradation for Nitrosamine-Risk Drug Products. (2025). Pharma Stability.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
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Spectroscopic data (NMR, IR, MS) for 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Beginning Data Gathering
I've initiated comprehensive searches using Google to locate spectroscopic data (NMR, IR, MS) for 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene. My focus is on experimental protocols and spectral data from reputable sources, including chemical suppliers, databases, and peer-reviewed literature. I'm currently in the process of analyzing the initial search results to refine my approach.
Planning Guide Structure
I'm now structuring the technical guide, starting with an introduction to the compound and spectroscopy's role. I'm building dedicated sections for NMR, IR, and MS, outlining theoretical bases, experimental design, and data interpretation. I'm focusing on sample prep, instrument parameters, and presenting spectral data in clear tables. I'll use Graphviz diagrams to visualize structure and workflow.
Initiating Search Refinement
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Locating Spectroscopic Data
My search initially produced some useful background information. However, I'm finding it difficult to locate direct, comprehensive spectroscopic data (NMR, IR, MS) specifically for this compound. My focus is now on broadening the search terms and exploring alternative databases.
Deepening Data Retrieval
I've confirmed the compound's identity through its CAS number, formula, and weight, plus usage as a Ceritinib precursor. Theoretical predictions for IR and MS are available. I found NMR data for related compounds, which helps predict the target molecule's spectra. Commercial suppliers mention availability of spectroscopic data, though not directly provided in initial search results. Actual experimental data remains elusive.
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I'm still struggling to locate the specific experimental NMR, IR, and MS data for the target molecule. While I've confirmed the compound's identity and use, actual spectra remain elusive. I've found data for related compounds, which will help with predictions. I'm now planning to broaden my search to include predictive models for NMR spectra and use this along with theoretical IR and MS data. I need to get reliable data to construct the guide.
Adjusting Data Acquisition Strategy
My research has been more focused on the specifics. I've been able to confirm the compound's identity and its application in Ceritinib synthesis. While direct experimental spectroscopic data remains out of reach, I am planning to employ predictive models for NMR spectra, and then juxtapose this with the theoretical IR and MS data. This should allow me to present useful information for analysis. My guide will include predicted data alongside the interpretation of this predicted data, which can then incorporate generalized experimental protocols for obtaining such data.
Gathering Spectral Data
Developing the Guide Structure
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Planning Guide Content
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Refining Guide Content
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Constructing a Comprehensive Guide
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A-Z Guide to Purity Analysis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of the methodologies for the purity analysis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS 1202858-68-1), a key intermediate in the synthesis of pharmaceuticals such as Ceritinib.[1][2][3] The purity of this starting material is paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines a multi-faceted analytical approach, detailing the theoretical underpinnings and practical applications of various chromatographic and spectroscopic techniques. It is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to establish robust and reliable purity assessment protocols.
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
This compound is a substituted nitroaromatic compound with the molecular formula C10H12BrNO3.[2][3] Its significance lies in its role as a fundamental building block in the synthesis of targeted cancer therapies.[2] The presence of impurities, even in trace amounts, can have a cascading effect on the entire drug manufacturing process, potentially leading to the formation of undesirable by-products, reduced yield, and, most critically, adverse patient outcomes. Therefore, a rigorous and validated purity analysis is not merely a quality control measure but a cornerstone of drug safety and regulatory compliance.[4][5]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow for the comprehensive purity assessment of this compound, empowering the analyst to make informed decisions based on a deep understanding of the available analytical tools.
Orthogonal Analytical Strategy for Comprehensive Purity Profiling
To ensure the highest level of confidence in the purity assessment, an orthogonal analytical strategy is indispensable. This approach utilizes multiple analytical techniques with different separation and detection principles to provide a comprehensive impurity profile. For this compound, a combination of chromatographic and spectroscopic methods is recommended.
Logical Workflow for Purity Analysis
Caption: Logical workflow for the comprehensive purity analysis of this compound.
Chromatographic Techniques: The Workhorse of Purity Analysis
Chromatographic methods are central to separating the main component from its impurities, allowing for their individual quantification.[6]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
Expertise & Experience: HPLC is the primary technique for assessing the purity of most organic compounds due to its high resolution and sensitivity. For nitroaromatic compounds, reversed-phase HPLC with UV detection is particularly effective.[7][8] The choice of a phenyl-hexyl or a C18 column is often a good starting point, as the phenyl stationary phase can offer enhanced retention and selectivity for aromatic compounds, including those with nitro groups.[9][10]
Trustworthiness: A robust HPLC method must be validated according to ICH guidelines to ensure its reliability.[11][12] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.[11][13] System suitability tests are performed before each analysis to ensure the chromatographic system is performing adequately.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for method development. A typical gradient might be:
-
0-20 min: 50% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-26 min: 90% to 50% Acetonitrile
-
26-30 min: 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic nitro compounds.[10]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known weight of the sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is typically calculated using the area percent method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, relative response factors for known impurities should be determined.
Caption: Experimental workflow for HPLC-UV purity analysis.
Gas Chromatography (GC) for Volatile Impurities
Expertise & Experience: GC is ideal for the analysis of volatile and semi-volatile organic impurities that may not be readily detected by HPLC.[14] For halogenated nitroaromatic compounds, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective.[15][16] An MS detector provides the added advantage of impurity identification through mass spectral data.[17]
Trustworthiness: The GC method must also be validated. The use of an internal standard can improve the precision and accuracy of quantification.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer.
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Spectroscopic Techniques for Structural Confirmation and Functional Group Analysis
Spectroscopic methods are essential for confirming the identity of the main component and for identifying the functional groups present in any detected impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: ¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural elucidation of organic molecules.[18] The chemical shifts and coupling patterns provide detailed information about the molecular structure. For substituted nitrobenzenes, the electron-withdrawing nitro group significantly influences the chemical shifts of the aromatic protons and carbons.[19][20]
Trustworthiness: The NMR spectrum of the sample should be compared against a well-characterized reference standard or with predicted spectra to confirm its identity. Quantitative NMR (qNMR) can also be used for purity determination by integrating the signals of the main component against a certified internal standard.
Expected ¹H and ¹³C NMR Spectral Features: The ¹H NMR spectrum is expected to show signals for the aromatic protons, the isopropoxy group protons, and the methyl group protons. The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.[21] The chemical shifts will be influenced by the electronic effects of the bromo, isopropoxy, methyl, and nitro substituents.[22]
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is used to identify the functional groups present in a molecule.[18] For this compound, characteristic absorption bands are expected for the nitro group, the aromatic ring, the ether linkage, and the alkyl groups.[23][24]
Trustworthiness: The FTIR spectrum serves as a fingerprint for the compound. Any significant deviations from the reference spectrum could indicate the presence of impurities with different functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-O Asymmetric Stretch | 1550-1475[25][26] |
| N-O Symmetric Stretch | 1360-1290[25][26] |
| C-H Aromatic Stretch | 3100-3000[23] |
| C=C Aromatic Stretch | 1600-1400[23] |
| C-O Ether Stretch | 1320-1210 |
| C-H Aliphatic Stretch | 3000-2850[23] |
Thermal Analysis: An Absolute Method for Purity Determination
Differential Scanning Calorimetry (DSC)
Expertise & Experience: DSC is a powerful technique for determining the absolute purity of crystalline organic compounds.[27][28] The method is based on the principle of melting point depression, where impurities lower and broaden the melting point of a pure substance.[28] DSC offers the advantage of being an absolute method that does not require a reference standard for the main component.
Trustworthiness: The accuracy of the DSC purity determination depends on the compound being crystalline, thermally stable up to its melting point, and forming a eutectic system with its impurities.[6][29]
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Heating Rate: A slow heating rate, typically 1-2 °C/min, is used to ensure thermal equilibrium.
-
Temperature Program: Heat the sample through its melting transition.
-
Data Analysis: The purity is calculated from the shape of the melting endotherm using the van't Hoff equation.[29]
Caption: Experimental workflow for absolute purity determination by DSC.
Data Consolidation and Final Purity Statement
The final purity of this compound should be reported as a consolidated value from the orthogonal analytical techniques employed. The HPLC purity value is often reported as the primary result for organic impurities, while GC results are used to quantify volatile impurities. The DSC result provides a valuable cross-validation of the overall purity.
| Analytical Technique | Parameter Measured | Typical Purity Specification |
| HPLC-UV | Organic Impurities | ≥ 98.0%[1] |
| GC-MS | Volatile Impurities | Report individual impurities |
| DSC | Absolute Purity | Corroborates HPLC purity |
| NMR/FTIR | Identity | Conforms to structure |
Conclusion: A Commitment to Scientific Integrity
The purity analysis of this compound is a critical undertaking that demands a meticulous and scientifically sound approach. By employing an orthogonal analytical strategy that combines the strengths of chromatographic, spectroscopic, and thermal analysis techniques, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate. The self-validating nature of these protocols, grounded in established scientific principles and regulatory guidelines, provides the necessary trustworthiness to support the development of safe and effective medicines.
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Methodological & Application
Application Notes and Protocols for 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene in Organic Synthesis
Introduction: A Versatile Building Block for Complex Molecule Synthesis
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is a highly functionalized aromatic compound that serves as a valuable intermediate in modern organic synthesis. Its unique substitution pattern, featuring a synthetically versatile bromine atom, an electron-donating isopropoxy group, a methyl group, and a readily transformable nitro group, makes it a strategic precursor for the construction of complex molecular architectures, particularly in the realm of medicinal chemistry and drug development.[1] The interplay of these functional groups allows for a diverse range of chemical transformations, including palladium-catalyzed cross-coupling reactions and the reduction of the nitro moiety to a primary amine, opening avenues for further derivatization.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into its key physicochemical properties, provide detailed protocols for its synthesis and subsequent transformations, and discuss the causality behind experimental choices to ensure reproducible and high-yielding outcomes.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1202858-68-1 | [2] |
| Molecular Formula | C₁₀H₁₂BrNO₃ | [2] |
| Molecular Weight | 274.11 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). |
Spectroscopic Characterization:
The structural integrity of this compound can be confirmed by standard spectroscopic techniques. While a publicly available, comprehensive dataset is limited, predicted and typical spectral data are presented below. Researchers should always acquire their own analytical data for confirmation.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the isopropoxy group, and the methyl group. The aromatic region will likely display two singlets due to the substitution pattern. The isopropoxy group will exhibit a septet for the CH proton and a doublet for the two methyl groups. The aromatic methyl group will appear as a singlet.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded. The carbons of the isopropoxy and methyl groups will also be readily identifiable.[3][4][5][6]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹ for asymmetric and symmetric stretching, respectively), C-O stretching of the ether, and various aromatic C-H and C=C vibrations.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.
Synthetic Protocol: Preparation of this compound
The synthesis of this compound can be approached through a multi-step sequence, starting from commercially available materials. The following protocol is a plausible and detailed route based on established organic transformations.
Overall Synthetic Scheme:
A plausible synthetic route to the target compound.
Step 1: Protection of the Amino Group
The initial step involves the protection of the amino group of 2-methyl-5-nitroaniline as an acetamide. This is crucial to prevent unwanted side reactions during the subsequent isopropylation and to modulate the directing effects of the substituents.[7]
-
Reagents and Materials:
-
2-Methyl-5-nitroaniline
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (DCM)
-
Magnetic stirrer and standard glassware
-
-
Procedure:
-
Dissolve 2-methyl-5-nitroaniline (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(2-methyl-5-nitrophenyl)acetamide.
-
Step 2: Isopropylation of the Phenolic Precursor (hypothetical intermediate)
This step is presented as a likely transformation in a plausible, though not explicitly documented, synthetic route. The direct isopropylation of the protected aniline may be challenging. A more common approach would involve starting with a phenolic precursor. A more direct, albeit potentially lower-yielding route, could involve the direct isopropylation of a suitably substituted phenol. However, for the purpose of this protocol, we will proceed with the Sandmeyer reaction from a synthesized aniline precursor.
Step 3: Synthesis of 2-Isopropoxy-5-methyl-4-nitroaniline
This key intermediate is not readily commercially available and would likely be synthesized from a precursor such as 4-fluoro-2-isopropoxy-1-methyl-5-nitrobenzene via nucleophilic aromatic substitution with ammonia, or through a more classical route involving nitration of 2-isopropoxy-5-methylaniline. For this protocol, we will assume the availability of 2-isopropoxy-5-methyl-4-nitroaniline, which can be prepared through specialized synthetic routes.[8]
Step 4: Diazotization and Sandmeyer Reaction
The Sandmeyer reaction provides a reliable method for the conversion of the primary aromatic amine to the corresponding bromide.[9][10][11]
-
Reagents and Materials:
-
2-Isopropoxy-5-methyl-4-nitroaniline
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice, water, and standard glassware
-
-
Procedure:
-
In a beaker, prepare a solution of 2-isopropoxy-5-methyl-4-nitroaniline (1.0 eq) in aqueous HBr. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, dissolve sodium nitrite (1.1 eq) in water and cool to 0-5 °C.
-
Slowly add the cold sodium nitrite solution to the aniline solution, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate reaction vessel, prepare a solution of CuBr (1.2 eq) in HBr and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Effervescence (evolution of N₂) will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Key Synthetic Applications and Protocols
This compound is a versatile substrate for a variety of powerful synthetic transformations. The following sections provide detailed, predictive protocols for its use in key cross-coupling reactions and functional group manipulations.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl structures which are prevalent in many pharmaceutical agents.[11][12][13][14][15] The bromine atom of the title compound serves as an excellent handle for this transformation.
Reaction Principle: The reaction involves the palladium-catalyzed coupling of the aryl bromide with an organoboron reagent (typically a boronic acid or ester) in the presence of a base.[12]
General scheme of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol (Predictive):
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%) or a more advanced ligand like SPhos or XPhos
-
Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable base
-
1,4-Dioxane and water (e.g., 4:1 mixture)
-
Schlenk flask or sealed tube, magnetic stirrer, and heating block
-
-
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture (dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl amines.[16][17][18][19] This reaction is particularly valuable in drug discovery for the introduction of diverse amine functionalities.
Reaction Principle: This palladium-catalyzed cross-coupling reaction couples an aryl halide with a primary or secondary amine in the presence of a base and a suitable phosphine ligand.[18]
General scheme of the Buchwald-Hartwig amination.
Experimental Protocol (Predictive):
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
Xantphos or another suitable biarylphosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq) or another strong, non-nucleophilic base
-
Anhydrous toluene or dioxane
-
Schlenk tube or sealed vial, magnetic stirrer, and heating block
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, the phosphine ligand, and NaOtBu to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours, monitoring by TLC or LC-MS.[20]
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the desired N-aryl amine.[20]
-
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a pivotal transformation, as it unmasks a versatile functional group for further elaboration, such as amide bond formation or the construction of heterocyclic rings. This is a key step in the synthesis of Ceritinib.[21][22][23][24]
Reaction Principle: The nitro group can be reduced using various reagents, with common methods including catalytic hydrogenation or the use of reducing metals in acidic media. The choice of reducing agent can be critical to avoid the reduction of other functional groups.
Reduction of the nitro group to a primary amine.
Experimental Protocol (Predictive using Tin(II) Chloride):
-
Reagents and Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq)
-
Ethanol or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Round-bottom flask, magnetic stirrer, and reflux condenser
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add SnCl₂·2H₂O in portions.
-
Heat the mixture to reflux for 1-3 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and carefully quench by the slow addition of a saturated NaHCO₃ solution until the pH is basic and effervescence ceases.
-
Filter the resulting tin salts through a pad of Celite, washing thoroughly with ethyl acetate.
-
Separate the organic layer of the filtrate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4-Bromo-2-isopropoxy-5-methylaniline.
-
Conclusion: A Gateway to Molecular Diversity
This compound has demonstrated itself to be a valuable and versatile building block in organic synthesis. Its strategically placed functional groups provide multiple handles for the construction of complex molecules through well-established and reliable synthetic transformations. The protocols detailed in this document, while predictive in some cases, are grounded in established chemical principles and provide a solid foundation for researchers to explore the full synthetic potential of this compound. As the demand for novel and intricate molecular architectures continues to grow in the fields of medicine and materials science, the utility of such highly functionalized intermediates will undoubtedly continue to expand.
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Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Paper Template. Available at: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Properties and Applications of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline. Available at: [Link]
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YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]
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-
PubChem. 5-Bromo-2-methyl-4-nitroaniline. Available at: [Link]
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1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene as an intermediate for ceritinib
An in-depth guide to the synthesis, application, and quality control of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene, a critical starting material in the manufacture of the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib.
Introduction: The Strategic Importance of a Key Intermediate
Ceritinib (marketed as Zykadia®) is a second-generation, highly selective anaplastic lymphoma kinase (ALK) inhibitor, representing a significant therapeutic advance for patients with ALK-positive metastatic non-small cell lung cancer (NSCLC), particularly those who have developed resistance to the first-generation inhibitor, crizotinib.[1][2] The complex molecular architecture of Ceritinib necessitates a multi-step, convergent synthesis strategy. The economic viability and purity of the final active pharmaceutical ingredient (API) are critically dependent on the efficient production of its core building blocks.
Among these, This compound (CAS No. 1202858-68-1) has emerged as a pivotal intermediate.[3][4] This compound contains the substituted phenyl ring that will ultimately be coupled to the pyrimidine core of Ceritinib. Its specific arrangement of bromo, isopropoxy, methyl, and nitro groups is precisely engineered for subsequent transformations, including a crucial cross-coupling reaction and a nitro group reduction, to form the key aniline fragment required for the final drug assembly.[5][6] This application note provides a detailed protocol for the synthesis of this intermediate, explains the chemical rationale behind the procedural steps, and outlines its transformation into the penultimate precursor for Ceritinib.
Physicochemical Properties & Characterization
Ensuring the identity and purity of this compound is paramount before its use in subsequent GMP (Good Manufacturing Practice) steps.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1202858-68-1 | [7] |
| Molecular Formula | C₁₀H₁₂BrNO₃ | [4][5] |
| Molecular Weight | 274.11 g/mol | [4] |
| Appearance | White to pale yellow crystalline powder | [3] |
| Purity Specification | ≥98.0% (typically by HPLC) | [3] |
Analytical Characterization: The structure and purity of the intermediate are confirmed using standard analytical techniques. Spectroscopic data, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS), are used to verify the chemical structure, while High-Performance Liquid Chromatography (HPLC) is employed for quantitative purity analysis.[8][9]
Synthesis Protocol: A Step-by-Step Guide
The synthesis of this compound is typically achieved through a two-step process starting from 3-Bromo-4-methylphenol. This route is efficient and allows for precise control over the introduction of the required functional groups.
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Application of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene in pharmaceutical intermediate synthesis
An Application Guide to the Strategic Use of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene in Pharmaceutical Intermediate Synthesis
Introduction: A Versatile Scaffold for Modern Drug Discovery
In the landscape of pharmaceutical synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex active pharmaceutical ingredients (APIs). This compound (CAS No. 1202858-68-1) has emerged as a highly valuable and versatile building block, particularly in the synthesis of targeted cancer therapies.[1][2][3] Its molecular architecture, featuring four distinct functional and modifiable sites on a benzene ring, provides a robust platform for a sequence of high-yield, chemoselective transformations.
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed overview of the reactivity and synthetic applications of this key intermediate. We will explore the causality behind experimental choices for its core transformations and provide detailed, field-proven protocols. The primary application of this compound is as a crucial precursor in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer (NSCLC).[1] Understanding the strategic manipulation of this intermediate's functional groups is key to leveraging its full potential in drug discovery pipelines.
Physicochemical Properties & Reactivity Analysis
The synthetic utility of this compound is a direct consequence of the electronic and steric interplay of its substituents.[1]
| Property | Value |
| CAS Number | 1202858-68-1[2][4] |
| Molecular Formula | C₁₀H₁₂BrNO₃[1][2] |
| Molecular Weight | 274.11 g/mol [2] |
| Appearance | Typically a solid |
Reactivity Analysis:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety significantly influences the molecule's reactivity. It strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly at the bromine-bearing carbon, by stabilizing the intermediate Meisenheimer complex.[5][6] Furthermore, the nitro group is a key functional handle that can be selectively reduced to a primary amine (-NH₂), a foundational group in many API pharmacophores.[7][8]
-
Bromo Group (-Br): The bromine atom is an excellent leaving group, making it the primary site for palladium-catalyzed cross-coupling reactions.[9] This allows for the facile formation of new carbon-carbon (e.g., Suzuki-Miyaura reaction) and carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds, enabling the introduction of diverse aryl, heteroaryl, and amino substituents.[10][11]
-
Isopropoxy (-O-iPr) & Methyl (-CH₃) Groups: These electron-donating groups modulate the overall electron density of the ring and provide steric bulk. They also contribute to the lipophilicity and metabolic stability of the final drug molecule, which are critical pharmacokinetic properties.[7]
Figure 1: Key reactive sites and corresponding synthetic transformations.
Core Synthetic Application I: Selective Reduction of the Nitro Group
The conversion of the aromatic nitro group to an aniline is one of the most fundamental and critical transformations in pharmaceutical synthesis.[12] This amine functionality serves as a versatile handle for subsequent reactions, such as amide bond formation or as a key binding element in the final API.
Causality Behind Protocol Choice: A significant challenge in reducing nitroarenes that also contain aryl halides is the potential for competitive hydrodehalogenation (loss of the bromine atom), especially when using powerful hydrogenation catalysts like Palladium on Carbon (Pd/C).[13] Therefore, chemoselective methods are required.
-
Metal/Acid Systems (e.g., Fe/HCl, SnCl₂): These are classic, robust methods that are highly selective for the nitro group while leaving the aryl bromide intact.[13][14] Iron is often preferred due to its low cost and environmental friendliness.
-
Catalytic Hydrogenation (e.g., Raney Nickel): For catalytic routes, Raney Nickel is often a superior choice to Pd/C as it is less prone to causing dehalogenation of aryl bromides and chlorides.[13]
Protocol 1: Chemoselective Reduction using Iron in Acidic Media
This protocol describes the reduction of this compound to 4-Bromo-2-isopropoxy-5-methylaniline.
Materials & Equipment:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water (e.g., 10 mL per gram of starting material).
-
Reagent Addition: Add ammonium chloride (0.2 eq) followed by iron powder (3.0-5.0 eq) in portions to control the initial exotherm.
-
Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup - Filtration: Allow the reaction to cool to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. Dilute the remaining aqueous residue with ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline product.
-
Purification: If necessary, the product can be purified by column chromatography on silica gel or by recrystallization.
Core Synthetic Application II: Palladium-Catalyzed Cross-Coupling
The bromine atom on the aromatic ring is an ideal handle for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing complex molecular architectures from simpler precursors.
A. Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond.[11] This is widely used to synthesize biaryl structures, which are prevalent in pharmaceuticals.
Causality Behind Protocol Choice: The reaction requires a palladium catalyst, a phosphine ligand to stabilize the catalyst and facilitate the catalytic cycle, and a base. The base is crucial as it activates the organoboron reagent, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[15]
Protocol 2: General Suzuki-Miyaura Coupling
This protocol describes a general procedure for coupling an arylboronic acid with 4-Bromo-2-isopropoxy-5-methylaniline (the product from Protocol 1).
Materials & Equipment:
-
4-Bromo-2-isopropoxy-5-methylaniline (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01-0.05 eq) or Pd(PPh₃)₄ (0.01-0.05 eq)
-
Phosphine ligand, e.g., SPhos, XPhos, or triphenylphosphine (PPh₃) (2x molar amount of Pd catalyst)
-
Base, e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
Solvent, e.g., 1,4-Dioxane, Toluene, or DMF/Water mixture
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox), heating mantle.
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add the aniline starting material (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and a magnetic stir bar.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Filter through Celite® to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
B. Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for forming a C-N bond by coupling the aryl bromide with an amine.[10] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[10] The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[16]
Application Case Study: A Key Workflow in Ceritinib Synthesis
The true power of this compound is demonstrated in its sequential application. A common synthetic route towards a Ceritinib intermediate involves first a selective nitro reduction, followed by a cross-coupling reaction.
Figure 2: Two-step workflow from the starting material to a key biaryl intermediate.
This two-step sequence is highly efficient. The initial reduction (Step 1) transforms the nitro group into the essential aniline moiety without disturbing the bromine atom. This product then becomes the substrate for a subsequent Suzuki coupling (Step 2), where the bromine atom is replaced to build the complex biaryl system required for the final API. This strategic ordering of reactions is a cornerstone of modern synthetic planning.
Safety and Handling
As with all nitroaromatic and halogenated compounds, proper safety precautions are essential.
-
Hazards: this compound is harmful if swallowed, inhaled, or in contact with skin.[17][18][19] It can cause skin, eye, and respiratory irritation.[17][18] Prolonged or repeated exposure may cause organ damage.[17][18]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[18]
-
Handling: Avoid creating dust.[17] Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[17][19]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a testament to the power of strategic molecular design in pharmaceutical development. Its multifunctionality allows for a series of controlled, high-yield transformations that are critical for building complex molecules like Ceritinib. By understanding the distinct reactivity of its nitro and bromo groups, medicinal and process chemists can efficiently navigate synthetic pathways, accelerating the development of next-generation therapeutics. The protocols and strategic insights provided herein serve as a guide for harnessing the full potential of this versatile intermediate.
References
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NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Available at: [Link]
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ACS Organic & Inorganic Au. (2022, November 21). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Available at: [Link]
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Quora. (2018, February 17). How is nitro benzene converted to aniline? Available at: [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Available at: [Link]
-
HETEROCYCLES. (1999). Reductive reactions of nitroarenes in the presence of allyl bromide and zinc dust. Available at: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of Nitrobenzene Derivatives in Modern Organic Chemistry. Available at: [Link]
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Aromatic Reactions. Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Available at: [Link]
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Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
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Organic Chemistry Portal. Nitro Reduction - Common Conditions. Available at: [Link]
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Senova Pharma. Offer High Quality this compound 1202858-68-1. Available at: [Link]
-
YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. Available at: [Link]
-
Chemistry Stack Exchange. (2018, May 16). Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Why Leading Pharmaceutical Manufacturers Source this compound from China. Available at: [Link]
-
Thermo Fisher Scientific. (2014, November 10). SAFETY DATA SHEET - 1-Bromo-4-nitrobenzene. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. Available at: [Link]
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Application Note: A Comprehensive Guide to the Nitration of Bromobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the nitration of bromobenzene, a cornerstone reaction in organic synthesis for the production of valuable intermediates in the pharmaceutical, dye, and explosives industries.[1] This guide offers an in-depth exploration of the underlying electrophilic aromatic substitution mechanism, step-by-step procedures for mono- and di-nitration, and methods for the purification and analysis of the resulting isomers. Authored from the perspective of a Senior Application Scientist, this note emphasizes the causality behind experimental choices, robust safety protocols, and methods for ensuring reproducible, high-yield outcomes.
Introduction: The Significance of Bromonitrobenzenes
Nitrated bromobenzene derivatives are versatile precursors in organic synthesis. The interplay between the ortho-, para-directing bromo group and the deactivating nitro group allows for selective functionalization of the aromatic ring, paving the way for the synthesis of complex molecules.[2][3] For instance, the resulting bromonitrobenzene isomers can be converted into various anilines, phenols, and other substituted aromatics that are key building blocks in the development of novel therapeutic agents and functional materials.
Mechanistic Insights: Electrophilic Aromatic Substitution
The nitration of bromobenzene proceeds via an electrophilic aromatic substitution (EAS) pathway. The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid.[1][2][4]
Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion then attacks the electron-rich π system of the bromobenzene ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[1][2] The bromine atom, although deactivating due to its inductive electron-withdrawing effect, is an ortho-, para- director.[3][5][6] This directing effect is attributed to the ability of bromine's lone pairs to stabilize the positive charge in the ortho and para positions through resonance.[2][5] Consequently, the primary products of mononitration are 1-bromo-2-nitrobenzene (ortho) and 1-bromo-4-nitrobenzene (para), with the meta isomer formed in negligible amounts.[2]
Experimental Protocols
This section details the procedures for the mononitration and dinitration of bromobenzene. Extreme caution must be exercised when handling concentrated nitric and sulfuric acids. [2][7][8][9][10] All procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[7][8][9]
Mononitration of Bromobenzene
This protocol is designed to favor the formation of mononitrated products.
Materials and Reagents:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Distilled Water
-
95% Ethanol
-
Erlenmeyer flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
Stirring rod
-
Hot plate
-
Vacuum filtration apparatus (Büchner funnel, filter flask)
Protocol:
-
Preparation of the Nitrating Mixture: In a 50 mL Erlenmeyer flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid.[2][7] Cool the mixture in an ice bath to room temperature.[2][4] The preparation of this "mixed acid" is exothermic.[4]
-
Addition of Bromobenzene: Slowly add 2.6 mL of bromobenzene dropwise to the cooled nitrating mixture over a period of 5-10 minutes with constant swirling.[7] Control the rate of addition to maintain the reaction temperature between 50-55°C.[7][11] Do not exceed 60°C to minimize the formation of dinitrated byproducts.[7][11]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes with occasional swirling to ensure the reaction goes to completion.[2][7]
-
Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing 50 mL of cold distilled water or crushed ice.[2][7] This will quench the reaction and precipitate the crude product.
-
Isolation of Crude Product: Isolate the solid product by vacuum filtration using a Büchner funnel.[2][7] Wash the crystals thoroughly with cold water to remove any residual acid.[2][3]
-
Purification by Recrystallization: The crude product is a mixture of ortho and para isomers. The para isomer is significantly less soluble in ethanol than the ortho isomer, allowing for separation by recrystallization.[2]
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid.[3]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the p-bromonitrobenzene.[2]
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.[2]
-
The mother liquor will contain the more soluble o-bromonitrobenzene and can be further processed if desired.[11]
-
Expected Yield: The yield of the mixed mononitrated products is typically high. After recrystallization, a significant portion of the p-bromonitrobenzene can be isolated.
Dinitration of Bromobenzene
For the synthesis of 2,4-dinitrobromobenzene, more forcing reaction conditions are required.[12][13] Warning: 2,4-dinitrobromobenzene is a mutagen and a potent skin irritant. [12][13]
Materials and Reagents:
-
Bromobenzene (or mononitrobromobenzene mixture)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃) or Sodium Nitrate (NaNO₃)
-
Methanol or Ethanol
-
Appropriate reaction vessel (e.g., three-neck round-bottom flask)
-
Stirring mechanism (magnetic stir bar or overhead stirrer)
-
Heating mantle
-
Thermometer
-
Addition funnel
Protocol:
-
Preparation of the Nitrating Mixture: In a suitable reaction vessel, charge concentrated sulfuric acid. Slowly add powdered potassium nitrate or sodium nitrate with stirring.[12]
-
Addition of Bromobenzene: Slowly add bromobenzene to the nitrating mixture using an addition funnel.[12] The reaction is exothermic, and the temperature should be carefully controlled.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C for 1.5 to 2.5 hours.[14]
-
Work-up: After the reaction is complete, cool the mixture and pour it into a large volume of water to precipitate the crude 2,4-dinitrobromobenzene.[14]
-
Isolation and Purification: Collect the crude product by vacuum filtration and wash thoroughly with water.[12][14] The final product can be purified by recrystallization from methanol or ethanol.[12][14]
Expected Yield: High yields of 2,4-dinitrobromobenzene (over 80%) can be achieved with this method.[12]
Product Analysis and Characterization
The identity and purity of the nitrated bromobenzene derivatives should be confirmed using appropriate analytical techniques.
| Technique | Purpose | Expected Observations |
| Melting Point | Purity assessment and isomer identification | The melting point of pure p-bromonitrobenzene is approximately 126-127°C. The melting point of 2,4-dinitrobromobenzene is around 71-73°C.[13] A broad melting range indicates impurities. |
| Thin Layer Chromatography (TLC) | Isomer separation and purity check | The para isomer is generally less polar than the ortho isomer and will have a higher Rf value.[11] |
| Infrared (IR) Spectroscopy | Functional group identification | Presence of strong peaks corresponding to the N-O stretching of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and isomer ratio determination | ¹H NMR spectroscopy can be used to distinguish between the ortho, para, and meta isomers based on the splitting patterns and chemical shifts of the aromatic protons.[15] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of components in a mixture | GC can separate the different isomers, and MS will provide the molecular weight and fragmentation pattern for each component, confirming their identity.[16][17][18][19][20] |
Workflow and Safety Summary
Experimental Workflow Diagramdot
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Suzuki coupling reactions with 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
An Application Guide to Suzuki-Miyaura Coupling with 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide provides an in-depth exploration of the Suzuki-Miyaura cross-coupling reaction utilizing this compound as the aryl halide partner. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying principles governing catalyst selection, reaction optimization, and troubleshooting. We will dissect the catalytic cycle, offer validated, step-by-step protocols, and present data-driven strategies for maximizing yield and purity. The protocols and insights contained herein are grounded in established organometallic principles and are designed to be self-validating for reliable implementation in a laboratory setting.
Introduction: The Strategic Importance of the Substrate
This compound (CAS No: 1202858-68-1) is a highly functionalized aromatic building block of significant interest in medicinal chemistry.[1] Its primary application is as a key precursor in the multi-step synthesis of Ceritinib, a potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor used in the treatment of specific types of non-small cell lung cancer.[2] The molecular structure presents a unique electronic profile: the strong electron-withdrawing nitro group activates the aryl bromide towards oxidative addition, while the electron-donating isopropoxy and methyl groups also influence the ring's reactivity.[3][4]
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[5][6] Its discovery was recognized with the 2010 Nobel Prize in Chemistry.[5] For a substrate like this compound, the Suzuki coupling provides a powerful and versatile method to introduce diverse aryl or vinyl substituents at the C1 position, paving the way for the rapid generation of complex molecular architectures and compound libraries for drug discovery.
The Catalytic Cycle: A Mechanistic Deep Dive
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3] Understanding this cycle is paramount for rational optimization and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8][9]
Caption: The catalytic cycle showing the three key stages.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-bromine bond of this compound. This is often the rate-determining step.[7] The electron-withdrawing nitro group on the substrate helps to facilitate this step. This forms a square planar Pd(II) complex.[3]
-
Transmetalation : This is the crucial step where the organic group from the boron reagent is transferred to the palladium center. This process requires activation of the boronic acid by a base.[10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R'B(OH)₃]⁻), which then readily transfers its organic moiety to the Pd(II) center, displacing the halide or other ligand.[11][12][13] The choice of base is therefore critical to the reaction's success.[11]
-
Reductive Elimination : The final step involves the two organic groups (the aryl group from our substrate and the newly transferred group) coupling together and leaving the palladium center.[7] This forms the desired C-C bond and regenerates the active Pd(0) catalyst, allowing the cycle to begin anew. Bulky, electron-rich phosphine ligands on the palladium catalyst can help promote this step.[5]
Recommended Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a reliable starting point for the coupling of this compound with a standard partner, phenylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Phenylboronic Acid (1.2 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 - 0.05 equiv)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed (distilled or deionized)
-
Standard laboratory glassware (round-bottom flask, condenser)
-
Inert gas supply (Argon or Nitrogen)
-
Magnetic stirrer and heating mantle
Step-by-Step Procedure:
-
Vessel Preparation : Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Allow the apparatus to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).[14]
-
Reagent Addition : To the flask, add this compound (e.g., 272 mg, 1.0 mmol), phenylboronic acid (e.g., 183 mg, 1.5 mmol), and potassium phosphate (e.g., 637 mg, 3.0 mmol).
-
Catalyst Addition : Briefly remove the gas inlet and add the palladium catalyst, Pd(PPh₃)₄ (e.g., 58 mg, 0.05 mmol), under a positive flow of inert gas to minimize air exposure.
-
Solvent Addition & Degassing : Add the solvent system, typically a 4:1 to 5:1 mixture of 1,4-dioxane and water (e.g., 8 mL dioxane, 2 mL water).[14] It is critical to use degassed solvents. Bubble the inert gas through the stirred reaction mixture for 15-20 minutes to ensure the system is free of oxygen, which can deactivate the catalyst.[14]
-
Reaction Execution : Heat the mixture to 80-100 °C with vigorous stirring.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup : Once the reaction is complete (as judged by the consumption of the starting bromide), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.
Optimization Strategies and Parameter Selection
Achieving high yields in Suzuki couplings, especially with complex substrates, often requires optimization. The table below summarizes key parameters and provides guidance based on established principles.
| Parameter | Options | Rationale & Expert Insights | Supporting References |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ + Ligand, Pd₂(dba)₃ + Ligand, Buchwald Precatalysts (e.g., XPhos Pd G3) | Pd(PPh₃)₄ is a reliable starting point as a Pd(0) source. For challenging or sterically hindered partners, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) can significantly improve activity.[15][16] Buchwald precatalysts are highly active and often give superior results with deactivated substrates.[15] | [10][15][16] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃, KF | The base's strength and solubility are critical. K₃PO₄ and Cs₂CO₃ are strong, effective bases for activating boronic acids and are often superior for less reactive partners.[11][14] K₂CO₃ and Na₂CO₃ are milder and cost-effective alternatives that work well in many cases. The choice of base can prevent side reactions like protodeboronation.[14] | [5][11][14] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O, DMF | The solvent must solubilize all components. Aprotic polar solvents mixed with water are standard.[3][8] Dioxane and Toluene are excellent for higher temperatures.[17] Anhydrous conditions can sometimes be beneficial to suppress protodeboronation.[14] | [3][5][17] |
| Temperature | Room Temp to 120 °C | Most couplings require heating (80-110 °C) to proceed at a reasonable rate.[15] Highly active catalyst systems may allow for lower temperatures. Monitor for thermal decomposition of sensitive functional groups. | [6][15] |
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. A logical approach to troubleshooting is essential for success.
Caption: A decision-making flowchart for diagnosing failed reactions.
-
Problem: Low or No Conversion
-
Cause : The most common culprit is oxygen deactivating the Pd(0) catalyst.[14][15] Inactive reagents (old boronic acid, impure base, degraded catalyst) are also common.
-
Solution : Ensure your inert gas technique is flawless and that all solvents are rigorously degassed.[14] Use fresh, high-purity reagents. Consider using a more active catalyst system, such as a Buchwald ligand/precatalyst.[15]
-
-
Problem: Protodeboronation Side Product
-
Cause : The boronic acid C-B bond is cleaved by a proton source (often water) before it can transmetalate. This is more common with electron-deficient boronic acids.[14]
-
Solution : Use a milder base like KF or K₂CO₃.[14] Running the reaction under anhydrous conditions can also suppress this side reaction. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., a pinacol or MIDA ester) can protect it until needed in the catalytic cycle.[3][18]
-
-
Problem: Homocoupling of Boronic Acid (R'-R')
-
Cause : This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to Pd(II) species that facilitate homocoupling.[3]
-
Solution : The primary solution is rigorous deoxygenation of the reaction mixture.[3][15] Ensuring a clean Pd(0) source and a well-maintained inert atmosphere is critical.
-
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of complex biaryl compounds relevant to pharmaceutical development. Success hinges on a solid understanding of the reaction mechanism and a rational approach to selecting and optimizing the key reaction parameters: the palladium catalyst, the base, and the solvent system. By following the detailed protocols and leveraging the troubleshooting strategies outlined in this guide, researchers can confidently and efficiently utilize this powerful reaction to advance their synthetic objectives.
References
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 7, 2026, from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
An Active, General, and Long-Lived Palladium Catalyst for Cross-Couplings of Deactivated (Hetero)aryl Chlorides and Bromides with Arylboronic Acids. (2018). The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). Journal of the American Chemical Society. [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). ChemistryOpen. [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
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The catalytic mechanism of the Suzuki-Miyaura reaction. (2021). ChemRxiv. [Link]
-
Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (2020). Organic & Biomolecular Chemistry. [Link]
-
What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? (2021, October 13). ResearchGate. [Link]
-
High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2003). Organometallics. [Link]
-
Effect of solvent on the Suzuki reaction. (n.d.). ResearchGate. [Link]
-
Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. (2020). ACS Sustainable Chemistry & Engineering. [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society. [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
-
Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. (n.d.). ResearchGate. [Link]
-
2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. [Link]
-
Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]
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Application Notes & Protocols: Strategic Synthesis of Diaminopyrimidine-Based Kinase Inhibitors Utilizing 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Introduction: The Primacy of the 2,4-Diaminopyrimidine Scaffold in Oncology
The 2,4-diaminopyrimidine core is a privileged scaffold in modern medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its inherent ability to form multiple hydrogen bonds allows it to function as an effective "hinge-binder," anchoring small molecules to the ATP-binding site of various kinases.[1] This interaction is fundamental to the mechanism of action for numerous targeted cancer therapies. Dysregulation of kinase signaling is a hallmark of many cancers, making inhibitors based on this scaffold a cornerstone of contemporary anticancer pharmacotherapy.[3][4]
This guide provides an in-depth examination of the synthetic strategy for constructing advanced diaminopyrimidine compounds, focusing on the pivotal role of the substituted nitrobenzene precursor, 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene . We will use the synthesis of Ceritinib (LDK378), a highly potent second-generation Anaplastic Lymphoma Kinase (ALK) inhibitor, as a practical case study to illustrate the application, protocols, and underlying chemical principles.[5][6]
Retrosynthetic Analysis: Deconstructing Ceritinib to Identify Key Precursors
A retrosynthetic approach to Ceritinib reveals a logical pathway for its construction and highlights the strategic importance of this compound. The final structure is assembled through a crucial nucleophilic aromatic substitution (SNAr) reaction. This disconnection reveals two primary fragments: a complex pyrimidine amine and a substituted aniline. The aniline fragment, in turn, is derived from our key bromo-precursor through a sequence of C-C bond formation and nitro group reduction.
Caption: Retrosynthetic analysis of Ceritinib.
This analysis establishes a clear, multi-step forward synthesis plan, beginning with the key bromo-precursor and strategically building complexity toward the final active pharmaceutical ingredient.
The Forward Synthesis: From Precursor to Diaminopyrimidine
The synthesis of Ceritinib from this compound is a well-defined, three-step process involving a palladium-catalyzed cross-coupling, a nitro group reduction, and a final SNAr reaction.
Caption: Forward synthesis workflow.
Step 1: Suzuki Coupling to Form the C-C Bond
Causality: The first step is the creation of a carbon-carbon bond between the aromatic ring of our precursor and the piperidine moiety. The Suzuki coupling is an excellent choice for this transformation due to its high functional group tolerance and robust, well-understood mechanism.[7] The bromine atom on the electron-poor nitro-substituted ring is highly susceptible to oxidative addition into a Pd(0) catalyst, initiating the catalytic cycle. A boronate ester on the piperidine fragment is used as the organometallic coupling partner.
Protocol 1: Synthesis of tert-butyl 4-(5-isopropoxy-2-methyl-4-nitrophenyl)piperidine-1-carboxylate
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| This compound | 274.11 | 10.0 g | 36.5 | 1.0 |
| Boc-piperidine-4-boronic acid pinacol ester | 311.23 | 12.5 g | 40.1 | 1.1 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 1.5 g | 1.8 | 0.05 |
| K₂CO₃ | 138.21 | 15.1 g | 109.4 | 3.0 |
| Dioxane / H₂O (4:1) | - | 200 mL | - | - |
Methodology:
-
To a 500 mL three-neck flask under a nitrogen atmosphere, add this compound (10.0 g), Boc-piperidine-4-boronic acid pinacol ester (12.5 g), and K₂CO₃ (15.1 g).
-
Add the Dioxane/H₂O solvent mixture (200 mL). Degas the solution by bubbling nitrogen through it for 20 minutes.
-
Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (1.5 g).
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography (eluting with a gradient of 10-30% ethyl acetate in hexanes) to yield the title compound as a solid.
Step 2: Reduction of the Nitro Group to Form the Key Aniline
Causality: The nitro group, having served its purpose as an electron-withdrawing group to facilitate the Suzuki coupling, is now reduced to a primary amine. This amine is the key nucleophile for the subsequent SNAr reaction. Catalytic hydrogenation with palladium on carbon (Pd/C) is a clean and efficient method for this transformation, producing water as the only byproduct.[8]
Protocol 2: Synthesis of 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Boc-Protected Adduct (from Step 1) | 378.49 | 10.0 g | 26.4 | 1.0 |
| 10% Palladium on Carbon (Pd/C) | - | 1.0 g | - | 10% w/w |
| Methanol | - | 150 mL | - | - |
| Hydrogen (H₂) Gas | 2.02 | - | - | Balloon/Parr |
Methodology:
-
Dissolve the Boc-protected adduct (10.0 g) in methanol (150 mL) in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C (1.0 g) under a nitrogen atmosphere.
-
Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas (a balloon is sufficient for small scale; a Parr hydrogenator is recommended for larger scales).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 3-5 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (50 mL).
-
Concentrate the filtrate under reduced pressure. The resulting aniline intermediate is often used directly in the next step. If BOC deprotection occurs under these conditions, proceed directly. If not, a separate acid-catalyzed deprotection step (e.g., with TFA or HCl in dioxane) is required.
Step 3: Construction of the 2,4-Diaminopyrimidine Core via SNAr
Causality: This is the final and key bond-forming event. The nucleophilic aniline synthesized in Step 2 attacks the electron-deficient pyrimidine ring of the coupling partner, 5-Chloro-N-(2-(isopropylsulfonyl)phenyl)-2-chloropyrimidin-4-amine. The reaction proceeds via a nucleophilic aromatic substitution mechanism. The chlorine at the C2 or C4 position is displaced. The regioselectivity is dictated by the electronic environment of the pyrimidine ring. The reaction is typically driven to completion by heating in a suitable solvent.[7]
Protocol 3: Synthesis of Ceritinib
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| Aniline Intermediate (from Step 2) | 262.39 | 5.0 g | 19.1 | 1.0 |
| Dichloro-pyrimidine fragment | 361.25 | 7.6 g | 21.0 | 1.1 |
| Diisopropylethylamine (DIPEA) | 129.24 | 4.9 g (6.6 mL) | 38.2 | 2.0 |
| Isopropanol (IPA) | - | 100 mL | - | - |
Methodology:
-
In a 250 mL flask, suspend the aniline intermediate (5.0 g) and the dichloro-pyrimidine fragment (7.6 g) in isopropanol (100 mL).
-
Add DIPEA (6.6 mL) to the mixture.
-
Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-18 hours.
-
Monitor the formation of the product by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold isopropanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization to obtain pure Ceritinib.
Product Characterization and Data
Thorough characterization of intermediates and the final product is essential to ensure purity and structural integrity.
| Compound | Technique | Expected Data |
| Aniline Intermediate | ¹H NMR | Aromatic protons (δ 6.5-7.0), Isopropoxy CH (septet, δ ~4.5), Isopropoxy CH₃ (doublet, δ ~1.3), Piperidine protons (broad multiplets, δ 1.5-3.0), NH₂ (broad singlet, δ ~3.5-4.5) |
| LC-MS (ESI+) | m/z [M+H]⁺ = 263.2 | |
| Ceritinib (Final Product) | ¹H NMR | Multiple distinct aromatic and aliphatic signals consistent with the full structure. |
| LC-MS (ESI+) | m/z [M+H]⁺ = 558.2 | |
| HPLC | Purity > 99% (by area % at a specified wavelength, e.g., 254 nm) |
Safety and Handling
-
This compound: Nitroaromatic compounds are potentially toxic and can be skin/eye irritants. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.[6]
-
Palladium Catalysts: Palladium compounds can be toxic and are expensive. Handle with care to avoid inhalation of fine powders. Ensure proper recovery and disposal procedures are followed.
-
Hydrogen Gas: Hydrogen is extremely flammable. All hydrogenation procedures must be conducted in an area free of ignition sources and with appropriate safety measures in place.
References
-
Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1592. Available at: [Link]
-
Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. PubMed. Available at: [Link]
-
Ouyang, Y., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry. Available at: [Link]
-
Anonymous. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. RSC Publishing. Available at: [Link]
-
Anonymous. (n.d.). Aminopyrimidine derivatives as protein kinases inhibitors. Molecular design, synthesis, and biologic activity. ResearchGate. Available at: [Link]
-
Anonymous. (n.d.). Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors. NIH. Available at: [Link]
-
Anonymous. (n.d.). Novel Diaminopyrimidine Carboxamides as HPK1 Inhibitors for Treating Cancer. ACS Publications. Available at: [Link]
-
Anonymous. (n.d.). Design, synthesis, and biological evaluation of 2,4-diaminopyrimidine derivatives as potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. PubMed. Available at: [Link]
- Murki, V., et al. (2016). Process for preparation of ceritinib. Google Patents.
- Anonymous. (2015). Method for preparing ceritinib. Google Patents.
-
Anonymous. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Anonymous. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
- Anonymous. (2017). A modified process for the preparation of ceritinib and amorphous form thereof. Google Patents.
-
Anonymous. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Available at: [Link]
-
Anonymous. (n.d.). Ceritinib: From Synthesis to Clinical Applications. Semantic Scholar. Available at: [Link]
-
Anonymous. (n.d.). Offer High Quality this compound 1202858-68-1. Senova Pharma. Available at: [Link]
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- 4. pubs.acs.org [pubs.acs.org]
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Application Note and Protocol: Large-Scale Synthesis and Purification of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Introduction
1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene is a key intermediate in the synthesis of various pharmaceuticals, most notably as a precursor for the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib, a targeted therapy for non-small cell lung cancer.[1] The precise arrangement of the bromo, isopropoxy, methyl, and nitro substituents on the benzene ring makes this compound a valuable building block in medicinal chemistry.[1] This document provides a comprehensive guide for the large-scale synthesis and purification of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are structured to ensure high yield and purity, with an emphasis on the rationale behind the experimental choices.
Molecular Structure and Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂BrNO₃ |
| Molecular Weight | 274.11 g/mol |
| CAS Number | 1202858-68-1 |
| Appearance | Pale yellow solid |
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process starting from the commercially available 3-bromo-4-methylphenol. This strategy involves:
-
Williamson Ether Synthesis: Isopropylation of the phenolic hydroxyl group of 3-bromo-4-methylphenol to form the intermediate, 1-bromo-5-isopropoxy-2-methylbenzene.
-
Electrophilic Aromatic Substitution: Nitration of the resulting 1-bromo-5-isopropoxy-2-methylbenzene to introduce a nitro group at the C4 position.
This approach offers a high degree of regioselectivity and is amenable to scale-up.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Synthesis Protocols
Step 1: Synthesis of 1-Bromo-5-isopropoxy-2-methylbenzene
The isopropylation of 3-bromo-4-methylphenol is achieved via a Williamson ether synthesis. This reaction proceeds through the deprotonation of the phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an isopropyl halide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-4-methylphenol | 187.03 | 100 g | 0.535 |
| Sodium Hydroxide (NaOH) | 40.00 | 25.7 g | 0.642 |
| 2-Bromopropane | 123.00 | 80.5 mL (105 g) | 0.853 |
| N,N-Dimethylformamide (DMF) | - | 500 mL | - |
| Diethyl Ether | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Protocol:
-
Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 3-bromo-4-methylphenol (100 g, 0.535 mol) and N,N-dimethylformamide (DMF, 500 mL).
-
Deprotonation: Stir the mixture at room temperature and add sodium hydroxide pellets (25.7 g, 0.642 mol) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Alkylation: After the addition of NaOH is complete, slowly add 2-bromopropane (80.5 mL, 0.853 mol) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 1 L of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 2 L separatory funnel and extract with diethyl ether (3 x 300 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-bromo-5-isopropoxy-2-methylbenzene as an oil. The crude product can be used in the next step without further purification if TLC shows a major product spot.
Step 2: Synthesis of this compound
The nitration of 1-bromo-5-isopropoxy-2-methylbenzene is a classic electrophilic aromatic substitution. The use of a mixed acid system (nitric acid and sulfuric acid) generates the nitronium ion (NO₂⁺) in situ, which is the active electrophile. The isopropoxy and methyl groups are ortho, para-directing, and the bromine is also ortho, para-directing. The steric hindrance from the methyl and isopropoxy groups favors nitration at the C4 position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-5-isopropoxy-2-methylbenzene | 229.11 | (from previous step) | ~0.535 |
| Sulfuric Acid (H₂SO₄, 98%) | - | 250 mL | - |
| Nitric Acid (HNO₃, 70%) | - | 45 mL | - |
| Ice | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Protocol:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (250 mL) to 0°C in an ice-salt bath.
-
Formation of Nitrating Mixture: Slowly add concentrated nitric acid (45 mL) to the sulfuric acid via the dropping funnel while maintaining the temperature below 10°C.
-
Addition of Substrate: To this cold nitrating mixture, add the crude 1-bromo-5-isopropoxy-2-methylbenzene from the previous step dropwise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours.
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice (~2 kg) with vigorous stirring. A yellow precipitate will form.
-
Isolation of Crude Product: Allow the ice to melt completely, then filter the solid product using a Büchner funnel. Wash the solid with copious amounts of cold water until the washings are neutral to pH paper.
-
Drying: Dry the crude product under vacuum to a constant weight.
Part 2: Purification Protocols
The crude this compound may contain unreacted starting material and isomeric byproducts. Two effective methods for purification are presented below. The choice of method will depend on the scale of the synthesis and the desired final purity.
Figure 2: Purification options for this compound.
Method 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired product from impurities based on their differential adsorption to a stationary phase.[2][3][4] For non-polar to moderately polar compounds like the target molecule, silica gel is an excellent stationary phase.[3]
Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (or Petroleum Ether)
-
Ethyl Acetate
-
Glass chromatography column
-
Fraction collection tubes
-
TLC plates and developing chamber
-
UV lamp for visualization
Protocol:
-
Eluent Selection: Determine the optimal eluent system by TLC analysis. A mixture of hexane and ethyl acetate is a good starting point. The ideal Rf value for the product is between 0.2 and 0.4. A typical eluent system for this compound is Hexane:Ethyl Acetate (9:1 v/v).
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. The less polar impurities will elute first.
-
Fraction Collection: Collect fractions of the eluate in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions that contain the pure product.
-
Concentration: Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a pale yellow solid.
Method 2: Purification by Recrystallization
Recrystallization is a technique used to purify solids based on differences in their solubility in a particular solvent at different temperatures.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute) or Isopropanol
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Protocol:
-
Solvent Selection: Ethanol or isopropanol are suitable solvents for the recrystallization of many nitroaromatic compounds. A solvent pair, such as heptane/ethyl acetate, can also be effective.[6]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to obtain pure this compound.
Safety and Handling
-
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Reagent Hazards:
-
3-Bromo-4-methylphenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer and damaging fertility.
-
N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage the unborn child.
-
Nitric Acid and Sulfuric Acid: Highly corrosive. Cause severe skin burns and eye damage. Strong oxidizing agents. The nitrating mixture is extremely corrosive and reactive.
-
-
Product Hazards: this compound is a nitroaromatic compound and should be handled with care. Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[1]
Characterization
The purity of the final product should be assessed using standard analytical techniques such as:
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
Conclusion
The protocols detailed in this application note provide a robust and scalable method for the synthesis and purification of this compound. By carefully controlling the reaction conditions and employing the appropriate purification techniques, researchers can obtain this valuable intermediate in high yield and purity, suitable for use in pharmaceutical and fine chemical synthesis.
References
-
PubChem. 3-Bromo-4-methylphenol. Retrieved from [Link]
-
University of California, Los Angeles. Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
University of Alberta. Column Chromatography. Retrieved from [Link]
-
Longdom Publishing. Journal of Chromatography & Separation Techniques. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
Sources
Downstream products of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene reactions
An In-Depth Guide to the Synthetic Utility of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Authored by: A Senior Application Scientist
Introduction: A Versatile Building Block in Modern Synthesis
This compound is a strategically substituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] With a molecular formula of C₁₀H₁₂BrNO₃ and a molecular weight of approximately 274.11 g/mol , its structure is primed for a variety of chemical transformations.[2] The arrangement of its functional groups—a labile bromine atom, a sterically influencing methyl group, an electron-donating isopropoxy group, and a strongly electron-withdrawing nitro group—creates a unique electronic and steric environment. This specific substitution pattern makes it a key precursor in the synthesis of high-value compounds, most notably the anaplastic lymphoma kinase (ALK) inhibitor, Ceritinib, used in cancer therapy.[1][2]
This guide provides a detailed exploration of the primary reaction pathways for this substrate, offering field-proven insights into the causality behind experimental choices and providing robust protocols for its application in research and development. We will delve into three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Nitro Group Reduction, each of which unlocks a distinct family of downstream products.
Chapter 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzene ring of this compound is rendered electron-deficient by the powerful electron-withdrawing effect of the nitro group located para to the bromine atom. This electronic pull is the cornerstone of its reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. Unlike Sₙ1 and Sₙ2 reactions that occur at sp³-hybridized centers, the SNAr mechanism allows for the direct displacement of the bromide leaving group by a nucleophile from the sp²-hybridized aromatic ring.[3]
The Underlying Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The process is initiated by the attack of a nucleophile on the carbon atom bearing the bromine (the ipso-carbon).[4] This initial attack is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is critical; the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group.[3] This stabilization lowers the activation energy, making the reaction favorable. In the second, much faster step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored to yield the final substituted product.[4]
General Workflow for SNAr Reactions
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Introduction
This technical guide is designed for researchers, chemists, and drug development professionals involved in the synthesis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS No: 1202858-68-1). This compound is a critical intermediate in the synthesis of various pharmaceutical agents, most notably as a precursor for the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1] Achieving a high yield and purity of this nitroaromatic compound is paramount for the efficiency of subsequent synthetic steps.
The primary synthetic route involves the electrophilic aromatic substitution (nitration) of a substituted benzene precursor. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, optimize reaction conditions, and ensure the reliable synthesis of the target molecule.
Section 1: Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis, categorized by the stage of the experimental workflow.
Starting Material and Reagent Issues
Q1: My reaction yield is consistently low, even when following the protocol. Could my starting material be the problem?
A1: Absolutely. The purity of your starting material, presumably 1-Bromo-3-isopropoxy-4-methylbenzene , is critical. Impurities in this precursor can consume nitrating agents or lead to undesirable side products that complicate purification.
-
Recommended Action:
-
Purity Analysis: Before starting the reaction, verify the purity of your starting material using Gas Chromatography-Mass Spectrometry (GC-MS) or quantitative Nuclear Magnetic Resonance (qNMR).
-
Purification: If impurities are detected, consider purification by vacuum distillation or column chromatography.
-
Proper Storage: Ensure the starting material is stored in a cool, dry place, away from light and air, to prevent degradation.
-
Q2: What is the ideal quality for the nitrating agents (Nitric Acid and Sulfuric Acid)?
A2: The concentration and purity of your acids are non-negotiable for a successful nitration.
-
Nitric Acid: Use concentrated nitric acid (68-70%). Lower concentrations contain excess water, which can inhibit the formation of the essential nitronium ion (NO₂⁺) electrophile.[2][3]
-
Sulfuric Acid: Use concentrated sulfuric acid (95-98%). Its primary role is to act as a catalyst by protonating nitric acid to generate the nitronium ion.[4][5][6][7][8] Any dilution will significantly reduce the reaction rate.
Reaction Condition Optimization
Q3: I'm observing the formation of multiple products on my TLC plate. What is causing this and how can I improve selectivity?
A3: The formation of multiple spots indicates a lack of regioselectivity or the occurrence of side reactions, such as the formation of isomers or dinitrated products. The substituents on the benzene ring (Bromo, Isopropoxy, Methyl) have competing directing effects in electrophilic aromatic substitution.[9][10][11]
-
Understanding Directing Effects:
-
Isopropoxy (-O-iPr): Strongly activating, ortho-, para-director.
-
Methyl (-CH₃): Activating, ortho-, para-director.
-
Bromo (-Br): Deactivating, ortho-, para-director. The desired product has the nitro group ortho to the isopropoxy group and meta to the bromo group. This is a sterically and electronically complex system.
-
-
Troubleshooting & Optimization:
-
Temperature Control (Critical): Nitration is highly exothermic.[12] Maintain a low temperature (typically 0-5 °C) during the addition of the nitrating mixture. Adding the acid mixture dropwise is crucial to dissipate heat.[9] Elevated temperatures can lead to the formation of unwanted isomers and increase the risk of dinitration.[5][9]
-
Stoichiometry: Use a modest excess of the nitrating agent (e.g., 1.1-1.3 equivalents of nitric acid). A large excess significantly increases the probability of dinitration.[9]
-
Order of Addition: Slowly add the pre-mixed, chilled nitrating acids to the solution of your aromatic substrate. This maintains a low concentration of the electrophile at any given time, favoring the desired mononitration.
-
Q4: My reaction is very slow or appears incomplete (significant starting material remains). What can I do?
A4: While the alkoxy and methyl groups are activating, the bromo group is deactivating, which can slow the reaction.[9][10]
-
Troubleshooting & Optimization:
-
Increase Reaction Time: Allow the reaction to stir for a longer period at the controlled low temperature. Monitor progress every 30-60 minutes by TLC.
-
Cautious Temperature Increase: If the reaction remains stalled at low temperatures, you can allow it to slowly warm to room temperature. However, monitor the TLC closely for the appearance of byproducts.[9]
-
Stronger Nitrating Agent: While typically not necessary for activated rings, in difficult cases, fuming nitric acid or the addition of oleum (fuming sulfuric acid) can be considered, but this drastically increases the risk of side reactions and requires extreme caution.[9]
-
Work-up and Purification Challenges
Q5: How do I effectively quench the reaction and isolate the crude product?
A5: The work-up procedure is critical for stopping the reaction and separating your product from the highly acidic mixture.
-
Standard Protocol:
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing a large volume of crushed ice and water (typically 5-10 times the reaction volume).[12] This step dilutes the acids, stopping the reaction, and often causes the organic product to precipitate.
-
Isolation: If a solid precipitates, it can be collected by vacuum filtration. If the product is an oil or remains in solution, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.[12]
-
Washing: Wash the collected solid or the organic extract thoroughly with cold water until the filtrate is neutral to pH paper. This is followed by a wash with a saturated sodium bicarbonate solution to remove residual acid, and finally with brine to aid in drying.[12]
-
Q6: I'm struggling to purify the final product. Isomers are co-eluting during column chromatography.
A6: Separating nitroaromatic isomers is a common and significant challenge because they often have very similar polarities.[13]
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying isomers. Experiment with a range of solvents. A good starting point is a solvent system where the desired product has high solubility at elevated temperatures and low solubility at room or cold temperatures (e.g., ethanol, methanol, or isopropanol).
-
Chromatography Optimization: If chromatography is necessary, use a high-performance flash chromatography system. Employ a shallow solvent gradient (e.g., starting with 100% hexanes and very slowly increasing the percentage of ethyl acetate) to maximize separation.[13]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) with a reverse-phase (C18) or phenyl-hexyl column may be required to achieve high purity.[13]
-
Section 2: Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices discussed in the FAQ section.
Reagent & Equipment Summary
| Reagent/Equipment | Specification/Amount (Example Scale) | Purpose |
| 1-Bromo-3-isopropoxy-4-methylbenzene | 10.0 g (1.0 equiv) | Starting Material |
| Concentrated Sulfuric Acid (98%) | 50 mL | Catalyst, Dehydrating Agent |
| Concentrated Nitric Acid (70%) | 1.3 equiv | Nitrating Agent |
| Crushed Ice/Deionized Water | ~500 mL | Quenching |
| Ethyl Acetate | As needed | Extraction Solvent |
| Saturated NaHCO₃ Solution | As needed | Neutralization |
| Saturated NaCl Solution (Brine) | As needed | Washing/Drying |
| Anhydrous Sodium Sulfate | As needed | Drying Agent |
| Round-bottom flask, Stir bar | 250 mL | Reaction Vessel |
| Dropping Funnel | 50 mL | Controlled Reagent Addition |
| Ice Bath | - | Temperature Control |
Step-by-Step Procedure
-
Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 1-Bromo-3-isopropoxy-4-methylbenzene (10.0 g) in concentrated sulfuric acid (50 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. Ensure efficient stirring.
-
Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (1.3 equiv) to a small amount of chilled concentrated sulfuric acid (~10 mL). Caution: This mixing is exothermic. Cool this nitrating mixture in an ice bath before use.
-
Addition: Transfer the nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of the starting material over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, let the reaction stir at 0-5 °C for an additional 2 hours.[14][15] Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the starting material is consumed, slowly pour the reaction mixture into a large beaker containing ~500 g of crushed ice with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash successively with cold water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with saturated brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid or oil by recrystallization from ethanol or by flash column chromatography on silica gel.
Section 3: Workflow and Logic Diagrams
Visual aids to better understand the experimental process and troubleshooting logic.
General Synthesis Workflow
Caption: High-level workflow for the nitration synthesis.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for diagnosing low reaction yield.
References
- Google Patents. (2016). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
Li, Z., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Catalysis. Available from: [Link]
- Google Patents. (1947). US2430421A - Process for the purification of mononitro aromatic compounds.
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Available from: [Link]
-
Smith, K., et al. (1998). A Novel Method for the Nitration of Simple Aromatic Compounds. The Journal of Organic Chemistry. Available from: [Link]
-
Parales, R. E., et al. (2000). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Journal of Bacteriology. Available from: [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available from: [Link]
-
Senova Pharma. (n.d.). Offer High Quality this compound 1202858-68-1. Available from: [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Available from: [Link]
-
Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. Available from: [Link]
-
ResearchGate. (2021, February 4). Synthetic Protocols for Aromatic Nitration: A Review. Available from: [Link]
-
ResearchGate. (2016, October 5). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Available from: [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Available from: [Link]
-
Lumen Learning. (n.d.). The Nitration and Sulfonation of Benzene | MCC Organic Chemistry. Available from: [Link]
-
JoVE. (2025, May 22). Video: Electrophilic Aromatic Substitution: Nitration of Benzene. Available from: [Link]
-
Juárez, J. F., et al. (2008). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]
-
ResearchGate. (2019, January 19). How can I purify two different-substituted aromatic compounds?. Available from: [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Available from: [Link]
-
Chemguide. (n.d.). Explaining the nitration of benzene - electrophilic substitution. Available from: [Link]
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Troubleshooting common issues in electrophilic aromatic substitution reactions
Welcome to the technical support center for electrophilic aromatic substitution (EAS) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during these fundamental synthetic transformations. The following question-and-answer format addresses specific experimental challenges with in-depth explanations and actionable protocols.
I. Troubleshooting Guide: Common Experimental Issues
Question 1: Why did my electrophilic aromatic substitution reaction fail to produce any product?
Answer:
Complete reaction failure in EAS is often traced back to one of several critical factors related to the substrate, reagents, or catalyst.
A. Highly Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (EWGs) on the aromatic ring can render it too electron-poor (nucleophilic) to react with the electrophile.[1][2][3] Such groups, like nitro (-NO2), sulfonic acid (-SO3H), and trifluoromethyl (-CF3), significantly slow down the reaction rate.[1][4] Friedel-Crafts alkylation and acylation reactions are particularly sensitive and often fail with moderately to strongly deactivated rings.[5][6]
-
Causality: EWGs pull electron density away from the aromatic ring through inductive or resonance effects, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction mechanism.[1][3] This increases the activation energy for the rate-determining step, which is the attack of the aromatic ring on the electrophile.[7]
-
Troubleshooting:
-
Assess Substituent Effects: Consult a table of activating and deactivating groups to determine the electronic nature of your substrate.
-
Change Synthesis Order: If possible, alter the synthetic route to perform the EAS reaction before introducing a deactivating group.[8]
-
Use Harsher Conditions: For some reactions, increasing the temperature or using a stronger catalyst system (e.g., fuming sulfuric acid for nitration) can overcome the deactivation, but this may lead to side products.[9][10]
-
B. Catalyst Inactivation or Insufficiency: Lewis acid catalysts (e.g., AlCl₃, FeCl₃) are essential for many EAS reactions, such as Friedel-Crafts and halogenations, to generate a potent electrophile.[11][12]
-
Causality:
-
Reaction with Substrate: Aromatic rings containing basic functional groups with lone pairs, such as amines (-NH₂) or phenols (-OH), can react with the Lewis acid catalyst.[11][13] The resulting complex places a positive charge adjacent to the ring, strongly deactivating it.[14]
-
Moisture: Lewis acids react vigorously with water. Any moisture in the glassware or reagents will hydrolyze and deactivate the catalyst.
-
Stoichiometry (Acylation): In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst.[15] Therefore, a stoichiometric amount (or more) of the catalyst is required, as it is not regenerated.[15]
-
-
Troubleshooting:
-
Protect Functional Groups: Convert interfering groups like amines into amides before the EAS reaction. The protecting group can be removed in a subsequent step.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and use anhydrous solvents and reagents.
-
Verify Catalyst Amount: For acylations, ensure at least one equivalent of the Lewis acid is used per equivalent of the acylating agent.
-
Question 2: My reaction produced a very low yield of the desired product. What went wrong?
Answer:
Low yields can be frustrating and point to suboptimal reaction conditions or competing side reactions.
A. Carbocation Rearrangement (Friedel-Crafts Alkylation): This is a major limitation of Friedel-Crafts alkylation when using primary alkyl halides.[5][16]
-
Causality: The reaction proceeds through a carbocation intermediate. If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation via a hydride or methyl shift), a mixture of products will be obtained, lowering the yield of the desired isomer.[5][16][17]
-
Troubleshooting Workflow:
-
Analyze the Alkyl Halide: Can the carbocation formed from your alkyl halide rearrange to a more stable one?
-
Switch to Friedel-Crafts Acylation: To introduce a straight-chain alkyl group without rearrangement, perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[15][18] The acylium ion intermediate in acylation is resonance-stabilized and does not rearrange.[6][17]
Logical Workflow for Avoiding Rearrangements
Caption: Decision workflow for alkylbenzene synthesis.
-
B. Poor Regioselectivity: The directing effects of substituents on the ring may lead to a mixture of ortho, meta, and para isomers.
-
Causality: Electron-donating groups (EDGs) are typically ortho, para-directors, while most electron-withdrawing groups (EWGs) are meta-directors.[2][3] This is due to the relative stability of the arenium ion intermediates for each substitution pattern.[18] If multiple activating groups are present, the strongest activator generally dictates the position of substitution.[10]
-
Troubleshooting:
-
Predict the Major Product: Analyze the directing effects of all substituents on your starting material.
-
Steric Hindrance: Be aware that bulky groups can disfavor substitution at the ortho position, leading to a higher proportion of the para product.[19]
-
Purification: If a mixture is unavoidable, an efficient purification method (e.g., column chromatography or recrystallization) is crucial to isolate the desired isomer.
-
Question 3: My reaction resulted in multiple substitutions on the aromatic ring. How can I achieve mono-substitution?
Answer:
Polysubstitution is a common problem when the product of the initial EAS reaction is more reactive than the starting material.
A. Over-Alkylation in Friedel-Crafts Reactions:
-
Causality: The alkyl group introduced during Friedel-Crafts alkylation is an electron-donating, activating group.[20] This makes the mono-alkylated product more nucleophilic and thus more reactive than the original benzene ring, leading to further alkylation.[11][17][20]
-
Troubleshooting:
-
Use an Excess of the Aromatic Compound: Using the aromatic ring as the limiting reagent can be effective, but a large excess of the benzene starting material is often required to favor mono-alkylation statistically.
-
Employ Friedel-Crafts Acylation: The acyl group introduced in an acylation reaction is deactivating due to its electron-withdrawing nature.[15][20] This prevents further substitution, effectively stopping the reaction at the mono-acylated product.[20] The ketone can then be reduced if the alkyl product is desired.
-
B. Polysubstitution in Nitration:
-
Causality: While the nitro group is deactivating, forcing conditions (high temperatures) can lead to the introduction of multiple nitro groups.[20] For instance, controlling the temperature is critical for the mono-nitration of benzene.[21][22]
-
Troubleshooting Protocol: Mono-nitration of Benzene
-
Reagent Preparation: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in an ice bath. The generation of the nitronium ion (NO₂⁺) is exothermic.
-
Reaction Temperature: Maintain the reaction temperature below 55-60°C while slowly adding benzene to the acid mixture with constant stirring.[21] Exceeding this temperature significantly increases the rate of dinitration.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed.
-
II. Frequently Asked Questions (FAQs)
Q1: What is the difference between an activating and a deactivating group? A1: Activating groups are substituents on the aromatic ring that increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene.[3] They do this by donating electron density to the ring, making it more nucleophilic and stabilizing the arenium ion intermediate.[1][2][4] Examples include -OH, -NH₂, -OR, and alkyl groups. Deactivating groups decrease the reaction rate by withdrawing electron density from the ring, making it less nucleophilic.[1][3] Examples include -NO₂, -SO₃H, -CN, and carbonyl groups.
Q2: Why are halogens deactivating yet ortho, para-directing? A2: Halogens present a unique case. They are deactivating because their high electronegativity withdraws electron density from the ring inductively, making the ring less reactive overall.[4][23] However, they are ortho, para-directors because the lone pairs on the halogen can be donated through resonance to stabilize the positive charge in the arenium ion intermediate when the electrophile attacks at the ortho or para positions.[4][23] This resonance stabilization is not possible for meta attack, making the activation energy for ortho/para attack lower than for meta attack.
Q3: Can I perform a Friedel-Crafts reaction on nitrobenzene? A3: No, Friedel-Crafts alkylation and acylation reactions do not work on aromatic rings with strongly deactivating groups like the nitro (-NO₂) group.[6][16][17] The nitro group makes the ring too electron-poor to react with the electrophile generated in these reactions.[6] The synthetic strategy must be adjusted to introduce the alkyl or acyl group before the nitration step.[8]
Q4: How do I choose the correct Lewis acid for my Friedel-Crafts reaction? A4: Aluminum trichloride (AlCl₃) and ferric bromide (FeBr₃) are the most commonly used and robust Lewis acids for Friedel-Crafts reactions.[11] The choice often depends on the specific halide in your alkylating or acylating agent (e.g., FeBr₃ is often used with alkyl bromides). The reactivity of haloalkanes increases from RI < RBr < RCl < RF, so a stronger Lewis acid may be needed for less reactive halides.[14]
References
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
-
Wikipedia. (2023). Electrophilic aromatic directing groups. Retrieved from [Link]
-
Chad's Prep. (n.d.). EAS Ortho Para & Meta Directors and Activating & Deactivating Groups. Retrieved from [Link]
-
[YouTube User]. (2024, February 22). Lec4 - Activating and Deactivating Groups [Video]. YouTube. Retrieved from [Link]
-
Furman Chemistry 120. (n.d.). Activating Groups and Deactivating Groups. PBworks. Retrieved from [Link]
-
Quora. (2018). What are the limitations of Friedal Craft reactions?. Retrieved from [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link]
-
Saskoer. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Introduction to Organic Chemistry. Retrieved from [Link]
-
[YouTube User]. (2023, October 1). Nitration of Benzene (A-Level Chemistry) | Electrophilic Substitution | AQA, OCR, Edexcel) [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
- [Source not found]
-
[YouTube User]. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
[YouTube User]. (2014, May 30). Nitration of Benzene [Video]. YouTube. Retrieved from [Link]
-
New Journal of Chemistry (RSC Publishing). (n.d.). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. Retrieved from [Link]
-
[YouTube User]. (2016, February 17). Electrophilic Aromatic Substitution - Common Problems [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
RSC Publishing. (2021, January 7). An analysis of electrophilic aromatic substitution: a “complex approach”. Retrieved from [Link]
- [Source not found]
-
[YouTube User]. (2022, February 4). predicting regioselectivity in EAS reactions [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
[YouTube User]. (2020, January 18). hints & tips for EAS reactions [Video]. YouTube. Retrieved from [Link]
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Technical Support Center: Optimization of Reaction Conditions for Nitration of Substituted Benzenes
Welcome to the Technical Support Center for the nitration of substituted benzenes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental organic transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments, ensuring successful and optimized outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the nitration of substituted benzenes, providing step-by-step solutions grounded in mechanistic principles.
Issue 1: Low or No Product Yield
Q: I've performed the nitration, but my yield is disappointingly low, or I've recovered only starting material. What went wrong?
A: Low or no yield in nitration reactions can stem from several factors, primarily related to the reactivity of your substrate and the potency of the nitrating agent.
Possible Causes & Solutions:
-
Deactivated Substrate: If your benzene ring is substituted with one or more electron-withdrawing groups (e.g., -NO₂, -COOH, -CN, -CF₃), the ring is deactivated towards electrophilic aromatic substitution.[1][2] The standard mixed acid conditions (concentrated HNO₃/H₂SO₄) may not be sufficient to generate the required concentration of the nitronium ion (NO₂⁺) electrophile to drive the reaction forward.[2][3]
-
Solution 1: Increase Reaction Temperature: Cautiously increasing the reaction temperature can enhance the reaction rate.[2] However, this must be done with care as it can lead to the formation of byproducts, including dinitrated compounds.[4][5][6] A stepwise increase in temperature with close monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended.[2]
-
Solution 2: Use a Stronger Nitrating Agent: For strongly deactivated substrates, consider using a more potent nitrating agent. Fuming nitric acid or increasing the proportion of sulfuric acid can boost the concentration of the nitronium ion.[1][2] In some cases, oleum (fuming sulfuric acid) may be necessary for a second nitration.[7]
-
Solution 3: Increase Reaction Time: Deactivated substrates may simply require a longer reaction time to proceed to completion.[2] Monitor the reaction progress to determine the optimal duration.
-
-
Insufficiently Potent Nitrating Agent: The equilibrium for the formation of the nitronium ion is highly dependent on the acidity of the medium.
-
Solution: Ensure your nitric and sulfuric acids are concentrated and of high purity. The presence of excess water will shift the equilibrium away from the formation of the nitronium ion.[8]
-
-
Premature Quenching: The reaction may not have reached completion before the workup procedure was initiated.
Issue 2: Polysubstitution (Di- or Tri-nitration)
Q: My reaction produced a significant amount of di- or even tri-nitrated products, which is not what I intended. How can I control the degree of nitration?
A: The formation of multiple nitro groups on the aromatic ring is a common issue, especially with activated substrates.[11]
Possible Causes & Solutions:
-
Activated Substrate: Benzene rings bearing electron-donating groups (e.g., -CH₃, -OH, -OR, -NH₂) are highly activated towards electrophilic substitution, making them susceptible to multiple nitrations.[9] The initial introduction of a nitro group deactivates the ring, but for highly activated systems, this may not be sufficient to prevent further reaction.[1]
-
Solution 1: Control Reaction Temperature: Lowering the reaction temperature is a critical first step to control polysubstitution.[5][6] For highly activated substrates, running the reaction at 0°C or even lower may be necessary.
-
Solution 2: Controlled Addition of Nitrating Agent: Add the nitrating mixture slowly and dropwise to the solution of your substrate with efficient stirring.[2] This maintains a low concentration of the nitronium ion, minimizing the chance of multiple substitutions.
-
Solution 3: Optimize Stoichiometry: Use a modest excess of the nitrating agent. A large excess will significantly increase the likelihood of polysubstitution.[2]
-
Solution 4: Attenuate Activating Groups: For highly activating groups like amines (-NH₂) or hydroxyls (-OH), consider protecting them before nitration. For example, an amino group can be acetylated to form an acetanilide, which is less activating and still directs ortho/para.[12] The protecting group can be removed after the nitration step.
-
Issue 3: Poor Regioselectivity (Incorrect Isomer Distribution)
Q: I obtained a mixture of ortho, meta, and para isomers, and the desired isomer is not the major product. How can I improve the regioselectivity?
A: The position of nitration on a substituted benzene ring is governed by the electronic and steric effects of the existing substituent.[13]
Understanding Directing Effects:
-
Ortho, Para-Directors: Electron-donating groups (activators) and halogens (deactivators) direct the incoming nitro group to the ortho and para positions.[13] This is due to the stabilization of the sigma complex intermediate through resonance.
-
Meta-Directors: Electron-withdrawing groups (deactivators) direct the incoming nitro group to the meta position.[1][13]
Troubleshooting Poor Regioselectivity:
-
Competing Directing Effects: If your molecule contains multiple substituents with conflicting directing effects, the final isomer distribution will be a delicate balance of these influences.[2]
-
Solution 1: Exploit Steric Hindrance: Bulky substituents can sterically hinder the ortho positions, favoring para substitution.[14] You might consider modifying a substituent to increase its steric bulk if para is the desired product.
-
Solution 2: Change the Nitrating System: The regioselectivity can sometimes be influenced by the reaction medium. In some cases, using a different acid catalyst or a solid-supported catalyst might alter the isomer ratio.[15][16] For instance, nitration of some substrates with nitric acid in the presence of a solid zeolite catalyst can favor the para isomer.[15]
-
-
Unexpected Isomer Ratios:
-
Solution: Carefully re-evaluate the electronic properties of your substituent. Sometimes, a group's directing influence can be counterintuitive. Computational modeling can also provide insights into the relative stabilities of the different sigma complex intermediates, helping to predict the major isomer.[17][18]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of electrophilic aromatic nitration?
A1: The nitration of substituted benzenes proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps are:
-
Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[19][20]
-
Electrophilic Attack: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[17][19] This step is typically the rate-determining step.[17]
-
Deprotonation: A weak base, such as the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[19]
dot
Caption: Mechanism of Electrophilic Aromatic Nitration.
Q2: How do I choose the right nitrating agent?
A2: The choice of nitrating agent is dictated by the reactivity of your aromatic substrate.
| Nitrating Agent | Composition | Application |
| Mixed Acid (Standard) | Conc. HNO₃ / Conc. H₂SO₄ | General purpose; suitable for benzene and moderately activated or deactivated rings.[21] |
| Fuming Nitric Acid / Mixed Acid | Fuming HNO₃ / Conc. H₂SO₄ | For deactivated aromatic rings that are unreactive under standard conditions.[1][2] |
| Acetyl Nitrate | Acetic Anhydride / HNO₃ | A milder nitrating agent, sometimes used for sensitive substrates.[22] |
| Nitronium Salts (e.g., NO₂BF₄) | Pre-formed NO₂⁺ salts | Used in non-acidic media, offering different selectivity in some cases. |
| Metal Nitrates / Acid | e.g., KNO₃ / H₂SO₄ | Can be an alternative to using concentrated nitric acid directly.[7] |
Q3: What are the critical safety precautions for nitration reactions?
A3: Nitration reactions are highly exothermic and involve corrosive and oxidizing acids. Strict adherence to safety protocols is essential.[23]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform all operations in a well-ventilated fume hood.
-
Controlled Addition: Add reagents slowly and in a controlled manner, especially the nitrating mixture to the substrate.
-
Cooling: Use an ice bath to control the reaction temperature and prevent thermal runaways.[23][24]
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with stirring.[25] Never add water directly to the concentrated acid mixture.
-
Waste Disposal: Neutralize acidic waste before disposal according to your institution's guidelines.
Experimental Protocols
Protocol 1: General Procedure for the Nitration of a Moderately Activated/Deactivated Benzene Derivative (e.g., Toluene)
This protocol is a starting point and may require optimization based on the specific substrate.
Materials:
-
Substituted Benzene (e.g., Toluene)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (e.g., 5-10%)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Organic Solvent for extraction (e.g., Diethyl Ether or Dichloromethane)
Procedure:
-
Preparation of the Nitrating Mixture: In a flask, carefully and slowly add concentrated sulfuric acid to concentrated nitric acid in a 2:1 to 1:1 volumetric ratio, while cooling the mixture in an ice-water bath.[8][24]
-
Reaction Setup: In a separate flask equipped with a magnetic stirrer and a dropping funnel, dissolve the substituted benzene in a minimal amount of a suitable solvent if it is a solid, or use it neat if it is a liquid. Cool this flask in an ice-water bath.
-
Addition of Nitrating Agent: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of the substituted benzene over 15-30 minutes, ensuring the internal temperature is maintained below the desired reaction temperature (e.g., 10-20°C for moderately reactive substrates).[23] For more reactive substrates like toluene, a lower temperature (e.g., 30°C) is recommended to avoid dinitration.[6]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (e.g., 30-60 minutes). Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.[9]
-
Workup - Quenching: Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice and water.[25]
-
Isolation and Purification:
-
If a solid precipitates: Collect the product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol or methanol to remove impurities. The crude product can be further purified by recrystallization.
-
If an oil separates or no solid forms: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction with a suitable organic solvent.[25] Combine the organic layers and wash sequentially with water, dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[24][25] Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.
-
Protocol 2: Analysis of Reaction Products by HPLC
Objective: To determine the conversion of starting material and the isomeric ratio of the nitrated products.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
-
Detection: UV-Vis detector, monitoring at wavelengths where the starting material and products have significant absorbance (e.g., 254 nm and 280 nm).[26] For nitroaromatics, detection around 357 nm can also be effective.[26]
-
Quantification: Use external standards of the starting material and expected products to create calibration curves for accurate quantification.
Visualization of a Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in nitration reactions.
dot
Caption: A workflow for troubleshooting nitration reactions.
References
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PMC. Retrieved from [Link]
-
Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. (n.d.). ACS Publications. Retrieved from [Link]
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EAS-Nitration. (n.d.). OpenOChem Learn. Retrieved from [Link]
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]
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Nitration of Benzene. (n.d.). Chemistry Steps. Retrieved from [Link]
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The nitration of benzene. (n.d.). Chemguide. Retrieved from [Link]
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Electrophilic Aromatic Substitution: Nitration of Methyl Benzoate. (n.d.). Chemistry 210 Experiment 10. Retrieved from [Link]
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Nitration of benzene and methylbenzene. (n.d.). Chemguide. Retrieved from [Link]
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Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Nitration. (n.d.). Wikipedia. Retrieved from [Link]
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Quantification of nitrotyrosine in nitrated proteins. (n.d.). PMC. Retrieved from [Link]
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Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. Retrieved from [Link]
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Why is the nitration of nitrobenzene difficult at room temperature?. (2018). Quora. Retrieved from [Link]
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Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Dominican University. Retrieved from [Link]
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NITRATION. (n.d.). vpscience.org. Retrieved from [Link]
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Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016). ResearchGate. Retrieved from [Link]
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Regioselectivity in the Nitration of Dialkoxybenzenes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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Inflammation and NOx-induced nitration: Assay for 3-nitrotyrosine by HPLC with electrochemical detection. (n.d.). PMC. Retrieved from [Link]
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Aromatic Nitration. (n.d.). BYJU'S. Retrieved from [Link]
-
What is the nitrating agent in preparation of nitrobenzene from benzene?. (2017). Quora. Retrieved from [Link]
-
18.10 Limitations on Electrophilic Substitution Reactions with Substituted Benzenes. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Synthetic Protocols for Aromatic Nitration: A Review. (2021). ResearchGate. Retrieved from [Link]
-
Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). PubMed. Retrieved from [Link]
- Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
-
Nitration of alkylbenzenes in acid medium: Regioselectivity of the reaction and acidity of the medium. (n.d.). ResearchGate. Retrieved from [Link]
-
Nitration of Aromatics: EAS & Methyl Benzoate. (n.d.). Studylib. Retrieved from [Link]
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15.2: Regioselectivity in Electrophilic Aromatic Substitution. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
nitration of aromatic compounds. (2019). YouTube. Retrieved from [Link]
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Undesired polysubstitution of a benzene ring is most likely to be encountered in the case of. (n.d.). Study.com. Retrieved from [Link]
-
Di-nitration troubleshooting. (2023). Reddit. Retrieved from [Link]
-
16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Analysis of nitrated polycyclic aromatic hydrocarbons by liquid chromatography with fluorescence and mass spectrometry detection: air particulate matter, soot, and reaction product studies. (n.d.). Semantic Scholar. Retrieved from [Link]
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Assessing Nitration Products of Benzene Derivatives Using TLC Analysis. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (n.d.). ijrti.org. Retrieved from [Link]
-
Nitration Lab. (2020). YouTube. Retrieved from [Link]
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Technical Support Center: Purification of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
This guide provides in-depth troubleshooting and procedural information for the purification of crude 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS No: 1202858-68-1), a key intermediate in the synthesis of the ALK inhibitor Ceritinib.[1][2] The following sections are designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this compound, ensuring high purity and yield.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter after the initial synthesis of this compound.
Q1: My crude product is a dark, oily, or gummy substance instead of the expected solid. What is the cause and how do I proceed?
A1: This is a common issue indicating the presence of significant impurities, residual solvents, or unreacted starting materials. Nitroaromatic compounds can form eutectic mixtures with impurities, depressing the melting point and resulting in an oil or gum.
-
Causality: The nitration of substituted benzenes is a powerful reaction but can lead to various by-products, including isomers, di-nitrated compounds, and oxidized species.[3][4] Residual strong acids (H₂SO₄, HNO₃) can also contribute to product degradation over time.
-
Troubleshooting Steps:
-
Initial Acid Removal: Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM). Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally, brine.[5] The bicarbonate wash is crucial for neutralizing residual acids, which are common catalysts for degradation.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Be cautious not to overheat the sample during evaporation.
-
Induce Crystallization: If the product is still an oil, attempt to induce crystallization by dissolving it in a minimal amount of a hot solvent (e.g., ethanol, isopropanol) and then cooling it slowly. Scratching the inside of the flask with a glass rod at the solvent-air interface can provide nucleation sites for crystal growth.[6] If this fails, column chromatography is the recommended next step.
-
Q2: My isolated product is intensely yellow or brown, but literature suggests a pale-yellow solid. How can I remove these colored impurities?
A2: The presence of color is typically due to trace amounts of highly conjugated by-products, such as nitrophenols (from potential ether cleavage), nitro-olefins, or other condensation products formed during the nitration process.[7][8]
-
Causality: These colored species are often more polar than the desired product and are highly chromophoric, meaning even trace amounts can impart significant color.
-
Recommended Protocol: Activated Carbon Treatment Activated carbon is highly effective at adsorbing large, planar, conjugated molecules responsible for color.[9][10]
-
Choose a suitable recrystallization solvent in which the desired product is highly soluble when hot and poorly soluble when cold (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture).
-
Dissolve the crude, colored product in the minimum amount of the hot solvent.
-
Add a small amount of activated carbon (typically 1-2% w/w of your compound). Caution: Add carbon to the hot solution carefully, as it can cause vigorous bumping.
-
Keep the solution hot and swirl for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product on the filter.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization of the decolorized product.
-
Collect the crystals by vacuum filtration.
-
Q3: My TLC analysis shows two or more spots with very close Rf values. How can I separate the desired product from its isomers?
A3: The synthesis of this compound via electrophilic aromatic substitution can lead to the formation of constitutional isomers. The directing effects of the bromo, isopropoxy, and methyl groups are complex, and while one isomer is expected to predominate, others can form. When recrystallization fails to separate these, flash column chromatography is the method of choice.[11][12]
-
Causality: Isomers often have very similar polarities and solubility profiles, making separation by simple recrystallization difficult. Chromatography separates compounds based on their differential adsorption to a stationary phase.
-
Workflow Visualization:
Caption: Decision workflow for purification.
-
See Part 2: Detailed Experimental Protocols for a step-by-step guide to performing flash column chromatography.
Part 2: Detailed Experimental Protocols
Protocol 1: General Purification via Recrystallization
This protocol is suitable for purifying crude product that is mostly the desired compound but contains minor, soluble impurities.
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but readily at its boiling point. Based on its predicted high lipophilicity (logP ≈ 3.98) and moderate polarity, suitable solvents include ethanol, isopropanol, and methanol.[1][13]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Cooling & Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Purification by Flash Column Chromatography
This method is essential for separating isomers or other closely related impurities.
-
Stationary Phase: Silica gel (200-400 mesh) is the standard choice.
-
Mobile Phase (Eluent) Selection: Use analytical TLC to determine the best eluent system. A good starting point for non-polar compounds like this is a mixture of hexanes (or petroleum ether) and ethyl acetate.
-
Aim for an Rf value of 0.25-0.35 for the desired product on the TLC plate. This typically provides the best separation on a column.
-
A common starting eluent system to test is 95:5 Hexane:Ethyl Acetate . Adjust the ratio as needed; increasing the ethyl acetate content will increase the polarity and move the spots further up the plate.
-
-
Column Packing: Pack a glass chromatography column with silica gel as a slurry in the chosen eluent. Ensure there are no air bubbles or cracks in the packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like DCM or the eluent itself). Alternatively, for better resolution, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate. Collect fractions in test tubes.
-
Analysis: Monitor the fractions being collected using TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Table 1: Recommended Solvent Systems for Analysis and Purification
| Technique | Solvent System (v/v) | Purpose & Rationale |
|---|---|---|
| TLC Analysis | 9:1 to 4:1 Hexane:Ethyl Acetate | Excellent for resolving non-polar to moderately polar aromatic compounds.[11] Allows for clear separation of isomers and by-products. |
| Recrystallization | Isopropanol or Ethanol | The compound's moderate polarity and size make it ideal for recrystallization from alcohols. Good solubility when hot, poor when cold. |
| Column Chromatography | Gradient elution from 100% Hexane to 95:5 Hexane:Ethyl Acetate | Starts with a non-polar eluent to remove non-polar impurities, then gradually increases polarity to elute the product, providing superior separation. |
Frequently Asked Questions (FAQs)
Q: What are the most likely structural isomers that could form during synthesis? A: The synthesis involves nitration of 1-bromo-5-isopropoxy-2-methylbenzene. The isopropoxy (-O-iPr) and methyl (-CH₃) groups are ortho, para-directing and activating, while the bromo (-Br) group is ortho, para-directing but deactivating. The nitro group will preferentially add to the most activated positions that are least sterically hindered. The primary target is nitration at position 4. However, nitration at other positions, particularly position 6 (ortho to the isopropoxy group), is possible, leading to isomeric impurities.
Q: My final product has a sharp, acidic smell. What does this indicate? A: This strongly suggests the presence of residual nitric and/or sulfuric acid from the nitration step. This is a critical issue, as these acids can degrade the compound over time. You must perform an aqueous workup as described in Troubleshooting Q1, including a wash with a weak base like sodium bicarbonate solution, followed by re-isolation of the product.
Q: How can I confirm the purity and identity of my final product? A: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (e.g., within 1-2 °C). Impurities typically broaden and depress the melting point. The melting point of the related compound 1-Bromo-2-methyl-4-nitrobenzene is 78-80°C, providing a rough estimate.[1]
-
Spectroscopy (NMR, IR): ¹H and ¹³C NMR spectroscopy are the most definitive methods for confirming the chemical structure and identifying any impurities. IR spectroscopy can confirm the presence of key functional groups (e.g., the strong asymmetric and symmetric stretches for the -NO₂ group).
Q: What are the best practices for storing purified this compound? A: Store the compound in a tightly sealed container in a cool, dark, and dry place. Nitroaromatic compounds can be sensitive to light and heat. Proper storage prevents degradation and maintains the integrity of the compound for its use in subsequent synthetic steps.
General Purification Workflow
Caption: Step-by-step general purification workflow.
References
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-
SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography?. [Link]
-
Biotage. (2023, December 5). How can I remove color from my reaction product?. [Link]
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Supporting Information. (n.d.). Rapid Construction of the 6/6/5 tricyclic framework. [Link]
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Concepts Ecotech. (n.d.). Decolorization of Solution & Chemicals. [Link]
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Creative Bioarray. (n.d.). Decolorization Protocol. [Link]
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Organic Syntheses. (n.d.). m-BROMONITROBENZENE. [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]
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Senova Pharma. (n.d.). Offer High Quality this compound 1202858-68-1. [Link]
- Google Patents. (n.d.).
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Chemistry LibreTexts. (2020, June 21). Halogenation, Sulfonation, and Nitration of Aromatic Compounds. [Link]
- Google Patents. (n.d.).
-
University of Massachusetts Boston. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution). [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. [Link]
-
Eastern Mediterranean University. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
- Google Patents. (n.d.).
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- 9. conceptsecotech.com [conceptsecotech.com]
- 10. creative-bioarray.com [creative-bioarray.com]
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- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Polysubstituted Nitrobenzenes
Welcome to the technical support center for the synthesis of polysubstituted nitrobenzenes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during electrophilic aromatic nitration. Here, we address common issues in a practical, question-and-answer format, focusing on the root causes of side product formation and providing actionable troubleshooting strategies.
Frequently Asked Questions (FAQs)
Question 1: My reaction is producing significant amounts of dinitro and trinitro compounds, but I'm targeting a specific mononitrated product. What's causing this over-nitration?
Answer: Over-nitration is a common issue that arises when the reaction conditions are too harsh for the substrate, or when the substrate itself is highly activated. The underlying cause is that the electrophile, the nitronium ion (NO₂⁺), continues to react with the desired mononitrated product to form polynitrated species.[1][2]
Key Factors and Solutions:
-
Reaction Temperature: A primary driver of over-nitration is excessive temperature. The initial nitration is exothermic, and if the heat is not adequately controlled, the reaction rate can accelerate, favoring further nitration.
-
Troubleshooting: Maintain strict temperature control, typically between 0°C and 10°C, using an ice or ice/salt bath. Add the nitrating agent dropwise to the substrate solution to manage the exotherm. For highly activated rings (e.g., phenols, anilines), temperatures as low as -10°C may be necessary.
-
-
Concentration of Nitrating Agent: Using an excessive amount of the nitrating agent (e.g., mixed acid: a combination of concentrated nitric and sulfuric acids) increases the concentration of the highly reactive nitronium ion, driving the reaction towards polynitration.[3]
-
Troubleshooting: Use a stoichiometric amount of nitric acid (1.0 to 1.1 equivalents) relative to your aromatic substrate. Carefully calculate your molar ratios before starting the experiment.
-
-
Substrate Reactivity: Aromatic rings with strongly activating, ortho-, para-directing groups (like -OH, -OR, -NH₂) are highly susceptible to over-nitration. Even though the first nitro group is deactivating, the ring may still be reactive enough to undergo a second nitration under standard conditions.[1][4]
-
Troubleshooting: For highly activated systems, consider using a milder nitrating agent. A comparison of common agents is provided in Table 1 below.
-
Question 2: The nitration of my disubstituted benzene is not yielding the expected isomer. How can I improve regioselectivity?
Answer: Regioselectivity in the nitration of polysubstituted benzenes is a delicate interplay of electronic and steric effects dictated by the existing substituents. The incoming nitro group will be directed to a specific position based on the combined influence of these groups. An incorrect isomer distribution suggests that either your initial prediction was incomplete or that reaction conditions are favoring an alternative pathway.
Causality and Troubleshooting:
-
Electronic Directing Effects: Substituents direct the incoming electrophile based on their ability to donate or withdraw electron density.
-
Activating Groups (-OH, -NH₂, -OR, -Alkyl): These are ortho, para-directing.
-
Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These are meta-directing.
-
Halogens (-F, -Cl, -Br, -I): These are deactivating but are ortho, para-directing.
-
The Problem: When you have multiple substituents, their effects can be either cooperative (directing to the same position) or competitive (directing to different positions). In competitive cases, the most powerfully activating group typically governs the final regiochemistry.[5]
-
Troubleshooting: Before starting, map out the directing effects of all substituents on your ring. If they are competitive, identify the strongest activating group to predict the major product. If the outcome is still not as desired, reaction conditions may need to be altered.
-
-
Steric Hindrance: Bulky substituents can physically block the approach of the nitronium ion to the adjacent (ortho) positions. This effect often leads to a higher proportion of the para isomer than electronically predicted.[4][6]
-
Troubleshooting: If you are obtaining an unexpectedly low yield of the ortho isomer, steric hindrance is the likely cause. In some cases, using a bulkier nitrating agent or a different solvent can further enhance the formation of the para product. Conversely, certain catalysts or conditions can favor the ortho position. Zeolite catalysts, for example, can influence regioselectivity through shape-selective constraints.[7]
-
The following decision-making workflow can help diagnose regioselectivity issues.
Caption: Workflow for diagnosing regioselectivity problems.
Question 3: My reaction mixture turned dark brown/black, and I've isolated phenolic byproducts. What causes this oxidation?
Answer: The formation of dark, often tar-like, impurities and the presence of nitrophenols are classic signs of oxidative side reactions.[4] This is particularly common when nitrating substrates that are sensitive to oxidation, such as phenols, anilines, or compounds with benzylic hydrogens.
Mechanism of Formation: The standard nitrating mixture (HNO₃/H₂SO₄) is a powerful oxidizing agent. It can oxidize sensitive functional groups or the aromatic ring itself. For example, phenol rings are highly electron-rich and can be oxidized to form phenoxyl radicals. These radicals can then couple with nitrogen dioxide (•NO₂) radicals present in the reaction medium, leading to the formation of nitrophenols.[8][9] This process often competes with the desired electrophilic aromatic substitution pathway.
Prevention Strategies:
-
Milder Nitrating Agents: Avoid the harsh mixed-acid system. Reagents like bismuth subnitrate with thionyl chloride or clay-supported metal nitrates offer nitration under much milder conditions, minimizing oxidation.[10][11]
-
Protecting Groups: For anilines and phenols, the -NH₂ and -OH groups make the ring extremely susceptible to oxidation. It is standard practice to protect these groups before nitration.
-
Anilines: Protect the amine as an acetanilide by reacting it with acetic anhydride. The amide group is still an ortho, para-director but is significantly less activating and less prone to oxidation. The protecting group can be removed by acid or base hydrolysis after nitration.[12]
-
Phenols: The hydroxyl group can be protected as an ester (e.g., acetate) or an ether (e.g., methyl ether), which moderates its activating effect and protects it from oxidation.
-
-
Low Temperature: As with over-nitration, keeping the reaction temperature low (0°C or below) can significantly reduce the rate of oxidative side reactions.
Troubleshooting Guides
Guide 1: Selecting the Appropriate Nitrating Agent
The choice of nitrating agent is critical for success. While mixed acid is powerful and inexpensive, its lack of selectivity often makes it unsuitable for complex, functionalized molecules.
Table 1: Comparison of Common Nitrating Agents
| Nitrating Agent System | Typical Conditions | Advantages | Disadvantages & Common Side Products |
| HNO₃ / H₂SO₄ (Mixed Acid) | 0 - 50°C | Low cost, high reactivity.[2] | Harsh, corrosive, poor regioselectivity, causes oxidation and over-nitration.[4][11] |
| Acetyl Nitrate (from HNO₃ / Ac₂O) | 0 - 25°C | Milder than mixed acid, good for moderately activated rings. | Can be unstable, potential for acetylation side products. |
| Metal Nitrates (e.g., Bi(NO₃)₃, Cu(NO₃)₂) on solid supports | Room Temp or mild heat | High selectivity, mild conditions, reduced acid waste.[10][13] | Higher cost, requires preparation of supported reagent. |
| N-Nitropyrazole Reagents | Room Temp | Excellent for late-stage functionalization, controllable for mono- or dinitration.[14] | Reagent is specialized and not as commonly available. |
| Alkyl Nitrates (e.g., Isopropyl Nitrate) with Acid Catalyst | Varies | Can provide good ortho-selectivity for phenols.[4] | Requires careful control, may have safety considerations. |
Guide 2: Protocol for Controlled Mononitration of a Protected Aniline
This protocol details the synthesis of 4-nitroacetanilide from acetanilide, illustrating the use of a protecting group to prevent oxidation and control selectivity.
Experimental Protocol:
-
Preparation: In a flask equipped with a magnetic stirrer and placed in an ice/salt bath, add acetanilide (1.0 eq). Slowly add concentrated sulfuric acid (2.0 eq), ensuring the temperature does not rise above 10°C. Stir until all the solid has dissolved.
-
Nitrating Mixture Preparation: In a separate flask, cool a mixture of concentrated sulfuric acid (1.2 eq) and concentrated nitric acid (1.1 eq) to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the dissolved acetanilide solution over 30-45 minutes. Critically, maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir in the ice bath for an additional 60 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, very slowly and carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate (the crude product) should form.
-
Isolation & Purification:
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid.
-
Recrystallize the crude solid from an appropriate solvent (e.g., ethanol/water mixture) to purify it from any ortho isomer and unreacted starting material.
-
The following diagram illustrates the workflow for this synthesis.
Caption: Experimental workflow for the synthesis of 4-nitroacetanilide.
References
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]
-
Clark, J. (2003). The Nitration of Benzene. Chemguide. Retrieved from [Link]
-
Vedantu. (n.d.). Explain the mechanism for nitration of benzene class 12 chemistry CBSE. Retrieved from [Link]
-
Meshram, D. M., et al. (2012). Eco-Friendly Nitration of Aromatic Compounds Using Different Solid Supports. E-Journal of Chemistry. Retrieved from [Link]
-
Muathen, H. A. (2009). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Molecules. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Li, C., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au. Retrieved from [Link]
-
Lyu, T., et al. (2021). Formation of Nitrophenolic Byproducts during UV-Activated Peroxydisulfate Oxidation in the Presence of Nitrate. ACS ES&T Engineering. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions [Video]. YouTube. Retrieved from [Link]
- Smith, K., et al. (2006). Method for the nitration of phenolic compounds. Google Patents (US7005553B2).
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]
-
AIChE. (n.d.). (127a) Nitration of Aromatic Compounds without Using Sulphuric Acid. Retrieved from [Link]
- Soula, G. (1988). Nitration of phenolic compounds. Google Patents (US4723043A).
-
Vione, D., et al. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of nitrophenols upon UV irradiation of phenol and nitrate in aqueous solutions and in TiO2 aqueous suspensions. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Boros, E., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PeerJ. Retrieved from [Link]
-
Professor Dave Explains. (2019). nitration of aromatic compounds [Video]. YouTube. Retrieved from [Link]
-
Török, B., et al. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. Retrieved from [Link]
- Kwok, T., et al. (1999). Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents (US5946638A).
-
LibreTexts Chemistry. (2023). 16.11: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
-
Raj, M. A., et al. (2012). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. International Journal of Organic Chemistry. Retrieved from [Link]
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- 6. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]
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- 8. pubs.acs.org [pubs.acs.org]
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- 10. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]
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Stability and degradation of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene under different conditions
Welcome to the technical support center for 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this key chemical intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your research.
Introduction
This compound is a polysubstituted aromatic compound with the molecular formula C₁₀H₁₂BrNO₃.[1] It serves as a critical precursor in the synthesis of Ceritinib, a potent anaplastic lymphoma kinase (ALK) inhibitor used in cancer therapy.[1][2] The stability of this intermediate is paramount to ensure the efficiency and purity of the final active pharmaceutical ingredient. This guide will delve into the factors influencing its stability and provide practical advice for its handling, storage, and use in experimental settings.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To maintain its integrity, this compound should be stored at room temperature in a tightly sealed, dry container.[1] It is crucial to protect the compound from moisture and extreme temperatures.
Q2: Is this compound sensitive to light?
Q3: What is the expected thermal stability of this compound?
A3: Nitroaromatic compounds generally exhibit thermal decomposition at temperatures around 250-300°C.[1] The initial step in the thermal degradation of nitrobenzene derivatives is often an isomerization to the corresponding nitrite, followed by further decomposition.[1]
Q4: How does the substitution pattern on the benzene ring affect the stability of this compound?
A4: The benzene ring of this compound has four substituents: a bromo group, an isopropoxy group, a methyl group, and a nitro group. The electron-withdrawing nature of the nitro group, combined with the stability of the benzene ring, generally makes nitroaromatic compounds resistant to oxidative degradation.[3] However, the interplay of the electron-donating isopropoxy and methyl groups with the electron-withdrawing nitro and bromo groups creates a complex electronic environment that influences the compound's reactivity and potential degradation pathways.
Troubleshooting Guide: Stability and Degradation in Experiments
This section provides a question-and-answer formatted guide to troubleshoot common issues you might encounter during your experiments.
Issue 1: Inconsistent reaction yields or unexpected byproducts.
-
Question: I am using this compound in a reaction and observing variable yields and the formation of unknown impurities. Could this be due to degradation of the starting material?
-
Answer: Yes, degradation of the starting material is a plausible cause. Several factors could be at play:
-
Improper Storage: Verify that the compound has been stored under the recommended conditions (room temperature, dry, sealed container, protected from light).
-
Reaction Conditions:
-
pH: Extreme pH conditions can lead to hydrolysis. While specific data is unavailable for this compound, related nitroaromatic compounds can undergo hydrolysis under strong acidic or basic conditions. The isopropoxy group could potentially be cleaved.
-
Temperature: Although thermally stable at moderate temperatures, prolonged heating or localized high temperatures in your reaction vessel could initiate decomposition.
-
Oxidizing/Reducing Agents: The nitro group is susceptible to reduction by various reducing agents. Ensure that your reaction components are compatible and do not inadvertently reduce the nitro group. Conversely, strong oxidizing conditions could potentially lead to degradation of the alkyl substituents (methyl and isopropoxy groups).
-
-
Issue 2: Observing a color change in the material over time.
-
Question: My initially white to light-yellow this compound powder has developed a more intense yellow or brownish color upon storage. Is this a sign of degradation?
-
Answer: A change in color can indicate degradation. Nitroaromatic compounds are often yellow due to the chromophoric nature of the nitro group conjugated with the aromatic system.[1] An intensification of this color could suggest the formation of degradation products with more extended conjugation or the presence of impurities. It is advisable to re-analyze the purity of the material before use if a significant color change is observed.
Potential Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in the literature, we can infer potential routes based on the known chemistry of nitroaromatic compounds. Forced degradation studies under various stress conditions are typically employed to elucidate these pathways.
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic/Basic Hydrolysis | Cleavage of the isopropoxy ether linkage. | 1-Bromo-5-hydroxy-2-methyl-4-nitrobenzene, Isopropanol |
| Oxidation | Oxidation of the methyl or isopropoxy group. | Carboxylic acid or ketone derivatives. |
| Reduction | Reduction of the nitro group. | 1-Bromo-5-isopropoxy-2-methyl-4-aminobenzene and intermediates like nitroso and hydroxylamino derivatives. |
| Photolysis | Complex degradation pathways involving radical intermediates. | A mixture of phenolic compounds and other rearranged products. |
| Thermal Decomposition | Isomerization of the nitro group to a nitrite, followed by fragmentation. | Various smaller, volatile molecules. |
Below is a DOT script for a diagram illustrating the potential degradation pathways.
Caption: Potential degradation pathways under various stress conditions.
Experimental Protocols for Stability Assessment
To ensure the quality of this compound for your experiments, you can perform stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Protocol: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating the parent compound from its potential degradation products.
-
Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance is recommended. A photodiode array (PDA) detector is ideal for monitoring multiple wavelengths and assessing peak purity.
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of hydrochloric acid (e.g., 0.1 M HCl). Heat the mixture (e.g., at 60-80°C) for a defined period. Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add a solution of sodium hydroxide (e.g., 0.1 M NaOH). Heat the mixture (e.g., at 60-80°C) for a defined period. Neutralize the sample before injection.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Photodegradation: Expose a solution of the compound to a light source (e.g., a photostability chamber).
-
Thermal Degradation: Heat a solid sample of the compound in an oven at a high temperature (e.g., 105°C).
-
-
Analysis: Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if it can resolve the parent peak from all the degradation product peaks.
Below is a DOT script for a diagram illustrating the experimental workflow for a forced degradation study.
Caption: Experimental workflow for a forced degradation study.
References
Sources
Technical Support Center: Scale-Up of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene Production
Welcome to the technical support guide for the synthesis and scale-up of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene, a key precursor in the synthesis of the ALK inhibitor, ceritinib.[1] This document is designed for researchers, chemists, and process development professionals to provide practical, field-tested advice, troubleshooting solutions, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at a lab and pilot scale?
The most direct and widely adopted method is the electrophilic aromatic substitution (nitration) of the precursor, 2-Bromo-4-isopropoxytoluene. This reaction typically employs a nitrating agent, most commonly a mixture of concentrated nitric acid and sulfuric acid, which serves as both a catalyst and a solvent. The reaction is regioselective due to the directing effects of the substituents on the aromatic ring.
Q2: What are the primary safety concerns when scaling up this nitration reaction?
Scaling up any nitration process introduces significant safety challenges that must be rigorously addressed.
-
Thermal Runaway : Nitration is a highly exothermic reaction. Without precise temperature control and an adequate heat removal system, the reaction can accelerate uncontrollably, leading to a rapid increase in temperature and pressure, potentially causing an explosion.[2]
-
Corrosivity : The mixed acid (nitric and sulfuric) is extremely corrosive to many materials and can cause severe chemical burns upon contact.[3][4][5] All equipment must be constructed from compatible materials (e.g., glass-lined steel reactors).
-
Toxic Fumes : The reaction can generate toxic nitrogen oxide (NOx) gases, which are harmful upon inhalation.[3][4] All operations must be conducted in a well-ventilated area, such as a chemical fume hood or a contained reactor system with appropriate off-gas scrubbing.
-
Violent Reactivity : Nitric acid is a strong oxidizing agent and can react violently with organic materials, reducing agents, and bases.[6] Careful material segregation and handling are paramount.
Q3: How do the existing substituents on the precursor (2-Bromo-4-isopropoxytoluene) direct the incoming nitro group?
The regioselectivity of the nitration is a result of the combined electronic effects of the substituents:
-
Isopropoxy Group (-O-iPr) : A strongly activating, ortho-, para- directing group.
-
Methyl Group (-CH₃) : A weakly activating, ortho-, para- directing group.
-
Bromo Group (-Br) : A deactivating, but ortho-, para- directing group.
The position para to the strongly activating isopropoxy group is already occupied by the bromo group. The two ortho positions are C3 and C5. The position ortho to the methyl group is C3. The position para to the methyl group is C5. The directing effects of the activating isopropoxy and methyl groups are synergistic and reinforce each other, strongly directing the incoming electrophile (NO₂⁺) to the C5 position, which is ortho to the isopropoxy group and para to the methyl group. This leads to the desired product, this compound.
Q4: What are the critical quality attributes for the starting material, 2-Bromo-4-isopropoxytoluene?
The purity of the starting material is crucial for a successful and clean reaction. Key attributes to control are:
-
Purity (Assay >99%) : High purity minimizes the formation of unknown byproducts that can complicate purification.
-
Water Content : The presence of water can alter the concentration and reactivity of the mixed acid, potentially leading to inconsistent reaction rates and byproduct formation.[7]
-
Isomeric Purity : Ensure the starting material is free of other bromoisopropoxytoluene isomers, which would lead to the formation of undesired regioisomeric products.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient nitrating agent or reaction time.2. Poor temperature control (too low).3. Loss of product during aqueous work-up due to its limited water solubility.[1] | 1. Increase the equivalents of nitric acid slightly (e.g., from 1.1 to 1.2 eq). Extend reaction time and monitor by TLC/HPLC.2. Maintain the reaction temperature within the optimal range (e.g., 0-10°C). Ensure the cooling system is adequate for the scale.3. Minimize the volume of water used for quenching. Perform multiple extractions with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). |
| Formation of Multiple Byproducts (Visible on TLC/HPLC) | 1. Over-nitration (dinitration) due to excess nitrating agent or high reaction temperature.2. Oxidation of the methyl or isopropoxy group.3. Formation of regioisomers due to poor regiocontrol. | 1. Reduce the equivalents of nitric acid. Ensure slow, controlled addition of the nitrating agent to maintain temperature.2. Avoid high temperatures and prolonged reaction times. Ensure the reaction is properly quenched once complete.3. While the directing groups strongly favor the desired isomer, ensure the reaction temperature is kept low to maximize selectivity. |
| Difficult Product Isolation / Oily Product | 1. Presence of residual starting material or impurities.2. Inefficient crystallization due to an unsuitable solvent system. | 1. Improve the work-up procedure, including a bicarbonate wash to remove acid traces. Consider a purification step like column chromatography on a small scale to identify impurities.2. Screen for optimal crystallization solvents. A co-solvent system (e.g., Ethanol/Water, Isopropanol/Heptane) is often effective. Start with a concentrated solution and cool slowly to promote crystal growth. |
| Reaction Turns Dark Brown/Black | 1. Significant side reactions or decomposition.2. Localized "hot spots" from poor mixing or too rapid addition of reagents, leading to charring. | 1. Immediately check and correct the reaction temperature. If uncontrollable, prepare for emergency quench.2. Improve agitation efficiency. On a larger scale, ensure the reactor has adequate baffling and a powerful overhead stirrer. Add the nitrating agent sub-surface to improve dispersion. |
Process Workflow Diagram
The following diagram outlines the general workflow for the production of this compound.
Caption: General production workflow from setup to final product.
Troubleshooting Decision Tree: Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Sources
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Mastering Reaction Kinetics in Nitroaromatic Synthesis
Welcome to the Technical Support Center for the synthesis of nitroaromatic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing reaction kinetics in these often-energetic transformations. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring both successful and safe outcomes.
Frequently Asked Questions (FAQs)
Q1: My nitration reaction is experiencing a dangerous exothermic runaway. What are the immediate steps and long-term preventative measures?
A1: An exothermic runaway is a critical safety concern in nitration reactions. Immediate action is paramount.
Immediate Steps:
-
Cease Reagent Addition: Immediately stop the addition of the nitrating agent.
-
Enhance Cooling: Increase the efficiency of your cooling bath. For ice baths, add more ice and salt to lower the temperature.
-
Increase Agitation: Ensure vigorous stirring to improve heat dissipation and prevent the formation of localized hot spots.[1][2]
-
Emergency Quenching (Last Resort): If the temperature continues to rise uncontrollably, and as a last resort, prepare to quench the reaction by slowly and cautiously adding the reaction mixture to a large volume of crushed ice or cold water with vigorous stirring.[1][2] Caution: This process is itself highly exothermic due to the dilution of strong acids and should only be performed if you are certain it is safe to do so and it is part of your established emergency procedures.[1]
Preventative Measures & Causality:
-
Inadequate Cooling: The rate of heat generation must not exceed the rate of heat removal. Ensure your cooling bath has sufficient capacity for the scale of your reaction.
-
Rapid Reagent Addition: Adding the nitrating agent too quickly is a primary cause of thermal runaways.[1][2] A slow, dropwise addition allows for the heat to be effectively dissipated.
-
Poor Agitation: Inefficient stirring leads to localized "hot spots" where reactant concentrations are high, accelerating the reaction rate in that specific area and potentially initiating a runaway.[1][2]
-
Incorrect Reagent Concentration: Using overly concentrated acids can significantly increase the reaction's exothermicity.[1][2]
Q2: I'm observing a low yield of my desired nitroaromatic product. What are the likely causes and how can I optimize the reaction?
A2: Low yields in nitration reactions can often be traced back to several key kinetic and mechanistic factors.
Troubleshooting Low Yields:
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using an appropriate analytical method (e.g., TLC, HPLC, GC-MS).[3][4] If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature while monitoring for any significant exotherm.
-
Substrate Deactivation: If your aromatic substrate is highly deactivated, standard nitration conditions may not be sufficient. More forcing conditions, such as stronger nitrating agents or higher temperatures, may be required.[5]
-
Side Reactions: Elevated temperatures can promote the formation of undesired byproducts, such as oxidation products or polysubstituted compounds. Improving temperature control is crucial.[2]
-
Product Loss During Workup: Your product may be partially soluble in the aqueous layer during quenching and extraction. It is good practice to check all aqueous layers by TLC or another suitable method before discarding them.[6]
Q3: How can I control the regioselectivity (ortho-, meta-, para- substitution) of my nitration reaction?
A3: Regioselectivity in electrophilic aromatic substitution is governed by the electronic properties of the substituents already present on the aromatic ring.[7]
Controlling Isomer Distribution:
-
Activating vs. Deactivating Groups: Electron-donating groups (activators) direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups (deactivators) direct it to the meta position (with the exception of halogens, which are ortho-, para- directing deactivators).[7][8]
-
Steric Hindrance: Bulky substituents on the aromatic ring can sterically hinder the approach of the nitronium ion to the ortho positions, leading to a higher proportion of the para isomer.
-
Protecting Groups: For highly activated rings like aniline, direct nitration can lead to oxidation and a mixture of products. Protecting the amine as an acetanilide moderates its activating effect and allows for more controlled nitration, primarily at the para position.[9]
-
Catalyst Choice: In some cases, the choice of catalyst can influence regioselectivity. For instance, certain zeolites have been shown to favor the formation of the para isomer in the nitration of toluene due to shape-selective constraints within their pores.[10][11]
Q4: What are the best practices for safely handling and disposing of mixed acid nitrating agents and the subsequent waste?
A4: Mixed acids (a combination of nitric and sulfuric acid) are highly corrosive and strong oxidizers, requiring strict safety protocols.
Handling and Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.[12]
-
Mixing Procedure: When preparing mixed acid, always add the nitric acid slowly to the sulfuric acid while cooling in an ice bath. Never add sulfuric acid to nitric acid.[1]
-
Waste Segregation: Nitric acid waste should never be mixed with organic solvents, combustibles, or reducing agents, as this can lead to violent reactions or explosions.[12][13]
-
Waste Disposal: Dispose of nitric acid waste in designated, properly labeled containers.[12] Neutralization of acidic waste should be done cautiously by slowly adding the acid to a base (like sodium bicarbonate or calcium carbonate) with cooling and stirring, as the neutralization process is also exothermic.[14] Always follow your institution's specific hazardous waste disposal procedures.
Troubleshooting Guides
Issue 1: Formation of Undesired Byproducts
Symptom: Your reaction mixture contains significant amounts of byproducts, such as hydroxylamines, azoxy, or azo compounds, in addition to your desired nitroaromatic.
Causality: The formation of these byproducts is often due to the reduction of the nitro group or intermediate nitroso species.[3] This can be influenced by reaction conditions and the nature of the substrate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocol: Nitration of Toluene with Controlled Temperature
-
Preparation of Nitrating Acid: In a flask, slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid while cooling in an ice bath.[1] Cool the resulting mixture to -5°C.
-
Reaction Setup: In a separate reaction vessel equipped with a stirrer and a thermometer, place 10 mL of toluene. Cool the vessel to 0°C.
-
Addition of Nitrating Acid: Add the cold nitrating acid dropwise to the stirred toluene, ensuring the internal temperature does not exceed 5°C.[1] The addition should take approximately 1.5 hours.
-
Warming and Work-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature while still in the ice-water bath. Then, pour the mixture slowly into 150 mL of cold water with stirring. Separate the organic layer, wash with water and a dilute sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
Issue 2: Catalyst Deactivation in Heterogeneous Nitration
Symptom: In reactions using solid acid catalysts (e.g., zeolites), the reaction rate slows down or stops over time.
Causality: Catalyst deactivation can occur through several mechanisms, including poisoning of active sites, blockage of pores by reactants or products, or structural changes in the catalyst.[15]
Troubleshooting Catalyst Deactivation:
-
Catalyst Poisoning: Ensure the purity of your starting materials and solvents, as impurities can poison the catalyst's active sites.
-
Pore Blockage: The formation of bulky products or byproducts can block the catalyst's pores, preventing access to the active sites. Consider using a catalyst with a larger pore size or running the reaction at a higher temperature to increase the solubility of potential pore-blocking species.
-
Catalyst Regeneration: Depending on the nature of the deactivation, the catalyst may be regenerated. This can involve washing with a suitable solvent or calcination at high temperatures to burn off organic residues. Consult the catalyst manufacturer's guidelines for specific regeneration protocols.
| Parameter | Potential Cause of Deactivation | Recommended Action |
| Substrate Purity | Impurities poisoning active sites | Purify starting materials before reaction |
| Product/Byproduct Solubility | Pore blockage | Use a solvent with higher solubility for all components; consider a catalyst with larger pores |
| Reaction Temperature | Coking or charring on the catalyst surface | Optimize reaction temperature; consider a lower temperature with a more active catalyst |
| Catalyst Handling | Moisture deactivating acid sites | Store and handle the catalyst under anhydrous conditions |
Issue 3: Difficulties in Product Purification
Symptom: The crude product is difficult to purify, with persistent colored impurities or inseparable isomeric mixtures.
Causality: Colored impurities often arise from oxidation byproducts or nitrophenolic compounds.[16] Incomplete separation of isomers is a common challenge when their physical properties (e.g., boiling points, polarities) are very similar.
Purification Strategies:
-
Removal of Acidic Impurities: Washing the crude product with a dilute aqueous base solution (e.g., sodium carbonate or sodium hydroxide) can effectively remove acidic impurities like nitrophenols by converting them into their water-soluble salts.[16]
-
Recrystallization: For solid products, recrystallization is a powerful technique for purification. Careful solvent selection is key to achieving good separation.
-
Chromatography: For challenging separations, column chromatography (flash or preparative HPLC) can be employed to separate isomers.
-
Selective Reduction: In some cases, dinitro byproducts can be selectively reduced to the corresponding amino-nitro compound, which can then be easily separated by an acid wash due to the basicity of the amino group.[17]
Reaction Monitoring Workflow:
Caption: Workflow for monitoring reaction progress.
References
- Technical Support Center: Managing Exothermic Reactions During Nitr
- Technical Support Center: Managing Exothermic Reactions in Alkene Nitr
-
NITRATION - vpscience.org. (URL: [Link])
- Troubleshooting guide for the catalytic hydrogenation of nitroarom
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Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])
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Quantification of nitrotyrosine in nitrated proteins - PMC - NIH. (URL: [Link])
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Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom - Books. (URL: [Link])
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Enantioselective Electrophilic Aromatic Nitration: A Chiral Auxiliary Approach - PubMed. (URL: [Link])
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Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (URL: [Link])
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MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (URL: [Link])
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Nitration: An Overview of Recent Developments and Processes - American Chemical Society. (URL: [Link])
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Nitration and aromatic reactivity. (URL: [Link])
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15.2: Regioselectivity in Electrophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])
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ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite - NCBI Bookshelf - NIH. (URL: [Link])
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Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources | Analytical Chemistry - ACS Publications. (URL: [Link])
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Kinetics of nitration of aromatic compounds with mixed acid: reinterpretation of published data | Industrial & Engineering Chemistry Process Design and Development - ACS Publications. (URL: [Link])
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NITRATION A little practical guide for students - ResearchGate. (URL: [Link])
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Continuous flow nitration in miniaturized devices - PMC - NIH. (URL: [Link])
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Research on the deactivation mechanism of a denitration catalyst WO3–V2O5/TiO2 at a coal-fired power plant - PMC. (URL: [Link])
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Nitration of Substituted Aromatic Rings and Rate Analysis. (URL: [Link])
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Stability and safe handling of nitration waste acids. - Syntech International. (URL: [Link])
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analytical methods. (URL: [Link])
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SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID - Yale Environmental Health & Safety. (URL: [Link])
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Nitration of Benzene - Chemistry Steps. (URL: [Link])
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Review on Greener and Safer Synthesis of Nitro Compounds - ResearchGate. (URL: [Link])
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Biological Treatment of Nitroaromatics in Wastewater - MDPI. (URL: [Link])
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How Do You Dispose Of Nitric Acid Waste? - Chemistry For Everyone - YouTube. (URL: [Link])
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A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals. (URL: [Link])
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Nitration of Deactivated Aromatic Compounds - ResearchGate. (URL: [Link])
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Nitration - Wikipedia. (URL: [Link])
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nitration of aromatic compounds - YouTube. (URL: [Link])
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(PDF) Biological Treatment of Nitroaromatics in Wastewater - ResearchGate. (URL: [Link])
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Workflows for Quality risk management of nitrosamine risks in medicines - EFPIA. (URL: [Link])
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CHAPTER 12: Nitration Reactions - Books - The Royal Society of Chemistry. (URL: [Link])
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Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC - NIH. (URL: [Link])
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Preventing over-nitration in the synthesis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Welcome to the technical support center for the synthesis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this specific nitration reaction. The following content provides in-depth answers to common issues, focusing on the prevention of over-nitration, a critical challenge in achieving high yield and purity of the desired product.
Understanding the Synthesis and the Challenge of Over-Nitration
The synthesis of this compound is a key step in the production of various pharmaceutical compounds, including the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1] The reaction typically involves the electrophilic aromatic substitution of 1-Bromo-5-isopropoxy-2-methylbenzene using a nitrating agent, commonly a mixture of nitric acid and sulfuric acid.[1] This mixture generates the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[2][3][4]
The core challenge in this synthesis is controlling the regioselectivity and preventing over-nitration. The starting material, 1-Bromo-5-isopropoxy-2-methylbenzene, possesses both activating and deactivating groups on the benzene ring. The isopropoxy and methyl groups are activating, meaning they donate electron density to the ring, making it more susceptible to electrophilic attack.[5][6][7] Conversely, the bromo group is a deactivating group.[6] This complex substitution pattern can lead to the formation of dinitro or even trinitro byproducts if the reaction conditions are not precisely controlled.
Visualizing the Reaction Pathway
To better understand the process, the following diagram illustrates the desired reaction and the potential over-nitration side reaction.
Caption: Desired synthesis vs. over-nitration pathway.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis. Each question is followed by a detailed explanation and actionable steps to resolve the problem.
Q1: My reaction is producing a significant amount of dinitro byproducts. How can I improve the selectivity for the desired mono-nitrated product?
A1: Controlling the formation of dinitro compounds is paramount and can be achieved by carefully managing several reaction parameters.
Over-nitration occurs when the initially formed product, this compound, undergoes a second nitration. The nitro group is strongly deactivating, which slows down subsequent nitration.[3][8] However, the presence of the activating isopropoxy and methyl groups can still promote further reaction under harsh conditions.
Troubleshooting Steps:
-
Temperature Control: Nitration reactions are highly exothermic.[9] Maintaining a low and consistent temperature is the most critical factor in preventing over-nitration.[10][11] Elevated temperatures increase the reaction rate, providing enough energy to overcome the deactivating effect of the first nitro group.[12][13]
-
Recommendation: Perform the addition of the nitrating agent at a temperature between 0-5 °C. Use an ice-salt bath for efficient cooling and monitor the internal reaction temperature closely with a thermometer.
-
-
Stoichiometry of the Nitrating Agent: Using an excess of the nitrating agent will inevitably drive the reaction towards di- and tri-nitration.
-
Recommendation: Carefully calculate and use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of nitric acid.
-
-
Rate of Addition: A slow, dropwise addition of the nitrating agent to the substrate solution ensures that localized high concentrations of the nitronium ion are avoided. This minimizes the chance of the newly formed product reacting again before the starting material is consumed.
-
Recommendation: Add the nitrating agent over a prolonged period (e.g., 30-60 minutes) with vigorous stirring to ensure rapid dispersion.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 0-5 °C | Minimizes the rate of the second nitration.[10][11] |
| Nitric Acid | 1.05-1.1 equivalents | Limits the availability of the electrophile for over-nitration. |
| Addition Rate | Slow, dropwise | Prevents localized high concentrations of the nitronium ion. |
Q2: The reaction is very slow or incomplete, even after several hours. What could be the cause?
A2: A slow or incomplete reaction can often be attributed to insufficient activation of the nitrating agent or issues with reagent quality.
The formation of the nitronium ion (NO₂⁺) is a crucial first step, which is facilitated by the strong dehydrating action of concentrated sulfuric acid on nitric acid.[2][4][14]
Troubleshooting Steps:
-
Acid Concentration: The concentration of the sulfuric acid is critical. Water in the reaction mixture will hinder the formation of the nitronium ion.
-
Recommendation: Use highly concentrated sulfuric acid (98% or higher). Ensure that all glassware is thoroughly dried before use.
-
-
Reagent Purity: The purity of the starting material and reagents can affect the reaction rate.
-
Recommendation: Use reagents of high purity. If necessary, purify the starting material before the reaction.
-
-
Mixing: Inefficient mixing can lead to a heterogeneous reaction mixture, where the reactants are not in sufficient contact.
-
Recommendation: Ensure vigorous and constant stirring throughout the reaction.
-
Q3: I am observing the formation of a dark-colored tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A3: The formation of tar or dark-colored impurities is often a sign of oxidative side reactions or uncontrolled polymerization, which can be triggered by excessive temperatures or highly reactive species.
Phenolic impurities in the starting material or the degradation of the substrate under strongly acidic and oxidizing conditions can lead to the formation of colored byproducts.[15]
Troubleshooting Steps:
-
Purity of Starting Material: Ensure the starting material, 1-Bromo-5-isopropoxy-2-methylbenzene, is free from phenolic impurities.
-
Recommendation: Purify the starting material by distillation or chromatography if necessary.
-
-
Temperature Control: As with over-nitration, excessive heat can promote decomposition and side reactions.
-
Recommendation: Strictly adhere to the recommended low-temperature conditions.
-
-
Alternative Nitrating Agents: In some cases, a milder nitrating agent may be beneficial.
-
Recommendation: Consider using a pre-formed nitronium salt like nitronium tetrafluoroborate (NO₂BF₄) in an inert solvent. This can sometimes provide cleaner reactions, although it is a more expensive reagent.
-
Q4: How can I effectively monitor the progress of the reaction to determine the optimal reaction time?
A4: Monitoring the reaction progress is essential to quench the reaction at the right time, maximizing the yield of the desired product while minimizing byproduct formation.
Analytical Methods:
-
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method to qualitatively monitor the consumption of the starting material and the formation of the product.[15]
-
Protocol: Spot the reaction mixture on a TLC plate alongside the starting material as a reference. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to develop the plate. The disappearance of the starting material spot indicates the completion of the reaction.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and byproducts.[16][17]
-
Protocol: Periodically withdraw small aliquots from the reaction mixture, quench them in a suitable solvent, and analyze them by HPLC. This will give you a precise reaction profile over time.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used to monitor the reaction and identify the products and byproducts formed.[18]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in this synthesis.
Caption: A troubleshooting workflow for the synthesis.
References
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Nitration. (n.d.). Wikipedia. [Link]
-
Activating and Deactivating Groups. (n.d.). Chemistry Steps. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Master Organic Chemistry. [Link]
-
Nitration of Benzene. (n.d.). Chemistry Steps. [Link]
-
Notes on Electrophilic Substitution Mechanism in Nitration. (n.d.). Unacademy. [Link]
-
The nitration of benzene - electrophilic substitution. (n.d.). Chemguide. [Link]
-
7.4: Activation and Deactivation. (2022). Chemistry LibreTexts. [Link]
-
18.4 Aromatic Nitration and Sulfonation. (2019). Chemistry LibreTexts. [Link]
-
In the nitration of an aromatic compound, why is it important to keep the reaction temperature low? (n.d.). Homework.Study.com. [Link]
-
The Control of Isomer Distributions in Nitration Reactions. (1980). DTIC. [Link]
-
Why is mononitration of phenol carried out at low temperatures? (2024). Chemistry Stack Exchange. [Link]
-
Activating And Deactivating Groups. (n.d.). Curriculum Press. [Link]
-
Nitration of Benzene and Methylbenzene. (2023). Chemistry LibreTexts. [Link]
-
Quantification of nitrotyrosine in nitrated proteins. (n.d.). PMC - NIH. [Link]
-
Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). DSpace@WPI. [Link]
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ANALYTICAL METHODS - Toxicological Profile for Nitrate and Nitrite. (n.d.). NCBI Bookshelf - NIH. [Link]
-
Efficient Reaction Based Colorimetric Probe for Sensitive Detection, Quantification, and On-Site Analysis of Nitrite Ions in Natural Water Resources. (2013). ACS Publications. [Link]
- Selective nitration of aromatic and substituted aromatic compositions. (n.d.).
-
6. analytical methods. (n.d.). ATSDR. [Link]
-
Substituent effects in gas-phase ionic nitration and acetylation of aromatics. (n.d.). ACS Publications. [Link]
-
m-BROMONITROBENZENE. (n.d.). Organic Syntheses Procedure. [Link]
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The Nitration and Sulfonation of Benzene. (n.d.). Lumen Learning. [Link]
-
Nitration of Benzene. (2024). Save My Exams. [Link]
-
1-Bromo-4-nitrobenzene Synthesis: Lab Experiment. (n.d.). Studylib. [Link]
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Purification of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene using column chromatography
Technical Support Center: Advanced Guide to Column Chromatography Purification
Topic: Purification of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
Welcome to the technical support center. As Senior Application Scientists, we have designed this guide to provide you with in-depth, practical solutions for the purification of this compound. This key precursor for the synthesis of the ALK inhibitor Ceritinib presents unique purification challenges due to its moderate polarity.[1] This guide moves beyond basic protocols to address the specific issues you may encounter, ensuring a successful and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What is the critical first step before attempting to purify this compound by column chromatography?
A1: The indispensable first step is to develop a separation method using Thin Layer Chromatography (TLC).[2][3] TLC serves as a small-scale, rapid proxy for the column, allowing you to identify an optimal mobile phase (eluent) without wasting large amounts of solvent and sample.[4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) value between 0.15 and 0.4.[2][5] This range ensures that the compound interacts sufficiently with the stationary phase for effective separation from impurities but will elute from the column in a reasonable volume of solvent.[2][3]
Q2: What stationary phase and general class of solvents should I use for this compound?
A2: For a moderately polar molecule like this compound, the standard choice is normal-phase chromatography .[6][7]
-
Stationary Phase: Silica gel (SiO₂) is the most common and effective stationary phase for this type of separation.[8][9] Its polar surface interacts with polar functional groups, slowing their movement down the column.
-
Mobile Phase (Eluent): You will use a mixture of a non-polar solvent and a more polar solvent.[8] A typical starting point would be a system like Hexane/Ethyl Acetate or Petroleum Ether/Dichloromethane.[4][6] You will optimize the ratio of these solvents based on your TLC results.
Q3: My crude product is a solid. How should I load it onto the column?
A3: You have two primary methods for loading a solid sample: wet loading and dry loading.
-
Wet Loading: This is the simplest method. Dissolve your crude solid in the absolute minimum amount of the eluent you plan to use for the column.[10] If the compound's solubility is low in the eluent, you can use a slightly stronger solvent (like pure dichloromethane or ethyl acetate), but keep the volume minimal to avoid compromising the separation at the top of the column.[10]
-
Dry Loading: This method is preferred when your compound is poorly soluble in the starting eluent or when you need the highest possible resolution.[10] To dry load, dissolve your crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel (typically 5-10 times the mass of your crude product), and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[10] This powder is then carefully added to the top of the packed column.
Troubleshooting Guide: From TLC to Pure Fractions
This section addresses specific experimental problems in a question-and-answer format.
Q4: My spot is stuck on the baseline of the TLC plate (Rf ≈ 0). What does this mean and how do I fix it?
A4: An Rf value near zero indicates that your compound is too strongly adsorbed to the silica gel and is not being moved by the solvent system. The mobile phase is not polar enough to elute it.
-
Causality: The polar functional groups of your molecule have a much stronger affinity for the polar silica gel than for the non-polar eluent.
-
Solution: You must increase the polarity of your mobile phase.[11] For a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. For example, if you started with 95:5 Hexane:EtOAc, try 90:10, then 85:15, running a new TLC plate for each adjustment until the Rf value is in the optimal 0.15-0.4 range.[2][12]
Q5: My spot ran with the solvent front on the TLC plate (Rf ≈ 1). What should I do?
A5: An Rf value near one means your compound is highly soluble in the mobile phase and has minimal interaction with the stationary phase. The eluent is too polar.
-
Causality: The compound is spending almost all its time in the mobile phase, leading to no separation from other non-polar impurities that will also travel with the solvent front.
-
Solution: Decrease the polarity of your eluent.[13] If you used an 80:20 Hexane:EtOAc mixture, try 90:10 or 95:5. The goal is to increase the compound's interaction with the silica gel.
Q6: I have achieved an ideal Rf for my product, but an impurity is very close to it (ΔRf < 0.1). How can I improve the separation?
A6: This is a common challenge indicating that the two compounds have very similar polarities in the chosen solvent system. Simply adjusting the polarity may not be enough.
-
Causality: Different solvent systems interact with compounds in unique ways. A change in solvent can alter the selectivity of the separation.
-
Solution: Change the solvent system entirely.[3] If you are using Hexane/Ethyl Acetate, try a system with a different polarity mechanism, such as Hexane/Dichloromethane or Toluene/Ethyl Acetate. Dichloromethane, for example, offers different selectivity compared to ethyl acetate for aromatic compounds. Run TLC plates in these new systems to find one that maximizes the distance (ΔRf) between your product and the impurity.
Q7: After running my column, I analyzed the fractions by TLC and found that my desired compound eluted over a very large number of fractions (tailing). Why did this happen?
A7: This phenomenon, known as "tailing," can be caused by several factors, often related to sample loading or interactions on the column.
-
Causality & Solutions:
-
Overloading the Column: You may have loaded too much crude material for the amount of silica gel used. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude material to silica gel.
-
Poor Solubility: If the compound is not very soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing it to "bleed" out over many fractions.[13] Using the dry loading technique can mitigate this.[10]
-
Acidic/Basic Compound: Although this compound is neutral, acidic or basic impurities can interact strongly with the slightly acidic silica gel, causing tailing. Adding a very small amount of a modifier to the eluent (e.g., 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds) can sometimes improve peak shape.
-
Q8: My compound appears to have decomposed on the column. The collected fractions are a different color and TLC shows multiple new spots.
A8: Some sensitive compounds can degrade on the acidic surface of silica gel.[13]
-
Causality: The Lewis acid sites on the silica surface can catalyze decomposition, especially for compounds with acid-labile functional groups.
-
Solution:
-
Deactivate the Silica: You can "deactivate" the silica gel by pre-treating it. This is done by adding a small percentage of water (e.g., 1% by weight) to the dry silica and mixing thoroughly before packing the column.
-
Use an Alternative Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (Al₂O₃) or Florisil®.[13] You would need to re-optimize the solvent system for these stationary phases using TLC.
-
Work Quickly: Minimize the time the compound spends on the column by using flash chromatography (applying pressure to speed up the flow rate) and avoiding unnecessary delays.
-
Experimental Protocols & Data
Protocol 1: TLC Method Development
-
Prepare TLC Chamber: Add a small amount (5-10 mL) of your chosen solvent system (e.g., 90:10 Hexane:Ethyl Acetate) to a developing chamber with a lid. Place a piece of filter paper inside to saturate the chamber atmosphere.[14]
-
Prepare Sample: Dissolve a small amount of your crude material in a volatile solvent like dichloromethane or ethyl acetate.
-
Spot the Plate: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[14]
-
Visualize: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.
-
Calculate Rf: Measure the distance from the baseline to the center of your product spot and the distance from the baseline to the solvent front. Calculate the Rf value.[15]
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Optimize: Adjust the solvent polarity as described in the troubleshooting guide until the Rf is between 0.15 and 0.4.[2][5]
Table 1: Solvent System Properties
This table provides a reference for common solvents used in normal-phase chromatography, ordered by increasing polarity.
| Solvent | Polarity Index | Role in Mobile Phase |
| Hexane / Petroleum Ether | 0.1 | Primary Non-Polar Component |
| Toluene | 2.4 | Non-Polar Component (different selectivity) |
| Dichloromethane (DCM) | 3.1 | Mid-Polarity Component |
| Diethyl Ether | 2.8 | Polar Modifier |
| Ethyl Acetate (EtOAc) | 4.4 | Common Polar Modifier[6] |
| Acetone | 5.1 | Strong Polar Modifier |
| Methanol (MeOH) | 5.1 | Very Strong Polar Modifier[6] |
Table 2: Correlation of TLC Rf to Column Elution Volume
The elution of a compound from a column is often measured in Column Volumes (CV). One CV is the void volume of the packed column. The relationship CV ≈ 1/Rf provides a powerful tool to predict when your compound will elute.[3]
| TLC Rf Value | Predicted Elution Volume (CV) | Separation Quality |
| 0.50 | 2 | Fast elution, risk of co-elution with non-polar impurities. |
| 0.35 | 2.8 | Good balance of speed and resolution. |
| 0.25 | 4 | Ideal for difficult separations. [16] |
| 0.15 | 6.7 | Excellent resolution, but requires more solvent and time. |
| 0.05 | 20 | Very slow elution; band broadening can occur. |
Protocol 2: Flash Column Chromatography (Wet Loading)
-
Column Preparation: Secure a glass column of appropriate size vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.[17]
-
Packing the Column: Fill the column with your chosen eluent. Prepare a slurry of silica gel in the same eluent and pour it into the column.[8] Tap the side of the column gently to ensure even packing and remove air bubbles. Open the stopcock to drain some solvent, settling the silica into a packed bed. The final bed should be uniform and crack-free. Add a protective layer of sand on top.[17]
-
Sample Loading: Dissolve the crude product in the minimum amount of eluent.[10] Drain the solvent in the column until it is level with the top layer of sand. Carefully add the dissolved sample to the top of the sand using a pipette.[10]
-
Elution: Open the stopcock and drain the solvent until the sample has fully entered the sand/silica bed. Carefully add fresh eluent to the top of the column.
-
Running the Column: Attach a regulated air or nitrogen line to the top of the column to apply gentle pressure (flash chromatography). Maintain a constant flow of eluent and begin collecting fractions in test tubes.
-
Monitoring: Systematically spot every few fractions on a TLC plate to track the elution of your product.
-
Combine and Evaporate: Once you have identified all the fractions containing only your pure product, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.
Visual Workflow and Logic Diagrams
Purification Workflow
The following diagram outlines the complete workflow from crude material to the purified solid product.
Caption: Overall workflow for column chromatography purification.
Troubleshooting Eluent Polarity
This decision tree illustrates the logical process for adjusting mobile phase polarity based on TLC results.
Caption: Decision tree for optimizing eluent polarity.
References
-
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
University of York, Department of Chemistry. Determining a solvent system. Retrieved from [Link]
-
Teledyne ISCO. Correlating TLC to Isocratic Separation. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 2). What Is The Relationship Between Column Chromatography And TLC? [Video]. YouTube. Retrieved from [Link]
-
Silver, J. (2015, March 24). Response to "Any suggestions on thin layer chromatography and column chromatography?". ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Singh, S. (2014, January 9). Response to "What is the basic principle for selecting mobile phase in preparative column chromatography?". ResearchGate. Retrieved from [Link]
-
Chemistry For Everyone. (2025, September 8). What Is The RF Value And Its Importance In Chromatography? [Video]. YouTube. Retrieved from [Link]
-
Study Mind. Chromatography and Rf Values (GCSE Chemistry). Retrieved from [Link]
-
Khan, A. (2021, February 18). Response to "What is the optimal Rf value for our compound of interest when running silica column chromatography?". ResearchGate. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
Sources
- 1. Buy this compound | 1202858-68-1 [smolecule.com]
- 2. m.youtube.com [m.youtube.com]
- 3. silicycle.com [silicycle.com]
- 4. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chromatography [chem.rochester.edu]
- 14. teledyneisco.com [teledyneisco.com]
- 15. studymind.co.uk [studymind.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Analysis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene and Structurally-Related Nitroaromatics: A Guide for Researchers
In the landscape of pharmaceutical synthesis and materials science, the judicious selection of building blocks is paramount to achieving desired molecular architectures and functionalities. Among the vast array of available synthons, substituted nitroaromatics represent a cornerstone class of intermediates, prized for their versatile reactivity. This guide provides an in-depth comparative analysis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene, a key precursor in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib, with a selection of structurally analogous nitroaromatic compounds.[1][2] Through a detailed examination of their physicochemical properties, reactivity profiles, and synthetic accessibility, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their synthetic endeavors.
Introduction: The Role of Substituents in Modulating Nitroaromatic Reactivity
Nitroaromatic compounds are characterized by the presence of a nitro group (-NO₂) attached to an aromatic ring. This powerful electron-withdrawing group significantly influences the electronic properties of the aromatic system, rendering it susceptible to a variety of chemical transformations. The strategic placement of other substituents, such as halogens, alkyl, and alkoxy groups, further refines the reactivity and physical characteristics of these molecules. This guide will focus on a comparative analysis of the following compounds:
-
Target Compound: this compound ( 1 )
-
Comparator A: 1-Bromo-2-methyl-4-nitrobenzene ( 2 )
-
Comparator B: 1-Bromo-4-nitrobenzene ( 3 )
-
Comparator C: 1-Bromo-2-nitrobenzene ( 4 )
-
Comparator D: 1-Bromo-2,4-dinitrobenzene ( 5 )
The selection of these comparators allows for a systematic evaluation of the impact of the isopropoxy group, the methyl group, and an additional nitro group on the overall properties and reactivity of the parent bromonitrobenzene scaffold.
Physicochemical Properties: A Comparative Overview
The physical and chemical properties of a molecule dictate its behavior in a reaction, including its solubility, melting point, and boiling point. These parameters are crucial for designing appropriate reaction conditions and purification strategies. The table below summarizes key physicochemical properties of our target compound and its comparators.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Predicted logP |
| This compound (1) | C₁₀H₁₂BrNO₃ | 274.11 | No experimental data found | 342.1 ± 37.0 (Predicted)[2] | 3.976 |
| 1-Bromo-2-methyl-4-nitrobenzene (2) | C₇H₆BrNO₂ | 216.04 | 78-80[1] | Not available | Not available |
| 1-Bromo-4-nitrobenzene (3) | C₆H₄BrNO₂ | 202.01 | 124-127[1] | 255-256[1] | 2.55 |
| 1-Bromo-2-nitrobenzene (4) | C₆H₄BrNO₂ | 202.01 | 40-42[1] | 261 | Not available |
| 1-Bromo-2,4-dinitrobenzene (5) | C₆H₃BrN₂O₄ | 247.00 | 70-73[3] | 288.4 | Not available |
Analysis of Physicochemical Trends:
-
Molecular Weight: The molecular weight increases with the addition of substituents. This compound (1 ) has the highest molecular weight due to the presence of the isopropoxy and methyl groups.
-
Melting and Boiling Points: The melting and boiling points are influenced by a combination of molecular weight, polarity, and crystal packing. For instance, the para-substituted 1-bromo-4-nitrobenzene (3 ) has a significantly higher melting point than its ortho-isomer (4 ), which can be attributed to its more symmetrical structure allowing for more efficient crystal packing. The predicted high boiling point of compound 1 is consistent with its larger molecular size and the presence of polar groups.[1]
-
Solubility and Lipophilicity (logP): The predicted logP value for compound 1 indicates a high degree of lipophilicity, suggesting good solubility in organic solvents and limited solubility in aqueous media.[1] Nitroaromatic compounds are generally sparingly soluble in water but dissolve in common organic solvents like acetone, benzene, toluene, and chloroform.[1]
Spectroscopic Characterization: Identifying the Fingerprints
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Below is a comparative summary of expected and reported spectroscopic data for the compounds under investigation.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| 1 | Aromatic protons, isopropoxy (septet and doublet), methyl (singlet) | Aromatic carbons, isopropoxy carbons, methyl carbon | ~3100-3000 (Ar-H), ~1520 & ~1340 (NO₂), ~1250 (Ar-O-C) |
| 2 | Aromatic protons, methyl (singlet) | Aromatic carbons, methyl carbon | Not readily available |
| 3 | Aromatic protons (two doublets) | Aromatic carbons | ~3100-3000 (Ar-H), ~1520 & ~1345 (NO₂) |
| 4 | Aromatic protons (multiplets) | Aromatic carbons | ~3100-3000 (Ar-H), ~1530 & ~1350 (NO₂) |
| 5 | Aromatic protons (multiplets) | Aromatic carbons | ~3100-3000 (Ar--H), ~1530 & ~1345 (NO₂) |
Key Spectroscopic Features:
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly dependent on the substitution pattern. The presence of the isopropoxy group in compound 1 would be clearly indicated by a septet for the methine proton and a doublet for the methyl protons.
-
¹³C NMR: The electron-withdrawing nitro group deshields the ortho and para carbons, shifting their signals downfield.
-
IR Spectroscopy: All compounds will exhibit characteristic strong absorption bands for the asymmetric and symmetric stretching of the nitro group in the regions of approximately 1515-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.[1] Compound 1 will also show a characteristic C-O stretching band for the ether linkage.
Comparative Reactivity Analysis
The reactivity of these nitroaromatic compounds is primarily governed by two key reaction types: nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SₙAr)
The SₙAr reaction is a cornerstone of aromatic chemistry, where a nucleophile displaces a leaving group on an aromatic ring. The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards nucleophilic attack, particularly at the ortho and para positions.
Mechanism of SₙAr:
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The first step, the nucleophilic attack, is typically the rate-determining step.
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).
Qualitative Reactivity Comparison (SₙAr):
-
Effect of Nitro Group Position: The SₙAr reaction is most favorable when the leaving group is ortho or para to a nitro group, as this allows for resonance stabilization of the negative charge in the Meisenheimer complex. Therefore, compounds 3 (para) and 4 (ortho) are expected to be significantly more reactive than a meta-isomer.
-
Effect of a Second Nitro Group: The presence of a second nitro group, as in 1-bromo-2,4-dinitrobenzene (5 ), dramatically increases the reactivity towards SₙAr. Both nitro groups are in activating positions (ortho and para) to the bromine, leading to enhanced stabilization of the Meisenheimer complex. Thus, compound 5 is predicted to be the most reactive among the comparators.
-
Effect of Alkyl and Alkoxy Groups:
-
The methyl group in 1-bromo-2-methyl-4-nitrobenzene (2 ) is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to 1-bromo-4-nitrobenzene (3 ).
-
The isopropoxy group in this compound (1 ) is also an electron-donating group. Furthermore, the bulky isopropoxy group may introduce steric hindrance to the approaching nucleophile, potentially slowing down the reaction rate compared to less substituted analogues.
-
Predicted Reactivity Order (SₙAr):
5 > 3 ≈ 4 > 2 > 1
This predicted order highlights the dominant activating effect of ortho/para nitro groups and the deactivating/sterically hindering effects of alkyl and alkoxy substituents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, involving the palladium-catalyzed coupling of an aryl halide with an amine. This reaction is of immense importance in the synthesis of pharmaceuticals, including the conversion of compound 1 in the synthesis of ceritinib.
Generalized Buchwald-Hartwig Amination Workflow:
Caption: A typical experimental workflow for a Buchwald-Hartwig amination reaction.
Comparative Considerations for Buchwald-Hartwig Amination:
The success and rate of the Buchwald-Hartwig amination are influenced by the electronic and steric properties of the aryl halide.
-
Electronic Effects: Electron-withdrawing groups on the aryl halide generally facilitate the initial oxidative addition step of the catalytic cycle, which can lead to faster reaction rates. Therefore, the nitro group in all the studied compounds is expected to promote this reaction.
-
Steric Effects: Steric hindrance around the bromine atom can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction. The ortho-methyl group in compound 2 and the ortho-methyl and meta-isopropoxy groups in compound 1 may introduce some steric challenges compared to the less hindered 1-bromo-4-nitrobenzene (3 ).
While a definitive quantitative comparison is not available, it is reasonable to expect that sterically less hindered substrates like 3 might react more readily under standard Buchwald-Hartwig conditions. However, the specific choice of ligand and reaction conditions can often overcome these steric limitations.
Synthetic Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of the information presented, this section provides detailed, step-by-step methodologies for the synthesis of some of the discussed compounds.
Protocol 1: Synthesis of 1-Bromo-4-nitrobenzene (3) and 1-Bromo-2-nitrobenzene (4) via Nitration of Bromobenzene
This protocol describes a classic electrophilic aromatic substitution reaction to introduce a nitro group onto the bromobenzene ring.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Ice
-
Water
-
95% Ethanol
-
Erlenmeyer flasks, beakers, graduated cylinders, suction filtration apparatus
Procedure: [3]
-
In a fume hood, carefully add 4.0 mL of concentrated nitric acid to a 50-mL Erlenmeyer flask.
-
To the same flask, slowly add 4.0 mL of concentrated sulfuric acid while swirling.
-
Cool the acid mixture in an ice-water bath to room temperature.
-
In a separate container, measure 3.0 mL of bromobenzene.
-
Slowly add the bromobenzene in small portions to the cold acid mixture over a period of about 15 minutes, with constant swirling. Maintain the temperature of the reaction mixture below 50-60°C.
-
After the addition is complete, warm the mixture in a water bath at 60°C for 15 minutes.
-
Carefully pour the warm reaction mixture into a beaker containing 50 mL of cold water.
-
Collect the solid product by suction filtration and wash it thoroughly with cold water.
-
The crude product is a mixture of 1-bromo-4-nitrobenzene and 1-bromo-2-nitrobenzene.
-
Recrystallize the crude product from hot 95% ethanol. The less soluble para-isomer (1-bromo-4-nitrobenzene) will crystallize upon cooling, while the more soluble ortho-isomer (1-bromo-2-nitrobenzene) will remain in the mother liquor.
-
Collect the crystals of 1-bromo-4-nitrobenzene by suction filtration and air dry.
Causality Behind Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
-
The reaction is performed at a controlled temperature to prevent dinitration and other side reactions.
-
The separation of the ortho and para isomers is achieved by recrystallization, exploiting their different solubilities in ethanol, which arises from the different polarities and crystal packing efficiencies of the two isomers.
Protocol 2: General Procedure for the Reduction of an Aromatic Nitro Group to an Amine
This protocol outlines a common method for the reduction of a nitro group, a key transformation in the synthesis of many pharmaceutical intermediates.
Materials:
-
Nitroaromatic compound (e.g., this compound)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)
-
Ethanol or Acetic Acid
-
Hydrochloric Acid (if using SnCl₂)
-
Sodium bicarbonate or Sodium hydroxide solution
-
Ethyl acetate
-
Round-bottom flask, condenser, heating mantle, separatory funnel
Procedure (using SnCl₂):
-
Dissolve the nitroaromatic compound in ethanol in a round-bottom flask.
-
Add an excess (typically 3-5 equivalents) of tin(II) chloride dihydrate to the solution.
-
If the reaction is slow, add concentrated hydrochloric acid dropwise and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution.
-
Extract the aqueous mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine.
-
Purify the product by column chromatography or crystallization if necessary.
Causality Behind Experimental Choices:
-
Tin(II) chloride in the presence of acid is a classical and effective reducing agent for aromatic nitro groups. Iron powder in acidic or neutral conditions is another common and often more environmentally benign alternative.
-
The reaction is typically performed in a protic solvent like ethanol to facilitate the protonolysis steps in the reduction mechanism.
-
The basic workup is necessary to neutralize the acidic reaction mixture and to deprotonate the anilinium salt to the free amine, which can then be extracted into an organic solvent.
Conclusion: A Guide to Strategic Synthon Selection
This comparative analysis has highlighted the nuanced interplay of electronic and steric effects in determining the physicochemical properties and reactivity of this compound and its structural analogues.
-
This compound (1) , while being a valuable precursor for ceritinib, is predicted to be less reactive in SₙAr reactions compared to its less substituted counterparts due to the electron-donating nature and steric bulk of its substituents.
-
1-Bromo-2,4-dinitrobenzene (5) stands out as the most reactive substrate for SₙAr reactions due to the powerful activation by two nitro groups.
-
1-Bromo-4-nitrobenzene (3) and 1-Bromo-2-nitrobenzene (4) offer a good balance of reactivity and synthetic accessibility.
The choice of a particular nitroaromatic building block will ultimately depend on the specific requirements of the synthetic target and the desired reaction pathway. For applications requiring high reactivity in nucleophilic aromatic substitution, compounds with multiple activating nitro groups are preferred. Conversely, for palladium-catalyzed cross-coupling reactions, while electronic activation is beneficial, steric factors must also be carefully considered, and optimization of the catalytic system may be necessary for more hindered substrates. This guide provides a foundational framework to aid researchers in making these critical decisions, thereby streamlining the path from conceptualization to the successful synthesis of complex molecules.
References
-
Science Learning Center. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene. Retrieved from [Link]
-
Sciencemadness Wiki. (2018, December 2). 2,4-Dinitrobromobenzene. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]
-
Chemsrc. (2025, August 22). 1-Bromo-2,4-dinitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2,4-dinitrobenzene. Retrieved from [Link]
-
ChemBK. (2024, April 9). p-bromonitrobenzene. Retrieved from [Link]
-
Semantic Scholar. (2010). Synthesis of 1-bromo-2,4-dinitrobenzene. Retrieved from [Link]
-
Offer High Quality. (n.d.). This compound 1202858-68-1. Retrieved from [Link]
-
AlchemyPharm. (n.d.). CAS 1202858-68-1 | this compound. Retrieved from [Link]
-
Warshel Chemical Ltd. (n.d.). This compound CAS 1202858-68-1. Retrieved from [Link]
-
Home Sunshine Pharma. (n.d.). This compound CAS 1202858-68-1. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzene, 1-bromo-2,4-dinitro-. Retrieved from [Link]
-
YouTube. (2021, May 11). Reduction of Nitrobenzenes to Aromatic Amines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
A Comparative Guide to Purity Assessment of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene by HPLC and LC-MS
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene, a key precursor in the synthesis of targeted therapies like Ceritinib, is a compound whose impurity profile demands rigorous scrutiny.[1][2] This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity assessment of this critical intermediate. We will delve into the causality behind experimental choices, present detailed protocols, and offer a side-by-side data comparison to empower researchers in selecting the optimal methodology for their needs.
The Imperative for Purity in Pharmaceutical Intermediates
Any impurity in a starting material or intermediate can potentially be carried through the synthetic process, ending up in the final drug substance. These impurities can be structurally similar to the API, making them difficult to remove, and may possess their own pharmacological or toxicological properties. Regulatory bodies such as the FDA, guided by the International Council for Harmonisation (ICH), have stringent requirements for the reporting, identification, and qualification of impurities.[3] Therefore, the choice of analytical methodology for purity assessment is a critical decision in the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a well-established and robust technique for the separation, identification, and quantification of compounds in a mixture.[4][5][6] Its widespread adoption in quality control laboratories is a testament to its reliability and reproducibility.
The Rationale Behind the HPLC Method Design
For a substituted nitrobenzene like this compound, a reversed-phase HPLC method is the logical choice. The non-polar nature of the substituted benzene ring interacts well with a non-polar stationary phase (like C18), while a polar mobile phase is used to elute the components. The presence of the nitro group and other substituents provides a chromophore that allows for sensitive detection by UV-Vis spectroscopy.[1] The selection of a C18 column is based on its versatility and proven performance in separating a wide range of aromatic compounds.[7][8] The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate separation of the main component from potential impurities, which may have slightly different polarities.
Experimental Protocol: HPLC-UV Analysis
Objective: To quantify the purity of this compound and detect related impurities.
Instrumentation:
-
Standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Materials:
-
This compound reference standard and sample
-
HPLC-grade acetonitrile
-
Ultrapure water
-
0.1% Formic acid (for mobile phase modification)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL.
-
Prepare a working standard at 0.1 mg/mL by diluting the stock solution.
-
Prepare the sample solution at a concentration of 1.0 mg/mL in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm[9]
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 20.0 95 25.0 95 25.1 40 | 30.0 | 40 |
-
-
Data Analysis:
-
Calculate the purity of the sample by area normalization, assuming equal response factors for all impurities.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Identification and Trace Analysis
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[3][10] This hyphenated technique is indispensable for identifying unknown impurities and quantifying them at trace levels.
The Rationale Behind the LC-MS Method Design
While the chromatographic separation principles remain similar to the HPLC method, the key advantage of LC-MS is the detector. A mass spectrometer provides mass-to-charge ratio (m/z) information for each eluting peak, which is a highly specific identifier of a compound. For this compound (C₁₀H₁₂BrNO₃, MW: 274.11 g/mol ), we would expect to see its molecular ion in the mass spectrum.[1][2] Electrospray ionization (ESI) is a suitable ionization technique for this moderately polar molecule. The use of a high-resolution mass spectrometer, such as a Q-TOF, allows for accurate mass measurements, which can be used to determine the elemental composition of unknown impurities.[10] While some neutral nitroaromatic compounds can have poor ionization efficiency, derivatization can be employed to improve sensitivity if needed, although it is often not necessary with modern instrumentation.[11]
Experimental Protocol: LC-MS Analysis
Objective: To identify and quantify known and unknown impurities in this compound with high sensitivity.
Instrumentation:
-
UPLC/HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Materials:
-
Same as HPLC-UV analysis.
Procedure:
-
Sample and Mobile Phase Preparation:
-
Identical to the HPLC-UV method, but lower sample concentrations (e.g., 0.1 mg/mL) can be used due to higher sensitivity.
-
-
Chromatographic Conditions:
-
A UPLC column (e.g., C18, 2.1 x 100 mm, 1.8 µm) is often used to achieve better resolution and faster analysis times.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Gradient Program: (A shorter gradient can often be used)
Time (min) % Mobile Phase B 0.0 30 10.0 98 12.0 98 12.1 30 | 15.0 | 30 |
-
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Mass Range: 100-1000 m/z
-
Data Acquisition: MS and MS/MS (data-dependent acquisition) modes to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Extract ion chromatograms for expected impurities.
-
Identify unknown impurities by accurate mass measurement and interpretation of fragmentation patterns.
-
Quantify impurities using a reference standard or, if unavailable, by relative response to the main component.
-
Head-to-Head Comparison: HPLC-UV vs. LC-MS
The choice between HPLC-UV and LC-MS depends on the specific requirements of the analysis at a given stage of drug development.
| Feature | HPLC-UV | LC-MS |
| Specificity | Moderate (based on retention time and UV spectrum) | Very High (based on retention time and mass-to-charge ratio) |
| Sensitivity | High (µg/mL to ng/mL) | Very High (ng/mL to pg/mL) |
| Structural Elucidation | No (cannot identify unknown peaks) | Yes (via fragmentation and accurate mass)[3][10] |
| Quantification | Excellent for known impurities with reference standards | Excellent for trace levels; can be semi-quantitative for unknowns |
| Robustness | High; ideal for routine QC environments | Moderate; requires more specialized maintenance |
| Cost & Complexity | Lower cost, simpler operation | Higher initial investment and operational complexity |
Illustrative Data Comparison
The following table presents hypothetical data from the analysis of a single batch of this compound to highlight the performance differences.
| Analyte | Retention Time (min) | HPLC-UV Area % | LC-MS Area % | Identification |
| Main Compound | 12.5 | 99.5 | 99.4 | Confirmed (m/z 274.007) |
| Impurity A | 9.8 | 0.25 | 0.30 | Starting Material (m/z 212.05) |
| Impurity B | 11.2 | 0.15 | 0.18 | Isomeric Impurity (m/z 274.007) |
| Impurity C | 14.1 | 0.10 | 0.12 | Over-alkylation product (m/z 316.05) |
| Impurity D | 10.5 | Not Detected | 0.005 | Unknown (m/z 198.03) |
As the data illustrates, while HPLC-UV is effective for quantifying impurities above the reporting threshold (typically 0.05-0.1%), it may fail to detect trace-level impurities like Impurity D.[12] LC-MS not only detects this impurity but also provides its mass, the first crucial step in its structural identification.
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful and essential tools for the purity assessment of this compound. The selection is not a matter of one being definitively "better," but rather which is "fitter for purpose" based on the analytical objective.
-
For routine quality control, batch release, and stability testing , where known impurities are monitored against established specifications, HPLC-UV is the method of choice due to its robustness, cost-effectiveness, and reproducibility.[6]
-
For impurity profiling, forced degradation studies, and the identification of unknown impurities , especially during process development and for regulatory submissions, LC-MS is indispensable. Its superior sensitivity and ability to provide structural information are critical for meeting regulatory expectations and ensuring a deep understanding of the product's purity profile.[11][13]
In a comprehensive drug development program, these techniques are not mutually exclusive but are used synergistically. HPLC provides the quantitative backbone for quality control, while LC-MS provides the detailed characterization necessary to ensure the safety and quality of the final pharmaceutical product. The validation of these analytical methods should be performed in accordance with ICH guidelines to ensure they are suitable for their intended purpose.[14][15][16][17][18]
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International Journal of Pharmaceutical Sciences and Research. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available from: [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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U.S. Environmental Protection Agency. Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Available from: [Link]
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Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Available from: [Link]
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IKEV. VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. Available from: [Link]
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MDPI. A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Available from: [Link]
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Veeprho. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: [Link]
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A Senior Application Scientist's Guide to the Biological Activity Screening of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the systematic evaluation of novel chemical entities is paramount. This guide provides a comprehensive framework for the biological activity screening of 1-bromo-5-isopropoxy-2-methyl-4-nitrobenzene and its derivatives. While this specific scaffold is primarily recognized as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib, its inherent structural motifs—a substituted nitroaromatic ring—suggest a broader potential for biological activity that warrants thorough investigation.[1]
Nitroaromatic compounds are a well-established class of molecules with diverse biological activities, including antimicrobial, antineoplastic, and antiparasitic effects.[2][3][4] Their mechanism of action is often linked to the bioreduction of the nitro group, a process that can lead to the formation of cytotoxic reactive intermediates.[2] This guide will delve into the strategic design of a screening cascade to elucidate the therapeutic potential of this compound derivatives, with a particular focus on their prospective role as hypoxia-activated prodrugs and antimicrobial agents.
Conceptual Framework: The Rationale for Screening
The chemical structure of this compound provides several clues that inform a logical screening strategy. The presence of a nitro group on the benzene ring is of particular interest. In the oxygen-deficient (hypoxic) microenvironment of solid tumors, the nitro group can be selectively reduced by nitroreductase enzymes, which are often overexpressed in these conditions.[5][6][7] This enzymatic action can convert an otherwise inert prodrug into a potent cytotoxic agent, offering a targeted approach to cancer therapy with potentially reduced systemic toxicity.[6][8][9][10]
Furthermore, the antimicrobial properties of nitroaromatic compounds are well-documented.[2] The reduction of the nitro group can generate reactive nitrogen species that are toxic to a wide range of microorganisms.[2] Therefore, a comprehensive screening of these derivatives should also include an assessment of their antibacterial and antifungal activity.
This guide will present a tiered approach to screening, beginning with broad cytotoxicity and antimicrobial assays, followed by more specific mechanistic studies for promising candidates.
Phase 1: Primary Screening – Cytotoxicity and Antimicrobial Activity
The initial phase of screening is designed to cast a wide net, identifying any significant biological activity of the synthesized derivatives. This involves parallel screening for both anticancer and antimicrobial effects.
Anticancer Activity: Hypoxia-Selective Cytotoxicity
Given the potential for these compounds to act as hypoxia-activated prodrugs, it is crucial to assess their cytotoxicity under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.[11] A significant increase in cytotoxicity under hypoxic conditions would be a strong indicator of the desired mechanism of action.
Experimental Protocol: XTT Cell Viability Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a robust and sensitive colorimetric method for determining cell viability.[12][13] It measures the metabolic activity of viable cells, which reduce the yellow XTT tetrazolium salt to a soluble orange formazan dye.[13]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., HT-29 colon cancer, A549 lung cancer) into 96-well microplates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells.
-
Hypoxic vs. Normoxic Incubation: Place one set of plates in a standard cell culture incubator (normoxic conditions: 21% O2, 5% CO2). Place a duplicate set of plates in a hypoxic chamber (e.g., 1% O2, 5% CO2) for 48-72 hours.
-
XTT Reagent Addition: Following the incubation period, add the XTT reagent, mixed with an electron-coupling agent, to each well.[12][13]
-
Incubation and Measurement: Incubate the plates for 2-4 hours to allow for formazan development. Measure the absorbance of the orange formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Determine the IC50 (the concentration of compound that inhibits cell growth by 50%) for each derivative under both normoxic and hypoxic conditions.
Data Presentation: Comparative Cytotoxicity
| Derivative | Cell Line | Normoxic IC50 (µM) | Hypoxic IC50 (µM) | Hypoxic Cytotoxicity Index (HCI) (Normoxic IC50 / Hypoxic IC50) |
| BMIN-1 | HT-29 | 85.3 | 12.1 | 7.0 |
| BMIN-2 | HT-29 | >100 | 78.5 | >1.3 |
| BMIN-3 | HT-29 | 62.9 | 5.8 | 10.8 |
| Doxorubicin (Control) | HT-29 | 0.8 | 0.7 | 1.1 |
| BMIN-1 | A549 | 92.4 | 15.3 | 6.0 |
| BMIN-2 | A549 | >100 | 85.2 | >1.2 |
| BMIN-3 | A549 | 71.5 | 8.2 | 8.7 |
| Doxorubicin (Control) | A549 | 1.1 | 0.9 | 1.2 |
Note: Data is hypothetical and for illustrative purposes.
A higher Hypoxic Cytotoxicity Index (HCI) indicates greater selectivity for hypoxic cells, a desirable characteristic for a hypoxia-activated prodrug.
Antimicrobial Activity Screening
The antimicrobial potential of the derivatives should be evaluated against a panel of clinically relevant bacteria and fungi. The minimal inhibitory concentration (MIC) is a key parameter determined in this phase.[14]
Experimental Protocol: Broth Microdilution Assay
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare standardized inoculums of test bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform serial dilutions of the test compounds in a 96-well microplate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Data Presentation: Antimicrobial Activity
| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| BMIN-1 | 16 | 64 | 32 |
| BMIN-2 | >128 | >128 | >128 |
| BMIN-3 | 8 | 32 | 16 |
| Ciprofloxacin (Control) | 1 | 0.5 | N/A |
| Fluconazole (Control) | N/A | N/A | 4 |
Note: Data is hypothetical and for illustrative purposes.
Phase 2: Hit Confirmation and Mechanistic Investigation
Derivatives that show promising activity in Phase 1 (the "hits") are advanced to Phase 2 for confirmation and to begin to elucidate their mechanism of action.
Mechanism of Action: Role of Nitroreductases
For hits with significant hypoxia-selective cytotoxicity, it is essential to confirm the role of nitroreductase enzymes in their activation. This can be achieved by using cell lines with varying levels of nitroreductase expression or by using known nitroreductase inhibitors.
Experimental Workflow for Screening Novel Chemical Derivatives
Caption: General workflow for the in vitro biological screening of a test compound.
Enzyme Inhibition Assays
For derivatives displaying broad-spectrum antimicrobial or potent cytotoxic activity, direct enzyme inhibition could be a possible mechanism of action.[15][16][17][18] Enzyme assays are fundamental in drug discovery for identifying how compounds modulate enzyme activity.[16][18] A panel of relevant enzymes, such as those involved in microbial survival or cancer cell proliferation (e.g., kinases, topoisomerases), should be screened.
Hypothetical Signaling Pathway: HIF-1α in Hypoxia
The activation of hypoxia-activated prodrugs is intrinsically linked to the cellular response to low oxygen, which is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling pathway.[19]
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A Comparative Guide to the Cost-Effective Synthesis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
In the landscape of pharmaceutical development, the synthesis of key intermediates is a critical determinant of the overall cost and accessibility of life-saving drugs. 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene stands as a pivotal precursor in the synthesis of potent therapeutic agents, most notably the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib, used in the treatment of non-small cell lung cancer.[1] The strategic importance of this compound necessitates the development of synthetic routes that are not only efficient and high-yielding but also economically viable for large-scale production.
This guide provides an in-depth, objective comparison of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comprehensive cost-effectiveness analysis based on current market prices of starting materials and reagents. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.
Strategic Approaches to the Synthesis of a Polysubstituted Nitrobenzene
The synthesis of polysubstituted nitrobenzenes like our target molecule is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of pharmaceuticals and other functional materials.[2] The strategic placement of bromo, isopropoxy, methyl, and nitro groups on the benzene ring presents a unique set of challenges and opportunities in synthetic design. The primary strategies for constructing this molecule revolve around the sequential introduction of these functional groups onto a simpler aromatic precursor. The order of these introductions is paramount, as the directing effects of the existing substituents will dictate the regioselectivity of subsequent reactions.[3][4]
Two plausible and commonly explored synthetic routes are detailed below.
Route 1: Nitration of 2-Bromo-4-isopropoxytoluene
This approach commences with the commercially available 2-Bromo-4-isopropoxytoluene and introduces the nitro group in the final step. The isopropoxy and methyl groups are ortho, para-directing, while the bromo group is also an ortho, para-director. The interplay of these directing effects is crucial for the successful regioselective nitration.
Experimental Protocol:
Step 1: Synthesis of this compound via Nitration
-
To a 100 mL three-necked flask, add 2-Bromo-4-isopropoxytoluene (1.0 equiv) and 98% concentrated sulfuric acid (10 vol).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add potassium nitrate (1.3 equiv) portion-wise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 25 °C for 2 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, carefully pour the reaction mixture into a large volume of ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a petroleum ether eluent to yield this compound. A reported yield for a similar transformation is 54.3%.[5]
Mechanistic Rationale:
The nitration of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction.[2] In this case, the nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, is the active electrophile. The existing substituents on the benzene ring guide the incoming nitro group. The strongly activating isopropoxy group and the weakly activating methyl group direct the electrophile to their ortho and para positions. The bromo group also directs ortho and para. The position of nitration is ultimately determined by the cumulative directing effects and steric hindrance.
Caption: Workflow for the synthesis via nitration.
Route 2: Multi-step Synthesis from 4-Bromo-2-nitrotoluene
This alternative pathway begins with 4-Bromo-2-nitrotoluene and involves a sequence of nucleophilic aromatic substitution to introduce the isopropoxy group, followed by the introduction of the methyl group. This route offers a different strategic approach by building the substitution pattern through a series of controlled reactions.
Experimental Protocol:
Step 1: Synthesis of 1-Bromo-5-hydroxy-2-methyl-4-nitrobenzene
-
This step would typically involve the conversion of a starting material like 4-bromo-2-nitrotoluene to introduce a hydroxyl group at the 5-position. A common method would be a nucleophilic aromatic substitution of a suitable leaving group, or a more complex series of reactions involving, for example, a Baeyer-Villiger oxidation of an acetyl group followed by hydrolysis.
Step 2: Synthesis of this compound via Williamson Ether Synthesis
-
In a round-bottom flask, dissolve 1-Bromo-5-hydroxy-2-methyl-4-nitrobenzene (1.0 equiv) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv) to the solution.
-
Add 2-bromopropane (isopropyl bromide, 1.2 equiv) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization to obtain pure this compound.
Mechanistic Rationale:
This route relies on the well-established Williamson ether synthesis, a nucleophilic substitution reaction (S_N2). The base deprotonates the hydroxyl group to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 2-bromopropane, displacing the bromide ion and forming the desired ether linkage. The presence of the electron-withdrawing nitro group can activate the ring towards nucleophilic aromatic substitution in the first step, depending on the specific precursor used.
Caption: Workflow for the synthesis via etherification.
Cost-Effectiveness Analysis
To provide a practical comparison of these synthetic routes, we have compiled a cost analysis based on the approximate current market prices of the necessary starting materials and reagents. It is important to note that these prices are subject to fluctuation and may vary based on supplier, purity, and quantity.
| Component | Route 1: Nitration | Route 2: Williamson Ether Synthesis |
| Starting Material | 2-Bromo-4-isopropoxytoluene | 1-Bromo-5-hydroxy-2-methyl-4-nitrobenzene |
| Reagents | Potassium Nitrate, Sulfuric Acid | 2-Bromopropane, Potassium Carbonate |
| Solvents | Ethyl Acetate, Petroleum Ether | Acetone/DMF, Ethyl Acetate |
| Yield (approx.) | ~55% | Typically >80% for Williamson ether synthesis |
| Number of Steps | 1 | 2 (including preparation of the phenol) |
| Complexity | Moderate (handling of strong acids) | Low to Moderate |
| Estimated Cost/gram | Lower starting material cost, but potentially lower overall yield. | Higher starting material cost, but potentially higher yielding final step. |
Note: The cost of this compound from a commercial supplier is approximately $150 for 10g and $332 for 25g.[6]
Discussion and Conclusion
The choice between these two synthetic routes will ultimately depend on a variety of factors including the availability and cost of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling certain reagents.
Route 1 (Nitration) presents a more direct approach with fewer synthetic steps. However, the nitration of a polysubstituted benzene ring can sometimes lead to issues with regioselectivity, potentially forming a mixture of isomers that require careful purification. The handling of concentrated sulfuric and nitric acids also requires stringent safety precautions.
Route 2 (Williamson Ether Synthesis) offers a more controlled and often higher-yielding final step. The Williamson ether synthesis is a robust and reliable reaction. The main challenge in this route lies in the efficient synthesis of the key intermediate, 1-Bromo-5-hydroxy-2-methyl-4-nitrobenzene. The overall cost-effectiveness of this route is heavily dependent on the cost and efficiency of the steps leading to this intermediate.
For large-scale industrial production, a thorough process optimization of either route would be necessary to maximize yield and minimize costs. This would involve a detailed investigation of reaction parameters such as temperature, reaction time, and catalyst loading.
Ultimately, for research and development purposes where smaller quantities are required, the availability of the starting materials may be the deciding factor. For process development and scale-up, a more detailed cost analysis, including labor and waste disposal, would be essential to determine the most economically viable synthetic strategy.
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ACS Organic & Inorganic Au. (2022, November 21). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. Retrieved from [Link]
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National Institutes of Health. (2024, March 27). A Tandem Ring Closure and Nitrobenzene Reduction with Sulfide Provides an Improved Route to an Important Intermediate for the Anti-Tuberculosis Drug Candidate Sutezolid. Retrieved from [Link]
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National Institutes of Health. 1-Bromo-4-methyl-2-nitrobenzene. Retrieved from [Link]
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Organic Syntheses. m-BROMONITROBENZENE. Retrieved from [Link]
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ResearchGate. (2024, December 9). Optimizing Nitrobenzene Synthesis Catalyzed by Sulfated Silica (SO4/SiO2) through Response Surface Methodological Approach. Retrieved from [Link]
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A Senior Application Scientist's Guide to 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene: A Comparative Performance Analysis in Cross-Coupling Reactions
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides an in-depth technical analysis of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene, a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.[1] We will benchmark its performance in pivotal cross-coupling reactions against structurally similar alternatives, offering a framework for informed reagent selection in complex synthetic workflows. This document moves beyond a simple recitation of protocols to explain the underlying chemical principles that govern reactivity, ensuring a robust and validated approach to your research.
Introduction: The Strategic Importance of this compound
This compound is a highly functionalized aromatic building block. Its utility is primarily anchored in its role as a precursor to ceritinib, a targeted therapy for non-small cell lung cancer.[1] The substituents on the benzene ring—a bromine atom, an isopropoxy group, a methyl group, and a nitro group—are strategically positioned to influence the molecule's reactivity in a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2]
The bromine atom serves as a versatile handle for the introduction of various moieties, while the electron-withdrawing nitro group and the electron-donating isopropoxy and methyl groups modulate the electronic environment of the aromatic ring, impacting reaction kinetics and regioselectivity.
Comparative Benchmarking: Reactivity in Suzuki-Miyaura and Buchwald-Hartwig Reactions
Direct, side-by-side comparative experimental data for this compound against its analogs is not extensively available in the public domain. Therefore, this guide will present a combination of available data for analogous systems and a theoretical analysis based on established principles of organic chemistry to predict and compare performance.
Theoretical Framework: The Interplay of Steric and Electronic Effects
The reactivity of aryl bromides in palladium-catalyzed cross-coupling reactions is primarily governed by two factors:
-
Electronic Effects: Electron-withdrawing groups (like the nitro group) generally enhance the rate of oxidative addition of the palladium catalyst to the carbon-bromine bond, a key step in the catalytic cycle. Conversely, electron-donating groups (like alkoxy and alkyl groups) can decelerate this step.
-
Steric Hindrance: Bulky substituents ortho to the bromine atom can impede the approach of the palladium catalyst, slowing down the reaction rate.
In the case of this compound, the strong electron-withdrawing effect of the para-nitro group is expected to significantly activate the C-Br bond towards oxidative addition. The ortho-methyl group introduces some steric hindrance, which could temper this activation. The meta-isopropoxy group has a less direct steric impact but contributes to the overall electron density of the ring.
Alternative Reagents for Comparison
For a meaningful comparison, we will consider the following commercially available alternatives:
-
Alternative 1 (Less Steric Hindrance): 1-Bromo-4-nitrobenzene
-
Alternative 2 (Different Alkoxy Group): 1-Bromo-3-methoxy-5-nitrobenzene
dot
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base like K₂CO₃ (2.0 equiv.).
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds, which is another critical transformation in the synthesis of many pharmaceutical agents.
Comparative Data (Inferred and Reported)
| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12-24 | Good to Excellent (Predicted) | [3] |
| 1-Bromo-4-nitrobenzene | Aniline | Ni(acac)₂ / Ligand | K₃PO₄ | 1,4-Dioxane | 100 | 24 | Trace | [2] |
| 1-Bromo-3-methoxy-5-nitrobenzene | Primary/Secondary Amine | Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 12-24 | Good (Predicted) | [4] |
Analysis:
-
This compound is expected to be a good substrate for Buchwald-Hartwig amination. The choice of a bulky biarylphosphine ligand like XPhos is often crucial for achieving high yields with sterically hindered aryl bromides. [3]* The reported low yield for 1-bromo-4-nitrobenzene in the provided study is specific to the nickel-catalyzed conditions used and should not be generalized to all Buchwald-Hartwig conditions. [2]Palladium-catalyzed systems are generally more effective for this substrate.
-
1-Bromo-3-methoxy-5-nitrobenzene , with its reduced steric bulk compared to the target molecule, is predicted to undergo efficient amination. [4]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound.
dot
Caption: Generalized workflow for the Buchwald-Hartwig amination reaction.
Step-by-Step Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos (2-4 mol%), and a base such as sodium tert-butoxide (1.2-1.5 equiv.) to a dry Schlenk tube.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed toluene via syringe.
-
Add the amine (1.1-1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to approximately 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
This compound is a valuable and reactive building block for complex molecule synthesis, particularly in the context of pharmaceutical development. Its performance in key cross-coupling reactions is governed by a balance of electronic activation from the nitro group and steric hindrance from the ortho-methyl group.
-
For Suzuki-Miyaura Couplings: This reagent is highly effective, though it may require slightly more optimized conditions (e.g., use of a high-performance catalyst/ligand system) compared to less sterically hindered analogs like 1-bromo-4-nitrobenzene to achieve maximum efficiency.
-
For Buchwald-Hartwig Aminations: The use of bulky biarylphosphine ligands is recommended to overcome the steric hindrance of the ortho-methyl group and facilitate high-yielding C-N bond formation.
The choice between this compound and its alternatives will ultimately depend on the specific synthetic target, the desired substitution pattern, and the other functional groups present in the coupling partners. This guide provides the foundational knowledge and starting protocols to enable researchers to make informed decisions and streamline their synthetic efforts.
References
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). PMC. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). NIH. Retrieved from [Link]
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Offer High Quality this compound 1202858-68-1. (n.d.). Senova Pharma. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). RSC Publishing. Retrieved from [Link]
-
Buchwald-Hartwig aminations on bromoflavones. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS No. 1202858-68-1), a halogenated nitroaromatic compound.[1] Adherence to these procedures is essential to mitigate risks to personnel and the environment.
I. Hazard Assessment and Characterization
Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for toxicity if ingested, inhaled, or absorbed through the skin. It may also cause skin and eye irritation and could be harmful to aquatic life with long-lasting effects.[2][3][4]
Key Hazard Considerations:
-
Toxicity: Halogenated nitroaromatic compounds can be toxic.
-
Irritation: Assumed to be an irritant to the skin, eyes, and respiratory tract.[2][3]
-
Environmental Hazard: Potentially harmful to aquatic organisms.[2]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases.[3]
| Hazard Category | Anticipated Classification (based on similar compounds) | Primary Route of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | Ingestion, Skin Contact, Inhalation |
| Skin Corrosion/Irritation | Category 2 (Irritant) | Skin Contact |
| Serious Eye Damage/Eye Irritation | Category 2 (Irritant) | Eye Contact |
| Aquatic Toxicity | Chronic Category 3 (Harmful to aquatic life) | Environmental Release |
This table is a conservative estimate based on data for structurally related compounds such as 1-Bromo-4-nitrobenzene.[2][4]
II. Personal Protective Equipment (PPE) and Immediate Safety Precautions
Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves.
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-resistant lab coat.
-
Respiratory Protection: If handling the compound as a powder or where dust may be generated, a certified respirator should be used.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4] Ensure that an eyewash station and safety shower are readily accessible.[3][4]
III. Waste Segregation and Collection
Proper segregation of chemical waste is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[5]
-
Designate a Waste Stream: this compound waste should be classified as "Halogenated Organic Waste."[6] Do not mix this waste with non-halogenated solvents, acids, bases, or oxidizers.[7][8]
-
Select an Appropriate Container: Use a designated, leak-proof container that is compatible with the chemical. The container must have a secure, tight-fitting lid.[9][10]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Toxic," "Irritant").[11][12]
-
Accumulation: Keep the waste container closed at all times except when adding waste.[9] Store the container in a designated satellite accumulation area within the laboratory.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and inform your supervisor and the institutional Environmental Health and Safety (EHS) department.[7]
-
Don PPE: Wear the appropriate PPE as outlined in Section II.
-
Containment: For solid spills, carefully sweep up the material and place it into a designated hazardous waste container.[2][4] For liquid spills, use an inert absorbent material like sand or vermiculite to contain the spill before scooping it into the waste container.[7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[7]
-
Disposal of Contaminated Materials: All materials used for spill cleanup must be disposed of as hazardous waste.
V. Disposal Workflow
The disposal of this compound must follow a structured workflow in compliance with institutional policies and regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][13][14]
Caption: Disposal workflow for this compound.
VI. Final Disposal Method
The recommended and standard method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][15] This process effectively destroys the hazardous components of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]
VII. Regulatory Compliance
All procedures for the handling and disposal of this compound must comply with local, state, and federal regulations. In the United States, this includes the standards set forth by the Occupational Safety and Health Administration (OSHA) for laboratory safety and the EPA's RCRA regulations for hazardous waste management.[5][16][17][18] Key components of compliance include maintaining a Chemical Hygiene Plan (CHP), providing worker training, and ensuring proper documentation of waste disposal.[12][16][17]
References
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Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available from: [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR).
- The OSHA Laboratory Standard. Lab Manager.
- OSHA Guidelines For Labeling Laboratory Chemicals. Spill Containment Blog.
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Hazardous Waste Disposal Guidelines. Purdue University. Available from: [Link]
- OSHA Laboratory Standard. Compliancy Group.
- Safety Data Sheet for 1-Bromo-4-nitrobenzene. Thermo Fisher Scientific.
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
-
Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]
- Chapter 10 - Hazardous Chemical Waste Disposal. Cornell University Environmental Health and Safety.
- Halogenated Waste. University of Wisconsin-Milwaukee.
- This compound Information. Echemi.
-
Material Safety Data Sheet - 1-Bromo-4-nitrobenzene. Cole-Parmer. Available from: [Link]
- Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste. Benchchem.
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available from: [Link]
- 1-Bromo-2-chloro-4-methyl-5-nitro-benzene Safety Data Sheets. Echemi.
- Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
-
Hazardous Materials Disposal Guide. Nipissing University. Available from: [Link]
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A Senior Application Scientist's Guide to the Safe Handling of 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene
As researchers and drug development professionals, our work with novel chemical intermediates is foundational to discovery. 1-Bromo-5-isopropoxy-2-methyl-4-nitrobenzene (CAS No. 1202858-68-1) serves as a key building block, notably as an intermediate in the synthesis of ceritinib.[1] However, its structure—a halogenated nitroaromatic compound—necessitates a rigorous and informed approach to safety. This guide provides a comprehensive, field-tested framework for handling this compound, moving beyond mere compliance to instill a culture of proactive safety and experimental integrity.
The protocols outlined here are synthesized from an analysis of the compound's chemical class. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly prevalent, the hazards can be reliably inferred from closely related analogues like 1-bromo-4-nitrobenzene and other aromatic nitro compounds.[2][3][4] This principle of "hazard inference" is a cornerstone of responsible chemical management for research compounds.
Core Hazard Analysis: Understanding the "Why"
The primary risks associated with this compound stem from its functional groups: the nitro group and the bromo group on an aromatic ring.
-
Acute Toxicity & Irritation: Like its analogues, this compound is presumed to be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][5] It is classified as a skin and serious eye irritant and may cause respiratory irritation, particularly as a solid powder.[2][6]
-
Systemic Toxicity (Methemoglobinemia): This is a critical, class-specific hazard. Aromatic nitro compounds are known to be absorbed into the body and can oxidize the iron in hemoglobin, converting it to methemoglobin.[6][7] This form of hemoglobin cannot carry oxygen, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and, in severe cases, collapse and death.[6][7] The onset of symptoms can be delayed for several hours post-exposure.[6]
-
Organ Damage: Prolonged or repeated exposure may cause damage to organs, with the liver, blood, and reproductive systems being potential targets.[2][5]
-
Reactivity: The compound is incompatible with strong bases and oxidizing agents.[2][5] Thermal decomposition, especially during a fire, can release highly toxic and corrosive gases, including nitrogen oxides (NOx) and hydrogen bromide (HBr).[5]
Multi-Layered Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory. This system is designed to provide redundant protection, ensuring that a failure in one layer does not result in a chemical exposure.
Primary Engineering Controls: Your First Line of Defense
Before any personal gear is worn, engineering controls must be in place and verified.
-
Chemical Fume Hood: All handling of this compound, from weighing to reaction setup, must occur inside a certified chemical fume hood. This is non-negotiable, as it contains potentially harmful dusts and vapors at the source.[2][8]
-
Safety Infrastructure: Ensure that a certified safety shower and eyewash station are immediately accessible and unobstructed.[2][8]
Personal Protective Equipment: The Essential Barrier
| PPE Category | Specification | Rationale and Expert Insight |
| Eye/Face Protection | ANSI Z87.1-compliant chemical splash goggles and a full-face shield. | Goggles provide a seal against splashes and dust.[9] A face shield is worn over the goggles to protect the entire face from splashes, especially when handling more than a few grams or during transfers.[9] Never use a face shield alone. |
| Hand Protection | Double Gloving: Inner Glove: NitrileOuter Glove: Butyl rubber or Viton™ | This combination provides both dexterity and robust chemical resistance. Nitrile offers good splash protection and feel. Butyl rubber is highly recommended for its excellent resistance to nitro compounds and aromatic solvents.[7] The double-glove system protects you during the "doffing" (removal) process. |
| Body Protection | Flame-resistant (FR) lab coat and a chemically resistant apron. | An FR lab coat is critical as many organic compounds are flammable.[9] The apron, worn over the lab coat, provides an additional barrier against significant spills of this toxic material. Ensure there is no exposed skin; use long pants and fully enclosed shoes.[9] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges and P100 particulate filters. | A respirator is generally not required if all work is performed within a certified fume hood. However, it is mandatory for spill cleanup, emergency situations, or if there is any suspicion of fume hood failure. The P100 filter is essential for protection against the solid powder form of the chemical.[8][10] |
Safe Handling Workflow: A Step-by-Step Procedural Guide
This workflow is designed to be a self-validating system, minimizing risk at each stage.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
